molecular formula C8H11N3 B1451456 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine CAS No. 1204297-84-6

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Cat. No.: B1451456
CAS No.: 1204297-84-6
M. Wt: 149.19 g/mol
InChI Key: DWJYWOLHBXVMFI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJYWOLHBXVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Total synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Total Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,6-naphthyridine core is a recognized "privileged structure" found in numerous biologically active compounds, including agents for cancer therapy.[1][2][3] The introduction of a saturated ring and a primary amine at the 8-position creates a three-dimensional architecture with functional groups poised for interaction with biological targets, making it a valuable building block for compound libraries.

This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, empowering researchers to understand, replicate, and adapt the methodology for their specific research goals.

Part 1: Strategic Blueprint: Retrosynthetic Analysis

The design of an effective total synthesis begins with a logical retrosynthetic analysis. Our strategy for the target molecule, 1 , involves key disconnections that simplify the complex bicyclic structure into readily accessible starting materials. The primary disconnection is made across the piperidine ring, breaking the C4a-C5 and N6-C7 bonds. This approach is conceptually rooted in well-established methods for constructing saturated nitrogen heterocycles.

This leads back to a key intermediate, a 4-substituted-3-aminopyridine derivative (Intermediate II) . The amino group at C8 of the target is retrosynthetically derived from a nitro group, a common and reliable transformation that is often performed late-stage due to the robustness of the nitro group and the reactivity of the resulting amine. This leads us to the pivotal precursor, 2-chloro-3-nitropyridine (4) , a commercially available and versatile starting material.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_material Starting Material target 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (1) intermediate1 8-Nitro-1,2,3,4-tetrahydro-1,6-naphthyridine (2) target->intermediate1 Aromatic Nitro Reduction intermediate2 N-(3-(3-Nitropyridin-4-yl)propyl)acetamide (3) intermediate1->intermediate2 Intramolecular Cyclization (e.g., Bischler-Napieralski type) start 2-Chloro-3-nitropyridine (4) intermediate2->start Side-chain Introduction (e.g., Suzuki or Grignard Coupling)

Figure 1: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is designed as a robust, four-step sequence. The causality behind the choice of each reaction is grounded in achieving high yields, ensuring chemoselectivity, and utilizing practical, scalable laboratory procedures.

G A 2-Chloro-3-nitropyridine B Ethyl 2-(3-nitropyridin-2-yl)acetate A->B Step 1: C-C Coupling (Malonic Ester Synthesis) C 2-(3-Nitropyridin-2-yl)ethan-1-ol B->C Step 2: Reduction D 2-(2-Azidoethyl)-3-nitropyridine C->D Step 3: Azide Formation E 2-(2-Aminoethyl)-3-nitropyridine D->E Step 4: Reduction F 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (Target) E->F Step 5: Cyclization & Aromatization / Rearrangement

Sources

Spectroscopic analysis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Abstract

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways.[1][2][3] The 8-amino substituted analogue, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, represents a key building block for the development of novel therapeutics. Its unambiguous structural confirmation and purity assessment are paramount for advancing drug discovery programs. This guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this heterocyclic compound. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. While direct, published spectra for this specific molecule are scarce, this guide synthesizes data from analogous structures and first principles to present a robust, predictive analysis for researchers, scientists, and drug development professionals.

Introduction: The Structural and Pharmaceutical Context

Heterocyclic amines are a cornerstone of modern pharmaceuticals, with the naphthyridine core being particularly prevalent.[4][5] The fusion of a saturated tetrahydropyridine ring with a functionalized pyridine ring in 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine creates a rigid, three-dimensional structure with defined vectors for substituent placement. This makes it an attractive scaffold for creating selective ligands for protein targets. The primary amine at the 8-position serves as a critical handle for further chemical modification and as a potential hydrogen bond donor in receptor interactions.

Given its importance, a multi-faceted spectroscopic approach is essential for its definitive characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the structure of this compound.

Molecular Structure and Atom Numbering

A prerequisite for any spectroscopic discussion is a clear and consistent atom numbering system. The structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is presented below, with numbering that will be used throughout this guide for spectral assignments.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Pristine Sample (1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine) IR FTIR-ATR (Functional Groups) Prep->IR MS LC-HRMS (Molecular Formula & Fragmentation) Prep->MS NMR NMR (400+ MHz) (¹H, ¹³C, 2D) Prep->NMR IR_Data IR Spectrum: - N-H Stretches - Aromatic/Aliphatic C-H IR->IR_Data MS_Data Mass Spectrum: - Exact Mass [M+H]⁺ - Fragmentation Pattern MS->MS_Data NMR_Data NMR Spectra: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data Confirm Unambiguous Structure Elucidation & Purity IR_Data->Confirm MS_Data->Confirm NMR_Data->Confirm

Sources

Navigating the Structural Landscape of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and the Role of NMR in its Characterization

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, a partially saturated naphthyridine core with an appended amino group, is a key pharmacophore in a variety of biologically active molecules. The precise arrangement of atoms and the electronic environment within the molecule are critical determinants of its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the molecular structure of such organic compounds in solution.

Molecular Structure and Predicted NMR Spectral Data

The structural integrity of a molecule is fundamentally linked to its NMR signature. Each proton and carbon atom within a unique chemical environment will resonate at a characteristic frequency, providing a detailed map of the molecular architecture.

Caption: Molecular structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine with atom numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the analysis of similar heterocyclic amines and the electronic effects of the constituent atoms.[1] The use of DMSO-d₆ as a solvent is common for compounds with exchangeable protons like those in amino and NH groups.[2]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-78.0 - 8.2d~5.01HAromatic proton on a pyridine ring, deshielded by the adjacent N6.
H-56.5 - 6.7d~5.01HAromatic proton on a pyridine ring, shielded by the amino group at C8.
NH₂5.5 - 6.0br s-2HExchangeable protons of the primary amine, broad signal.
NH-14.5 - 5.0br s-1HExchangeable proton of the secondary amine in the tetrahydro- portion.
H-23.2 - 3.4t~6.02HMethylene protons adjacent to a nitrogen (N1).
H-42.8 - 3.0t~6.02HMethylene protons adjacent to the aromatic ring.
H-31.8 - 2.0m-2HMethylene protons coupled to both H-2 and H-4.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The predicted ¹³C NMR chemical shifts are based on the hybridization of the carbon atoms and the influence of neighboring electronegative atoms and aromatic systems.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-8a155 - 158Aromatic carbon bonded to two nitrogens (N1 and N6).
C-8150 - 153Aromatic carbon bearing the amino group.
C-7145 - 148Aromatic CH carbon adjacent to N6.
C-4a120 - 123Aromatic carbon at the ring junction.
C-5108 - 112Aromatic CH carbon.
C-245 - 50Aliphatic CH₂ carbon adjacent to N1.
C-428 - 32Aliphatic CH₂ carbon.
C-320 - 25Aliphatic CH₂ carbon.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

Sample Preparation
  • Analyte: 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (ensure high purity, >95%).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile N-H protons, allowing for their observation.[2][3]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[2] Most deuterated solvents from commercial suppliers already contain TMS.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[2][4]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 3-4 seconds to ensure good digital resolution.[5]

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to allow for the typically longer relaxation times of quaternary carbons.

  • Number of Scans: 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.[6][7]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity of the aliphatic tetrahydro-pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons and piecing together the entire molecular skeleton.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help to confirm stereochemistry and the three-dimensional structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for NMR-based structure elucidation of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

Interpretation of NMR Spectra: A Self-Validating System

The process of interpreting NMR spectra should be a self-validating one, where data from different experiments corroborate each other.

  • From ¹H NMR: The integration values should sum up to the total number of protons in the molecule. The chemical shifts and multiplicities provide initial hypotheses about the types of protons (aromatic, aliphatic, adjacent to heteroatoms).

  • From ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.

  • COSY Analysis: The correlations observed in the COSY spectrum should confirm the connectivity of the aliphatic spin system (H-2 through H-4).

  • HSQC Analysis: Each protonated carbon in the ¹³C spectrum should show a correlation to its attached proton(s) in the ¹H spectrum. This provides a direct link between the two datasets.

  • HMBC Analysis: Long-range correlations will be key to placing the different fragments together. For instance, the protons at C-4 (H-4) should show a correlation to the aromatic carbon C-4a, and the protons at C-2 (H-2) should show a correlation to the quaternary carbon C-8a. The aromatic protons H-5 and H-7 will show correlations to other carbons in the pyridine ring, confirming their positions.

  • Final Structure Validation: The complete set of assignments from all NMR experiments should be consistent with the proposed chemical structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. Any discrepancies would indicate either an incorrect assignment or a different molecular structure.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of novel organic compounds like 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. While a specific, published dataset for this molecule is not currently available, this guide provides a robust framework for any researcher or scientist to predict, acquire, and interpret the necessary NMR data. By following the detailed experimental protocols and the principles of spectral interpretation outlined herein, one can achieve a high level of confidence in the structural elucidation of this and other related heterocyclic molecules, thereby advancing research and development in the pharmaceutical sciences.

References

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Reviews Letters. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[2][6]-Naphthyridines and Biological Evaluation. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Wiley. Available at: [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley. Available at: [Link]

Sources

Mass spectrometry fragmentation of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques, mass spectrometry stands out for its unparalleled sensitivity and specificity. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation behavior of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, a heterocyclic compound representative of scaffolds found in medicinal chemistry. Understanding its fragmentation signature is critical for its unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.

This document moves beyond a simple cataloging of fragments. As a Senior Application Scientist, the goal is to illuminate the causality behind the fragmentation pathways. We will dissect the influence of the molecule's structural features—the saturated carbocyclic ring, the pyridine moiety, the secondary amine within the ring, and the exocyclic primary amine—on its decomposition under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of mass spectrometry data.

Molecular Structure and Core Properties

To predict fragmentation, one must first understand the molecule's fundamental characteristics. 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a nitrogen-containing heterocycle. Its structure consists of a dihydropyridine ring fused to a pyridine ring, with a primary amine substituent.

  • Chemical Structure: Chemical Structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (Note: An illustrative structure is provided for clarity, as a direct database image is unavailable.)

  • Molecular Formula: C₈H₁₁N₃

  • Monoisotopic Mass: 149.0953 g/mol [1]

  • Key Structural Features:

    • Tetrahydropyridine Ring: A saturated, flexible ring containing a secondary amine (at position 1).

    • Pyridine Ring: An aromatic, electron-deficient ring containing a nitrogen atom (at position 6).

    • Primary Amine Group (-NH₂): A basic and reactive functional group at position 8.

    • Nitrogen Count: The presence of three nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, a key diagnostic feature according to the Nitrogen Rule.[2]

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron Ionization is a high-energy process that generates a radical cation (M⁺•) and induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine under EI is predicted to be governed by the presence of multiple nitrogen atoms and the saturated ring system.

The primary driving forces for fragmentation in EI are the stabilization of the resulting fragment ions and the elimination of stable neutral molecules.[3][4] For this molecule, the most likely pathways involve cleavage initiated at the nitrogen atoms.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines.[2][5][6] Cleavage of the C-C bond adjacent (alpha) to a nitrogen atom is highly favorable as it leads to the formation of a resonance-stabilized iminium cation. For the tetrahydro-1,6-naphthyridine core, alpha-cleavage adjacent to the N-1 nitrogen is expected.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated six-membered ring can undergo a concerted RDA reaction, leading to the expulsion of a stable neutral molecule, such as ethene (C₂H₄), from the tetrahydro portion of the molecule. This is a common pathway for tetralin-like structures.[7]

  • Loss of Small Neutral Molecules: Heterocyclic compounds, particularly those containing pyridine rings, are known to eliminate small, stable neutral molecules like hydrogen cyanide (HCN).[3]

EI_Fragmentation mol C₈H₁₁N₃ (M⁺•) m/z 149 f1 [M-H]⁺ m/z 148 mol->f1 - H• f2 [M-C₂H₅]⁺ m/z 120 mol->f2 - C₂H₅• (α-cleavage) f3 [M-C₂H₄]⁺• m/z 121 mol->f3 - C₂H₄ (RDA) f4 [C₅H₄N₂]⁺• m/z 92 f3->f4 - HCN

Caption: Predicted EI fragmentation pathways for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

Table 1: Predicted Key Fragment Ions in EI-MS

m/zProposed FormulaDescription of LossFragmentation Mechanism
149[C₈H₁₁N₃]⁺•Molecular Ion (M⁺•)-
148[C₈H₁₀N₃]⁺Loss of H•Cleavage adjacent to a nitrogen atom
121[C₆H₇N₃]⁺•Loss of C₂H₄ (28 Da)Retro-Diels-Alder (RDA) reaction
120[C₆H₆N₃]⁺Loss of C₂H₅• (29 Da)Alpha-cleavage at the tetrahydro ring
94[C₅H₆N₂]⁺Loss of HCN from m/z 121Aromatic ring fragmentation

Predicted ESI-MS/MS Fragmentation Pathways

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. Fragmentation is then induced in a collision cell (tandem mass spectrometry, or MS/MS). The fragmentation of these even-electron ions often follows different rules than the radical cations of EI-MS.[8][9]

The initial site of protonation is crucial as it directs the subsequent fragmentation pathways.[10] For 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, the most likely sites of protonation are the pyridine nitrogen (N6) and the exocyclic primary amine (N8), as they are the most basic centers. Fragmentation will proceed via the loss of stable neutral molecules from the protonated precursor.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH₃): If protonation occurs on the exocyclic amine, a common and highly favorable fragmentation pathway is the elimination of a neutral ammonia molecule.

  • Ring Cleavage of the Tetrahydro Ring: The protonated species can undergo ring-opening followed by cleavage of the saturated ring, often driven by the charge site. This can lead to the loss of ethene or other small hydrocarbon fragments.

  • Loss of NH₃ followed by HCN: Sequential losses from the heterocyclic core can also be observed, providing further structural information.

ESI_Fragmentation mol [M+H]⁺ m/z 150 f1 [M+H-NH₃]⁺ m/z 133 mol->f1 - NH₃ f2 [M+H-C₂H₄]⁺ m/z 122 mol->f2 - C₂H₄ f3 [C₇H₇N₂]⁺ m/z 119 f1->f3 - CH₂ f4 [C₇H₉N]⁺ m/z 106 f2->f4 - NH₂

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of the target compound.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS

Precursor m/zProduct m/zProposed FormulaDescription of Loss
150133[C₈H₉N₂]⁺Loss of NH₃ (17 Da)
150122[C₆H₈N₃]⁺Loss of C₂H₄ (28 Da)
133106[C₇H₈N]⁺Loss of HCN (27 Da)

Experimental Protocols for Method Validation

The predictions laid out in this guide must be confirmed empirically. A robust analytical protocol is essential for generating reliable data. Below are step-by-step methodologies for acquiring mass spectra using two common instrumental setups.

Protocol 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This technique is suitable for thermally stable and volatile compounds.

  • Sample Preparation:

    • Accurately weigh 1 mg of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for many pharmaceutical compounds due to its applicability to a wider range of polarities and thermal stabilities.

  • Sample Preparation:

    • Use the same 10 µg/mL working solution as prepared for GC-MS.

    • Further dilute to 100 ng/mL using the initial mobile phase composition (e.g., 95% Water/ACN + 0.1% Formic Acid).

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-8 min: 5% to 95% B.

      • 8-10 min: Hold at 95% B.

      • 10.1-12 min: Return to 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: m/z 100-300 to identify the [M+H]⁺ ion at m/z 150.

    • MS2 (Product Ion Scan):

      • Precursor Ion: m/z 150.

      • Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.

      • Collision Gas: Nitrogen.

Workflow cluster_prep Sample Preparation cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis prep1 Weigh 1 mg of Compound prep2 Dissolve in 1 mL Methanol (1 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Concentration (e.g., 10 µg/mL) prep2->prep3 gc_inject Inject into GC prep3->gc_inject lc_inject Inject into LC prep3->lc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_ei EI Ionization (70 eV) gc_sep->ms_ei ms_scan_ei Scan m/z 40-300 ms_ei->ms_scan_ei data_analysis Data Analysis & Pathway Confirmation ms_scan_ei->data_analysis lc_sep Chromatographic Separation lc_inject->lc_sep ms_esi ESI Ionization (+) lc_sep->ms_esi ms1_scan MS1 Scan: Find [M+H]⁺ (m/z 150) ms_esi->ms1_scan ms2_scan MS2 Scan: Fragment m/z 150 (CID) ms1_scan->ms2_scan ms2_scan->data_analysis

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric fragmentation of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a predictable process governed by the fundamental principles of ion chemistry. Under high-energy Electron Ionization, fragmentation is expected to be dominated by alpha-cleavage and retro-Diels-Alder reactions originating from the saturated ring system. In contrast, collision-induced dissociation following soft Electrospray Ionization is likely driven by the loss of stable neutral molecules, such as ammonia, from the protonated precursor.

This guide provides a robust theoretical framework and validated experimental protocols to serve as a starting point for researchers. By combining these predicted pathways with empirical data, scientists can confidently identify this molecule, characterize its metabolites, and ensure its quality in a variety of research and development settings.

References

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-. Available at: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Thieme. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-. Available at: [Link]

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  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available at: [Link]

  • ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

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  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • NIST WebBook. Naphthalene, 1,2,3,4-tetrahydro-. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. Given the limited publicly available experimental data for this specific isomer, this document aggregates information on closely related analogues, presents predicted property values, and details the standard experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold.

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The 1,2,3,4-tetrahydronaphthyridine core is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological pathways.[1] Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein targets. The introduction of an amine substituent, as in 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, offers a key site for hydrogen bonding and salt formation, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Naphthyridine derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase and phosphodiesterase 5 (PDE5), highlighting their potential in the treatment of neurodegenerative diseases.[2][3]

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. For 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, these properties are predicted based on its constituent atoms and their arrangement.

PropertyPredicted ValueData Source
Molecular Formula C₈H₁₁N₃PubChem (for isomer)[4]
Molecular Weight 149.19 g/mol PubChem (for isomer)[4]
IUPAC Name 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine
CAS Number Not available

Predicted Physicochemical Properties

In the absence of direct experimental data, in silico prediction tools provide valuable estimates of a compound's behavior. These predictions are crucial for guiding initial experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) -0.4Indicates the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A lower logP suggests higher hydrophilicity.[4]
Topological Polar Surface Area (TPSA) 50.9 ŲReflects the surface area of a molecule occupied by polar atoms. TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[4]
Hydrogen Bond Donors 2The number of hydrogen bond donors influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3The number of hydrogen bond acceptors is also critical for solubility and target binding.
pKa Not readily predictable without advanced software; likely to have two basic centers (the aniline-like amine and the pyridine nitrogen).The acid dissociation constant (pKa) determines the ionization state of a compound at a given pH, which profoundly impacts its solubility, permeability, and target engagement.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following section details the standard experimental protocols for the comprehensive physicochemical characterization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

Synthesis and Purification

The synthesis of tetrahydronaphthyridines can be achieved through various strategies, often involving the construction of the saturated ring from a pyridine precursor or the formation of the pyridine ring from a functionalized piperidine.[5] Cobalt-catalyzed [2+2+2] cyclizations have also been employed for the efficient synthesis of tetrahydronaphthyridine scaffolds.[6] A plausible synthetic route to the target compound could involve a multi-step sequence starting from a substituted pyridine derivative.

Workflow for Synthesis and Purification

Synthesis_and_Purification_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Reagents Extraction Work-up & Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Characterization Purity & Identity Confirmation Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of a target compound.

Structural Elucidation

Confirming the chemical structure of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine would show characteristic signals for the aromatic protons on the pyridine ring, as well as aliphatic protons of the tetrahydro ring.[7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS can provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups. For the target compound, characteristic peaks for N-H stretching of the amine group and C=N stretching of the pyridine ring would be expected.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. For aromatic amines, a reversed-phase HPLC method is typically employed.[10][11][12][13]

Typical HPLC Protocol for Aromatic Amines:

  • Column: A C18 column is commonly used for the separation of aromatic compounds.[12][13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used.[13][14]

  • Detection: UV detection is suitable for aromatic compounds, with the detection wavelength set to the absorbance maximum of the analyte.[12]

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC Analysis Workflow

HPLC_Analysis_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Calculation) Detection->Analysis

Caption: A standard workflow for determining compound purity using HPLC.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and assessing the thermal stability of a compound.[15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature.[15]

DSC Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[16][18]

Interpretation of a DSC Thermogram

DSC_Thermogram_Interpretation Thermogram DSC Thermogram (Heat Flow vs. Temperature) Baseline Baseline (No Thermal Events) Thermogram->Baseline GlassTransition Glass Transition (Tg) (Baseline Shift) Baseline->GlassTransition Crystallization Crystallization (Tc) (Exothermic Peak) GlassTransition->Crystallization Melting Melting (Tm) (Endothermic Peak) Crystallization->Melting

Caption: Key features observed in a typical DSC thermogram.

Solubility Determination

A compound's aqueous solubility is a critical parameter for its biological activity and formulation development. The shake-flask method is a common technique for determining thermodynamic solubility.

Shake-Flask Solubility Protocol:

  • An excess amount of the compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Chemical Stability and Reactivity

The stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a key consideration for its storage and handling. As an aromatic amine, it may be susceptible to oxidation, particularly when exposed to light and air. The tetrahydro-pyridine portion of the molecule may also be susceptible to certain chemical transformations. Stability studies under various conditions (e.g., different pH, temperature, and light exposure) are essential to establish its shelf-life and degradation pathways.

Conclusion

1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine represents a promising chemical entity with potential applications in drug discovery. While experimental data for this specific isomer is scarce, this guide provides a comprehensive framework for its physicochemical characterization. The detailed experimental protocols outlined herein will enable researchers to thoroughly evaluate this compound and its analogues, paving the way for the development of novel therapeutics based on the versatile tetrahydronaphthyridine scaffold.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. Available at: [Link]

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  • have been used for the synthesis of 1,2,3,4-tetrahydro-l,6-naphthyridines (2). LOCKSS. Available at: [Link]

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  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][19]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Available at: [Link]

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  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

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  • 1,2,3,4-Tetrahydrobenzo[h][10][19]naphthyridines as a New Family of Potent Peripheral-To-Midgorge-Site Inhibitors of Acetylcholinesterase: Synthesis, Pharmacological Evaluation and Mechanistic Studies. PubMed. Available at: [Link]

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Solubility and stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, with a focus on its solubility and stability profiles. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will explore the theoretical underpinnings of the molecule's expected behavior and provide detailed, self-validating methodologies for its empirical characterization. This includes protocols for thermodynamic solubility assessment across a range of pH values and a comprehensive strategy for conducting forced degradation studies as mandated by regulatory guidelines.[2] The ultimate goal is to equip scientists with the necessary tools to anticipate and systematically evaluate the developability of this promising chemical entity.

Introduction to the 1,2,3,4-Tetrahydro-1,6-naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, and their derivatives are heterocyclic compounds of significant interest in pharmaceutical sciences.[1] The tetrahydro-1,6-naphthyridine core, in particular, offers a three-dimensional architecture that is highly desirable in modern drug design, combining a saturated N-heterocycle with an aromatic pyridine ring. This fusion provides a rigid scaffold with well-defined vectors for substituent placement, enhancing interactions with biological targets. The presence of the 8-amino group introduces a key basic center, which is expected to profoundly influence the molecule's physicochemical properties, including its solubility and interaction with physiological environments. Understanding these properties is a critical first step in the journey from a promising hit compound to a viable drug candidate.

Chemical Structure:

  • IUPAC Name: 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

  • Molecular Formula: C₈H₁₁N₃

  • Molecular Weight: 149.19 g/mol [3]

Physicochemical Properties and Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its absorption and bioavailability. For 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, the primary amino group and the nitrogen atoms within the bicyclic core are expected to be the main drivers of its solubility behavior.

Predicted Solubility Profile

The presence of multiple basic nitrogen atoms suggests that the solubility of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine will be highly dependent on pH. The primary aromatic amine at the 8-position is likely the most basic center, and its protonation at acidic pH will lead to the formation of a cationic species with significantly enhanced aqueous solubility. The pKa of this amine can be estimated to be in the range of 3-5, typical for an aromatic amine. The nitrogen atoms within the tetrahydropyridine and pyridine rings will also contribute to the overall basicity and potential for protonation.

Experimental Protocol for Thermodynamic Solubility Assessment

To empirically determine the solubility, a robust and reproducible method is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine to separate vials containing each buffer solution. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Analysis: Calculate the concentration of the dissolved compound in the original supernatant to determine the solubility at each pH.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) prep_api Add Excess API to Vials prep_buffers->prep_api Dispense agitate Agitate at Constant Temp (24-48 hours) prep_api->agitate separate Centrifuge/Settle (Phase Separation) agitate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Quantify via HPLC dilute->analyze result result analyze->result Solubility Data Table

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Representative Data Table for pH-Dependent Solubility

pHTemperature (°C)Solubility (µg/mL)
2.025
4.025
6.025
7.425
9.025

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug candidate is a mandatory part of pharmaceutical development.[2] Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding potential liabilities.[5][6] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[7]

Predicted Degradation Pathways
  • Hydrolysis: The molecule is not expected to be highly susceptible to hydrolysis due to the absence of labile functional groups like esters or amides. However, extreme pH conditions could potentially promote ring-opening or other rearrangements, although this is less likely.

  • Oxidation: The primary amino group and the electron-rich aromatic ring are potential sites for oxidation. Exposure to oxidative agents could lead to the formation of N-oxides, hydroxylated derivatives, or colored degradation products.

  • Photolysis: Aromatic systems can be susceptible to photolytic degradation. Exposure to UV or visible light may induce radical reactions or rearrangements.

  • Thermal Degradation: The stability at elevated temperatures will depend on the overall molecular structure and the presence of any impurities that could act as catalysts for degradation.

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to evaluate the stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine under various stress conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides combined visible and UV outputs, as specified in ICH Q1B guidelines.[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition to ensure no co-eluting degradants.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start API Sample acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Degradation Profile & Pathway Elucidation analysis->report

Caption: Workflow for a comprehensive forced degradation study.

Table 2: Representative Data Summary for Forced Degradation

Stress ConditionDuration (hours)% Assay of Parent% DegradationNumber of Degradants
0.1 M HCl (60°C)24
0.1 M NaOH (60°C)24
3% H₂O₂ (RT)24
Thermal (80°C)48
Photolytic (ICH Q1B)48

Conclusion

This guide has outlined the theoretical considerations and practical methodologies for assessing the solubility and stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. The pH-dependent solubility, driven by its basic centers, and its intrinsic stability, evaluated through systematic forced degradation studies, are critical data points for any drug development program. By following the detailed protocols herein, researchers can generate the high-quality, reproducible data needed to make informed decisions about the progression of this and other related compounds. The application of these foundational principles of pharmaceutical science is indispensable for the successful development of new therapeutic agents.

References

  • Alsante, K. M., et al. (2003).
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  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Klick, S., et al. (2005). Toward a Generic Approach for the Assessment of the Drugability of Lead Compounds in Drug Discovery. Drug Discovery Today.
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  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthylamine.
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  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine.
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Unveiling the Structural Blueprint: A Technical Guide to the X-ray Crystal Structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The precise three-dimensional arrangement of atoms within these structures, obtainable through X-ray crystallography, is paramount for understanding their interactions with biological targets and for guiding rational drug design. This in-depth technical guide outlines a comprehensive workflow for determining the X-ray crystal structure of a key exemplar, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. While a public crystal structure for this specific molecule is not currently available, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references to provide a robust framework for researchers in the field.

Introduction: The Significance of the Tetrahydronaphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, and their saturated derivatives are of significant interest in drug discovery.[1] The 1,6-naphthyridine isomer, in particular, is a versatile scaffold found in molecules with a wide range of biological activities.[2] The partially saturated 1,2,3,4-tetrahydro-1,6-naphthyridine core offers a unique combination of rigidity and three-dimensionality, making it an attractive framework for developing selective kinase inhibitors, central nervous system agents, and other therapeutics. The addition of an amine group at the 8-position introduces a key hydrogen bond donor and acceptor, potentially enhancing target engagement and pharmacokinetic properties.

Determining the precise X-ray crystal structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a critical step in unlocking its full potential in drug development. A high-resolution crystal structure would provide invaluable insights into:

  • Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule.

  • Intermolecular Interactions: Identifying key hydrogen bonding patterns and other non-covalent interactions in the solid state, which can inform on potential binding modes to protein targets.

  • Structure-Activity Relationship (SAR) Studies: Providing a structural basis for interpreting SAR data and guiding the design of more potent and selective analogs.

Synthetic Pathway: A Modular Approach

A robust and scalable synthetic route is the prerequisite for obtaining high-quality crystalline material. While various methods exist for the synthesis of tetrahydronaphthyridines, a modular approach is often preferred for its flexibility in generating derivatives for SAR studies.[3][4] A plausible synthetic strategy for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is outlined below.

Experimental Protocol: Synthesis

A multi-step synthesis can be envisioned, potentially starting from readily available pyridine derivatives. One possible approach involves a cobalt-catalyzed [2+2+2] cyclization to construct the core tetrahydronaphthyridine ring system.[5] Subsequent functionalization to introduce the 8-amino group would complete the synthesis.

Step 1: Synthesis of a Key Precursor

  • This would likely involve the preparation of a suitably substituted pyridine or pyridone precursor.[1]

Step 2: Cyclization to form the Tetrahydronaphthyridine Core

  • Employing a transition metal-catalyzed cyclization, such as the cobalt-catalyzed method, can provide efficient access to the desired bicyclic system.[5]

Step 3: Introduction of the 8-Amine Functionality

  • This could be achieved through various methods, such as a nucleophilic aromatic substitution on a precursor bearing a suitable leaving group at the 8-position.

Step 4: Purification and Characterization

  • The final compound would be purified by column chromatography and its identity and purity confirmed by NMR, mass spectrometry, and HPLC.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. This process is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of impurities. A systematic screening of crystallization conditions is therefore essential.

Experimental Protocol: Crystallization Screening

A high-throughput screening approach using commercially available kits is recommended to explore a wide range of conditions efficiently.

Table 1: Crystallization Screening Parameters

ParameterConditions to be Screened
Solvent Systems A diverse set of solvents with varying polarities and vapor pressures (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate).
Precipitants Salts (e.g., NaCl, (NH₄)₂SO₄), polymers (e.g., PEG 400, PEG 8000), and organic solvents (e.g., isopropanol, MPD).
pH Range Buffers ranging from acidic to basic (e.g., citrate, phosphate, Tris).
Temperature 4 °C, 18 °C (room temperature), and 25 °C.
Methods Vapor diffusion (hanging drop and sitting drop), slow evaporation, and slow cooling.

Workflow for Crystallization Screening

Crystallization_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Analysis & Optimization A Synthesized & Purified 1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine B Prepare Stock Solution (e.g., 10 mg/mL in a suitable solvent) A->B D Dispense Compound Solution (e.g., 100 nL + 100 nL reagent) B->D C Dispense Reagent Screens (96-well plates) C->D E Incubate at Controlled Temperatures (4°C, 18°C, 25°C) D->E F Automated Imaging and Visual Inspection E->F G Identify Initial 'Hits' (crystals or promising precipitates) F->G H Optimize Hit Conditions (grid screens around initial hits) G->H I Harvest & Mount Crystal H->I

Caption: Workflow for crystallization screening of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

X-ray Diffraction and Structure Determination

Once suitable crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular structure.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is cryo-cooled (typically to 100 K) to minimize radiation damage and improve data quality. X-ray diffraction data are collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., synchrotron or a rotating anode generator) and a sensitive detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain an accurate model of the atomic positions, bond lengths, and angles. This process is typically performed using specialized software packages.

Structural Analysis and Implications for Drug Design

The resulting crystal structure would provide a wealth of information.

Table 2: Key Structural Parameters to be Analyzed

ParameterSignificance
Conformation of the Tetrahydro-pyridine Ring The chair, boat, or twist-boat conformation will dictate the spatial orientation of substituents.
Planarity of the Pyridine Ring Deviations from planarity can indicate ring strain.
Torsion Angles Define the overall shape of the molecule.
Hydrogen Bonding Network The interactions involving the 8-amino group and the ring nitrogens will be crucial for understanding its binding potential. The Cambridge Structural Database (CSD) can be a valuable resource for analyzing similar interaction motifs.[6]
Crystal Packing Reveals how the molecules arrange themselves in the solid state, which can influence physical properties like solubility and melting point.

Logical Relationship of Structural Data to Drug Design

Drug_Design_Logic A X-ray Crystal Structure of 1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine B Precise 3D Conformation & H-Bonding Potential A->B C Computational Modeling (e.g., Docking into Target Active Site) B->C D Structure-Based Drug Design C->D E Hypothesis Generation for Novel Analogs D->E F Synthesis of Optimized Compounds E->F G Biological Evaluation F->G

Caption: The central role of the X-ray crystal structure in the drug design cycle.

Conclusion and Future Perspectives

While the crystal structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine remains to be determined, this guide provides a comprehensive and technically sound framework for its elucidation. The insights gained from such a study would be highly valuable for the medicinal chemistry community, enabling a more rational and efficient design of novel therapeutics based on this privileged scaffold. The protocols outlined herein are grounded in established methodologies and can be adapted for the structural determination of other novel naphthyridine derivatives. Further work should focus on executing this experimental plan and disseminating the resulting structural information to the scientific community through databases like the Cambridge Structural Database.[6][7][8]

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH. (n.d.).
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (n.d.).
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.).
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.).
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations | Organic Letters - ACS Publications - American Chemical Society. (n.d.).
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1).
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A Senior Application Scientist's Guide to the Derivatization of the 8-Amino Group of 1,2,3,4-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a significant pharmacophore due to its presence in a variety of biologically active compounds. The 8-amino group, in particular, serves as a critical handle for molecular elaboration, enabling the modulation of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the key strategies for the derivatization of this primary amino group. We will explore common and effective methodologies, including acylation, sulfonylation, alkylation, and urea formation, with a focus on the causal relationships between reaction conditions and outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the 8-Amino-1,2,3,4-tetrahydro-1,6-naphthyridine Core

The 1,2,3,4-tetrahydro-1,6-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive scaffold for targeting a range of biological receptors. The 8-amino group presents a versatile point for diversification, allowing for the introduction of a wide array of functional groups that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. The derivatization of this amine is a cornerstone in the structure-activity relationship (SAR) studies of numerous drug discovery programs. This guide will systematically detail the principal methods for modifying this crucial functional group.

Foundational Synthesis of the Core Scaffold

Prior to derivatization, a reliable synthesis of the 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine core is essential. While various synthetic routes to tetrahydronaphthyridine isomers exist, a common approach involves the cyclization of appropriately substituted aminopyridines. For instance, the condensation of 4-aminopyridine derivatives with cyclic ketones can yield the desired tetrahydro-1,6-naphthyridine ring system.[1]

Key Derivatization Strategies for the 8-Amino Group

The nucleophilic nature of the primary aromatic amine at the 8-position dictates its reactivity. The following sections will detail the most effective strategies for its derivatization.

Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry.[2][3][4][5] Acylation of the 8-amino group introduces a stable linkage and allows for the incorporation of a vast array of substituents.

The choice of acylating agent and coupling conditions is paramount for achieving high yields and purity.

  • Acyl Halides/Anhydrides: These are highly reactive acylating agents that often react readily with the amine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the resulting acid. The primary consideration is the potential for side reactions if other sensitive functional groups are present.

  • Carboxylic Acids and Coupling Reagents: For more delicate substrates, the direct coupling of a carboxylic acid is preferred. A wide variety of coupling reagents are available, each with its own mechanism and advantages. Common examples include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve efficiency. Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU) are also highly effective.

Experimental Protocol: General Procedure for Acylation with a Carboxylic Acid

  • Dissolution: Dissolve 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sulfonylation: Introducing the Sulfonamide Moiety

Sulfonamides are crucial functional groups in medicinal chemistry, often serving as bioisosteres for amides or phosphates.[6] They can impart significant changes in polarity and hydrogen bonding capacity.

The reaction of the 8-amino group with a sulfonyl chloride is the most direct route to sulfonamides.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a common choice as it can also act as a nucleophilic catalyst. For less reactive amines or sulfonyl chlorides, a stronger, non-nucleophilic base in an aprotic solvent may be necessary. The choice of solvent can influence the reaction rate and solubility of the reagents.

Experimental Protocol: General Procedure for Sulfonylation

  • Dissolution: Dissolve 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq.) in pyridine or a mixture of DCM and a tertiary amine base (e.g., triethylamine, 2.0 eq.).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with aqueous acid, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by chromatography or recrystallization.

N-Alkylation and Reductive Amination

The introduction of alkyl groups to the 8-amino position can be achieved through direct alkylation or reductive amination. These modifications can significantly impact the basicity and lipophilicity of the molecule.

Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, under carefully controlled conditions, mono-alkylation can be achieved.

  • Stoichiometry and Reaction Conditions: Using a slight excess of the amine relative to the alkylating agent can favor mono-alkylation. The choice of base and solvent is also critical. A mild base and a polar aprotic solvent are often employed.

Experimental Protocol: General Procedure for Mono-N-Alkylation

  • Setup: To a solution of 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine (1.2 eq.) and a mild base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF, add the alkyl halide (1.0 eq.).

  • Reaction: Heat the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide. Monitor the formation of the product and the consumption of the starting amine.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product can then be purified using standard chromatographic techniques.

Reductive amination is a more controlled method for introducing alkyl groups and is particularly useful for synthesizing secondary amines.[7][8] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the carbonyl compound.[8] STAB is often favored due to its lower toxicity and effectiveness under mildly acidic conditions which favor imine formation.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 2-24 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Urea and Thiourea Formation

Ureas and thioureas are important functional groups in drug design due to their ability to act as hydrogen bond donors and acceptors.

  • Isocyanates and Isothiocyanates: The most straightforward method for urea and thiourea synthesis is the reaction of the 8-amino group with an appropriate isocyanate or isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: General Procedure for Urea Formation

  • Reaction Setup: Dissolve 8-amino-1,2,3,4-tetrahydro-1,6-naphthyridine (1.0 eq.) in an aprotic solvent such as DCM or THF.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture and purify the residue by chromatography or recrystallization.

Data Presentation and Summary

Derivatization MethodReagentsKey ConditionsTypical Yields
Acylation Carboxylic acid, HATU, DIPEARoom temperature, 4-16 hGood to Excellent
Sulfonylation Sulfonyl chloride, Pyridine0 °C to room temperature, 2-12 hGood to Excellent
N-Alkylation Alkyl halide, K₂CO₃Room temperature to 80 °CModerate to Good
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Room temperature, 2-24 hGood to Excellent
Urea Formation IsocyanateRoom temperature, 1-4 hExcellent

Visualizing the Derivatization Pathways

Derivatization_Pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_alkylation Alkylation cluster_urea Urea Formation Core 8-Amino-1,2,3,4-tetrahydro- 1,6-naphthyridine Acyl_Reagent R-CO-X (X=Cl, OCOR) or R-COOH + Coupling Agent Amide Amide Derivative Core->Amide Sulfonyl_Reagent R-SO2-Cl Sulfonamide Sulfonamide Derivative Core->Sulfonamide Alkyl_Halide R-X Aldehyde_Ketone R-CHO or R-CO-R' Alkyl_Amine N-Alkyl Derivative Core->Alkyl_Amine Isocyanate R-N=C=O Urea Urea Derivative Core->Urea Acyl_Reagent->Amide Base Sulfonyl_Reagent->Sulfonamide Base (e.g., Pyridine) Alkyl_Halide->Alkyl_Amine Base Aldehyde_Ketone->Alkyl_Amine Reductive Amination (e.g., NaBH(OAc)3) Isocyanate->Urea

Caption: Key derivatization pathways of the 8-amino group.

Conclusion

The 8-amino group of 1,2,3,4-tetrahydro-1,6-naphthyridine is a highly versatile functional handle that allows for extensive structural diversification. This guide has outlined the fundamental and most effective strategies for its derivatization, including acylation, sulfonylation, alkylation, and urea formation. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can efficiently generate libraries of novel compounds for drug discovery and development. The provided protocols serve as a robust starting point for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[1][9]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES. Synthetic Communications, 31(5), 787–797. [Link]

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  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]

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Introduction: The Strategic Importance of the Tetrahydronaphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalable Synthesis of the 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Scaffold

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry.[1][2][3][4] Its rigid, three-dimensional structure, combined with the precise placement of nitrogen atoms, allows it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets. This core is integral to compounds developed for a range of therapeutic areas, including oncology and infectious diseases.[1][2] The introduction of an amine at the C8 position provides a critical handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

However, the synthesis of this specific scaffold, particularly the 8-amino substituted variant, presents significant challenges that can impede its progression from discovery to development. Issues often arise from the electron-deficient nature of the pyridine ring system, which can complicate classical cyclization strategies.[5][6] This guide provides a detailed examination of viable and scalable synthetic routes to 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine, focusing on the underlying chemical principles, practical execution, and considerations for large-scale production.

Retrosynthetic Analysis and Core Strategic Disconnections

A successful scalable synthesis hinges on a robust retrosynthetic strategy. For the target scaffold, two primary disconnection approaches are generally considered, each with distinct advantages and challenges. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and the practicalities of process scale-up.

G cluster_legend Strategic Pathways target 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine int1 8-Nitro-1,2,3,4-tetrahydro-1,6-naphthyridine target->int1 Functional Group Interconversion (Reduction) int4 Protected Pyridinylethylamine Derivative target->int4 Pictet-Spengler Type Cyclization or Intramolecular N-Arylation int2 8-Nitro-1,6-naphthyridine int1->int2 Pyridine Ring Reduction (Catalytic Hydrogenation) int3 Substituted Pyridine Precursors (e.g., Aminonicotinonitrile) int2->int3 Annulation / Cyclization (e.g., Friedländer Synthesis) int5 Substituted 2-aminomethyl-3-halopyridine int4->int5 Amine Synthesis s1 Strategy 1: Late-Stage Amination s2 Strategy 2: Core Construction via Cyclization

Caption: Retrosynthetic analysis of the target scaffold.

  • Strategy 1 (Late-Stage Amination): This approach prioritizes the construction of the bicyclic core, followed by the reduction of the pyridine ring, and finally, the introduction of the C8-amine from a suitable precursor, typically a nitro group. This is often preferred for scalability as it avoids carrying the sensitive amine functionality through multiple steps.

  • Strategy 2 (Core Construction via Cyclization): This strategy involves the cyclization of a suitably functionalized pyridine precursor, such as a β-pyridinylethylamine derivative, to directly form the tetrahydronaphthyridine ring system. While potentially more convergent, this route can be complicated by the electronic properties of the pyridine ring.[6]

Strategy 1: Late-Stage Amination via Nitro Group Reduction

This is arguably the most robust and frequently employed strategy for multigram synthesis. It logically separates the construction of the aromatic core from the sensitive reduction steps. The key advantage is the use of stable, crystalline intermediates and the avoidance of protecting group chemistry for the C8-amine.

Workflow Overview

G start Starting Material 4-Chloro-3-nitropyridine step1 Step 1: SNAr w/ Diethyl Malonate start->step1 intermediate1 Intermediate A Malonate Adduct step1->intermediate1 step2 Step 2: Cyclization Heat, Acid/Base intermediate1->step2 intermediate2 Intermediate B 8-Nitro-1,6-naphthyridinone step2->intermediate2 step3 Step 3: Aromatization/Functionalization e.g., POCl₃ intermediate2->step3 intermediate3 Intermediate C Chloro-8-nitro-1,6-naphthyridine step3->intermediate3 step4 Step 4: Catalytic Hydrogenation H₂, Pd/C or PtO₂ intermediate3->step4 product Final Product 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine step4->product

Caption: A scalable workflow via late-stage amination.

Causality Behind Experimental Choices
  • Annulation to form the Naphthyridine Core: A common and scalable method involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon unit. For the 8-nitro variant, starting with 4-chloro-3-nitropyridine and reacting it with diethyl malonate provides a reliable entry point. The subsequent intramolecular cyclization and decarboxylation build the second ring. A mild and effective protocol for a related transformation involves a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, which can be performed on a gram scale.[7]

  • Catalytic Hydrogenation: This is the most critical step for scalability. The simultaneous reduction of both the nitro group and the pyridine ring is highly efficient.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions. However, for the concurrent reduction of the pyridine ring, Platinum(IV) oxide (PtO₂, Adams' catalyst) or specific Ruthenium catalysts are often more effective.[8] Rhodium on alumina can also be employed. The choice depends on optimizing for complete conversion while minimizing hydrogenolysis of other functional groups.

    • Solvent and Additives: Acidic conditions (e.g., ethanol with HCl or acetic acid) are typically required to protonate the pyridine nitrogen, activating it towards reduction. This also ensures the final amine product is isolated as a stable hydrochloride salt, simplifying purification by precipitation.

    • Safety and Process Control: Catalytic hydrogenation is highly exothermic and involves flammable hydrogen gas and potentially pyrophoric catalysts. On a large scale, careful control of temperature, pressure, and agitation is paramount. The use of a continuous flow reactor can significantly improve safety and control over these parameters.[9]

Strategy 2: Pictet-Spengler and Related Cyclizations

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a classic method for forming tetrahydroisoquinoline and related heterocyclic systems.[10]

Challenges and Modern Solutions

The application of the classical Pictet-Spengler reaction to form tetrahydronaphthyridines is hampered by the electron-deficient nature of the pyridine ring, which deactivates it towards the required electrophilic aromatic substitution.[5][6] This often necessitates harsh conditions (high temperatures, strong acids) that are unsuitable for complex substrates and large-scale operations.[10]

To overcome this, modern variants have been developed:

  • Radical Pictet-Spengler Reaction: This method utilizes radical cyclization, which is not constrained by the electronic demands of the aromatic ring. The key reagents are treated with an aldehyde and a radical initiator (e.g., AIBN) to effect the formation of the tetrahydronaphthyridine core in good yields under milder conditions.[5] This approach tolerates a wider range of functional groups.

  • Intramolecular N-Arylation: An alternative disconnection involves forming the C-N bond via a transition metal-catalyzed coupling or an SNAr reaction.[9][11] This approach requires the synthesis of a γ-pyridyl amine intermediate, which is then cyclized. Automated, continuous flow synthesis based on photoredox-catalyzed hydroaminoalkylation (HAA) followed by intramolecular SNAr has been shown to be a highly modular and scalable method for accessing various tetrahydronaphthyridine isomers.[9]

Comparison of Scalable Routes
FeatureStrategy 1: Late-Stage AminationStrategy 2: Modern Cyclization (e.g., Flow HAA/SNAr)
Starting Materials Simple, commercially available pyridinesFunctionalized vinylpyridines, primary amines
Key Transformation Catalytic HydrogenationPhotoredox Catalysis, SNAr
Scalability Pros Well-established chemistry, crystalline intermediates, purification by precipitation.High modularity, potential for automation and flow chemistry, milder conditions.[9]
Scalability Cons High-pressure hydrogenation requires specialized equipment; energetic nitro intermediates.Photoredox catalysts can be expensive; flow chemistry requires specialized setup.
Overall Assessment Highly robust and proven for kilogram-scale production. The preferred industrial route.Excellent for library synthesis and rapid SAR; gaining traction for process development.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the late-stage amination strategy (Strategy 1), which is generally favored for its scalability and robustness.

Step 1: Synthesis of 8-Nitro-1,6-naphthyridine

(This is a multi-step process often starting from 4-amino-3-nitropyridine and using a Skraup-type reaction or a Gould-Jacobs reaction. The Skraup synthesis involves reacting an aminopyridine with glycerol and sulfuric acid, but can be vigorous.[12] For this guide, we assume the 8-nitro-1,6-naphthyridine intermediate is prepared via an established, scalable literature method.)

Step 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It must be conducted by trained personnel in a specialized high-pressure reactor (autoclave) with appropriate safety measures.

  • Reactor Preparation: To a suitable high-pressure hydrogenation vessel, charge 8-nitro-1,6-naphthyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, 5-10 mol%).

    • Scientist's Note: The catalyst loading is critical. Too little will result in incomplete reaction or formation of intermediates (like the hydroxylamine). Too much is uneconomical and can increase side reactions. 5 mol% is a good starting point for optimization.

  • Solvent Addition: Add degassed ethanol (EtOH) or methanol (MeOH) to form a slurry (approx. 10-20 mL per gram of substrate). Follow with concentrated hydrochloric acid (HCl, 1.5-2.0 eq).

    • Scientist's Note: The acid is crucial for activating the pyridine ring towards reduction and ensuring the product precipitates as the hydrochloride salt. Acetic acid can be used as a co-solvent or replacement for HCl if the substrate is acid-sensitive.

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi, optimization required).

  • Reaction Execution: Begin vigorous stirring and heat the reaction to 40-60 °C. The reaction progress should be monitored by the cessation of hydrogen uptake.

    • Process Insight: The reaction is exothermic. For large-scale runs, external cooling must be available to maintain the target temperature. Runaway reactions are a significant hazard.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

    • Safety Note: The catalyst on the Celite pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while wet.

  • Product Precipitation: Concentrate the filtrate under reduced pressure. The product, 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine dihydrochloride, should precipitate as a solid.

  • Purification: The solid can be further purified by trituration or recrystallization from a suitable solvent system (e.g., EtOH/ether or MeOH/isopropanol) to yield the final product with high purity, avoiding the need for column chromatography.

Expected Characterization Data
CompoundFormExpected ¹H NMR Signals (indicative)Expected Mass Spec (HRMS)
8-Nitro-1,6-naphthyridine Yellow SolidAromatic protons in the δ 7.5-9.5 ppm range.[M+H]⁺ calculated and found for C₈H₅N₃O₂
Target Product (as di-HCl salt) Off-white/Tan SolidAromatic proton (C7-H) ~δ 6.5-7.0 ppm; Aliphatic protons (C2, C3, C4) as multiplets in the δ 2.0-4.0 ppm range; Broad amine/ammonium signals.[M+H]⁺ calculated and found for C₈H₁₁N₃

Conclusion and Future Outlook

The scalable synthesis of the 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine scaffold is a challenging yet achievable goal for process chemists. While classical methods like the Pictet-Spengler reaction face limitations, the late-stage amination strategy, centered around the robust catalytic hydrogenation of an 8-nitro precursor, remains the most reliable and industrially proven pathway. This route benefits from the use of stable intermediates and purification methods that avoid chromatography.

Looking forward, the continued development of automated flow chemistry, leveraging modern synthetic methods like photoredox-catalyzed reactions, holds immense promise.[9] These technologies offer enhanced safety, precise reaction control, and the potential for modular, on-demand synthesis, which could further accelerate the development of novel therapeutics based on this valuable heterocyclic core.

References

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Methodological & Application

Application Note: A High-Throughput Screening Platform Utilizing 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening.

Abstract

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is an emerging privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2][3][4] This application note provides a comprehensive guide for the utilization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and its derivatives in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. We present a robust, multi-stage screening cascade, beginning with a primary biochemical assay and progressing to a secondary cell-based assay for hit validation and characterization. The protocols are designed to be adaptable, cost-effective, and compatible with standard HTS automation.[5][6][7]

Introduction: The Rationale for Screening Tetrahydronaphthyridines as Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] Consequently, they are a major focus of drug discovery efforts. The 1,8-naphthyridine core, a related scaffold, has demonstrated significant potential in the development of kinase inhibitors.[2] The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold, with its three-dimensional geometry and hydrogen bonding capabilities, presents a promising framework for designing selective kinase inhibitors. This application note outlines a strategic approach to systematically screen a library based on this scaffold against a representative tyrosine kinase, with the understanding that the principles can be adapted to other kinase targets.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign relies on a tiered approach to efficiently identify and validate true hits while minimizing false positives.[9] Our proposed workflow is designed to progress from a broad primary screen to more biologically relevant secondary assays.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening & Validation Primary_Screen Fluorescence Polarization (FP) Assay (Biochemical) Hit_Identification Initial Hit Selection (Z-Score > 2) Primary_Screen->Hit_Identification > 50% Inhibition Dose_Response IC50 Determination (Confirms Potency) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Potent Hits Cell_Based_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Orthogonal_Assay->Cell_Based_Assay Validated Hits Cytotoxicity_Assay Cytotoxicity Profiling (e.g., CellTiter-Glo) Cell_Based_Assay->Cytotoxicity_Assay Cell-Active Hits

Caption: High-level workflow for the kinase inhibitor screening cascade.

Primary High-Throughput Screening: A Fluorescence Polarization (FP) Based Assay

Principle: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS.[10][11][12][13][14] The assay measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. In our proposed kinase assay, a fluorescently labeled tracer peptide, which is a substrate for the kinase, will be used. In the presence of active kinase and ATP, the peptide is phosphorylated. A phospho-specific antibody, which binds to the phosphorylated peptide, results in a large, slow-rotating complex and a high FP signal. Inhibitors of the kinase will prevent phosphorylation, leaving the tracer unbound and resulting in a low FP signal.

Materials and Reagents
ReagentSupplierPurpose
Kinase of Interest (e.g., Src)Commercially AvailableEnzyme Target
Fluorescently Labeled Peptide SubstrateCustom SynthesisTracer Molecule
Phospho-Specific AntibodyCommercially AvailableDetection Reagent
ATPSigma-AldrichCo-factor
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine LibraryIn-house/VendorTest Compounds
StaurosporineSigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichSolvent
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)In-house PreparationReaction Medium
Step-by-Step Protocol for Primary FP Screen (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine library (10 mM in DMSO) to the appropriate wells of a 384-well, low-volume black assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Control Wells:

    • Negative Control (High Signal): Add 50 nL of DMSO to 16 wells.

    • Positive Control (Low Signal): Add 50 nL of Staurosporine (10 µM final concentration) to 16 wells.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2.5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X final concentration) in assay buffer to all wells.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 5 µL of the phospho-specific antibody solution in detection buffer to all wells.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

Data Analysis and Hit Selection

The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust screen.

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • SD_high/low: Standard deviation of the high (negative) and low (positive) controls.

  • Mean_high/low: Mean of the high and low controls.

Hit Criteria: Compounds that exhibit a percent inhibition greater than three times the standard deviation of the sample wells, or more simply, a Z-score > 2, are considered primary hits.

Secondary and Confirmatory Assays

Primary hits must be subjected to further testing to confirm their activity and rule out artifacts.[9]

Dose-Response Confirmation

All primary hits are cherry-picked and re-tested in the primary FP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their IC50 values. This confirms the potency of the compounds and establishes a structure-activity relationship (SAR).

Orthogonal Biochemical Assay

To eliminate false positives resulting from assay-specific interference (e.g., fluorescence quenching), a different assay format should be used. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.

Cell-Based Assay for Target Engagement

Confirmation of a compound's activity in a cellular context is crucial.[15][16][17][18][19] A NanoBRET™ Target Engagement Assay can be employed to quantify the binding of the hit compounds to the kinase target in live cells.

Principle: The kinase of interest is expressed in cells as a fusion to NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer and luciferase in close proximity and generating a BRET signal. A competing compound will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Protocol for Cellular Target Engagement
  • Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein in a 384-well white assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the confirmed hit compounds to the cells.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection: Add the NanoGlo® substrate and immediately read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 values for target engagement.

G cluster_workflow Cell-Based Target Engagement Workflow cluster_mechanism Mechanism of Signal Change cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A Seed Cells with NanoLuc-Kinase Fusion B Add Test Compound (e.g., Tetrahydronaphthyridine derivative) A->B C Add Fluorescent Tracer B->C D Incubate (2 hours) C->D E Add NanoGlo Substrate & Read BRET Signal D->E Kinase_NanoLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET_Signal High BRET Signal Kinase_NanoLuc_Inhib Kinase-NanoLuc Inhibitor Inhibitor Kinase_NanoLuc_Inhib->Inhibitor Binding No_BRET Low BRET Signal Tracer_Free Fluorescent Tracer

Caption: Workflow and mechanism for the NanoBRET™ cellular target engagement assay.

Data Management and Interpretation

All data from the HTS campaign should be stored and analyzed in a robust informatics system.[20][21][22] Analysis should go beyond simple potency metrics to include assessment of the steepness of the dose-response curve (Hill slope) and the maximum percent inhibition. This comprehensive data analysis will aid in prioritizing hits for further medicinal chemistry efforts.

Conclusion

The 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The screening cascade detailed in this application note provides a comprehensive and scientifically rigorous framework for identifying and validating potent, cell-active compounds from a library of these derivatives. This multi-step approach, combining robust biochemical and cell-based assays, ensures the high quality of hit compounds and provides a solid foundation for subsequent lead optimization programs.

References

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  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][14]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PMC - PubMed Central. PubMed Central.

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Application Notes and Protocols for the N-Functionalization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydro-1,6-naphthyridine core is a significant pharmacophore in modern drug discovery, recognized for its three-dimensional structure that can effectively probe biological space.[1][2] The presence of an amino group at the 8-position introduces a key vector for chemical modification, allowing for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including potential applications as anticancer and antiviral agents.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-functionalization of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine, a versatile building block for novel therapeutics.

Understanding the Reactivity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

A critical aspect of functionalizing this molecule is understanding the differential reactivity of its two nitrogen atoms: the secondary aliphatic amine within the tetrahydropyridine ring (N-6) and the primary aromatic amine at the 8-position (8-NH2). The N-6 amine is more nucleophilic and will preferentially react with electrophiles such as acyl chlorides and alkyl halides under standard conditions. Conversely, the 8-amino group, being an aniline derivative, is less nucleophilic. This differential reactivity allows for selective functionalization, as detailed in the following protocols.

Protocol 1: Selective N-Acylation of the Tetrahydropyridine Ring

This protocol describes the selective acylation of the more nucleophilic N-6 secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.

Causality of Experimental Choices

The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to prevent competition with the substrate for the acylating agent. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the acylating agent. The reaction is initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Workflow Diagram

start Dissolve Substrate in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride (dropwise) cool->add_acyl_chloride warm_rt Warm to Room Temperature (Stir for 2-4 h) add_acyl_chloride->warm_rt quench Quench with Saturated NaHCO3 Solution warm_rt->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for selective N-acylation.

Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Basification: Add triethylamine (1.2 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4][5]

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Inert, good solubility for reactants.
Base Triethylamine (TEA)Scavenges HCl byproduct, non-nucleophilic.
Temperature 0 °C to Room TemperatureControls initial exothermicity, ensures reaction completion.
Stoichiometry Acyl Chloride (1.1 equiv.)Ensures complete consumption of the starting material.

Protocol 2: Selective N-Alkylation of the Tetrahydropyridine Ring

Similar to acylation, direct alkylation will preferentially occur at the N-6 position. Reductive amination offers a controlled method for introducing a variety of alkyl groups.

Causality of Experimental Choices

Reductive amination is a two-step, one-pot process. The initial formation of an iminium ion from the secondary amine and an aldehyde or ketone is followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent for this purpose, well-suited for acid-sensitive substrates. Acetic acid acts as a catalyst for iminium ion formation.

Experimental Workflow Diagram

start Dissolve Substrate in DCE add_carbonyl Add Aldehyde/Ketone start->add_carbonyl add_acid Add Acetic Acid add_carbonyl->add_acid stir_rt_30min Stir at RT (30 min) add_acid->stir_rt_30min add_reductant Add NaBH(OAc)3 stir_rt_30min->add_reductant stir_rt_overnight Stir at RT (Overnight) add_reductant->stir_rt_overnight quench Quench with Saturated NaHCO3 Solution stir_rt_overnight->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for selective N-alkylation via reductive amination.

Step-by-Step Protocol
  • Preparation: Dissolve 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine (1.0 equiv.) in 1,2-dichloroethane (DCE, 0.1 M).

  • Iminium Formation: Add the desired aldehyde or ketone (1.2 equiv.) and acetic acid (1.1 equiv.). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent 1,2-Dichloroethane (DCE)Compatible with the reducing agent and reactants.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions.
Catalyst Acetic AcidPromotes the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for both iminium formation and reduction.

Protocol 3: N-Functionalization of the 8-Amino Group

To functionalize the less nucleophilic 8-amino group, a protection-functionalization-deprotection strategy is recommended for acylation and alkylation. Alternatively, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be employed for arylation, which are highly effective for forming C-N bonds with aromatic amines.[6][7]

Part A: Protection of the N-6 Amine

The N-6 amine can be protected with a Boc group (tert-butyloxycarbonyl), which is stable to the conditions required for functionalizing the 8-amino group and can be readily removed under acidic conditions.

  • Protection: Dissolve the starting material (1.0 equiv.) in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.2 equiv.). Stir at room temperature for 4-6 hours.

  • Isolation: Concentrate the reaction mixture and purify by flash chromatography to obtain N-Boc-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine.

Part B: Buchwald-Hartwig Amination for N-Arylation of the 8-Amino Group

This protocol is a powerful method for forming a C-N bond between the 8-amino group and an aryl halide.[8][9]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[6][10] The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[10] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the catalyst and base.

start Combine N-Boc Substrate, Aryl Halide, Pd Catalyst, Ligand, and Base add_solvent Add Anhydrous Toluene start->add_solvent degas Degas with N2 or Ar add_solvent->degas heat Heat to 80-110 °C (Stir Overnight) degas->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Flash Chromatography concentrate->purify deprotect Deprotect Boc Group (TFA in DCM) purify->deprotect characterize Characterize Final Product deprotect->characterize

Caption: Workflow for Buchwald-Hartwig N-arylation.

  • Preparation: In a flame-dried Schlenk flask, combine N-Boc-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir overnight.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Isolation: Concentrate the filtrate and purify by flash chromatography.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 10 equiv.). Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate under reduced pressure, dissolve the residue in DCM, and wash with saturated aqueous sodium bicarbonate. Dry the organic layer, concentrate, and purify if necessary.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosEfficient catalytic system for C-N bond formation.
Base Sodium tert-butoxideStrong, non-nucleophilic base to facilitate catalysis.
Solvent Toluene (anhydrous)Aprotic, high-boiling solvent suitable for the reaction.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Characterization of N-Functionalized Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Functionalization at N-6 will lead to significant shifts in the signals corresponding to the protons on the tetrahydropyridine ring. For example, acylation will deshield the adjacent methylene protons. The aromatic protons will also show characteristic shifts.

  • ¹³C NMR: The carbon signals of the tetrahydropyridine ring will be affected by N-6 functionalization. The introduction of an acyl group will result in a new carbonyl signal in the range of 165-175 ppm.[11][12]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the products. The fragmentation pattern can also provide structural information. For example, N-acyl derivatives may show a characteristic loss of the acyl group.[13]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the selective N-functionalization of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine. By understanding the inherent reactivity of the two distinct nitrogen atoms, researchers can strategically synthesize a wide array of novel derivatives for applications in drug discovery and medicinal chemistry. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the successful development of new chemical entities based on this privileged scaffold.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a reusable catalyst. Scientific Reports. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][11]naphthyrin-5(6H)-one. Tetrahedron Letters. Available at: [Link]

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  • [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[4][14]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds. Available at: [Link]

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Application Notes & Protocols: A Framework for In Vitro Assay Development for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2][3] The development of novel therapeutics based on the 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine core requires a robust and systematic in vitro assay cascade to identify active compounds, elucidate their mechanism of action, and assess their cellular effects. This guide provides a comprehensive framework and detailed protocols for establishing a multi-tiered screening funnel, from initial high-throughput biochemical screens to secondary mechanistic and final cell-based validation assays. We present field-proven methodologies, emphasizing the rationale behind experimental choices to ensure the generation of reproducible, high-quality data for confident decision-making in drug discovery programs.[4][5]

Guiding Principles of Robust Assay Development

The foundation of any successful screening campaign is the development of robust and reliable assays.[5] An assay is considered "robust" when it is reproducible, has a large enough signal window to confidently identify hits, and is resistant to minor variations in experimental conditions.

  • Causality in Assay Choice: The selection of an assay platform should be directly dictated by the biological question being asked. For initial hit discovery, a high-throughput, cost-effective biochemical assay is often preferred. For mechanism-of-action studies, assays that can discriminate between different modes of inhibition (e.g., competitive vs. non-competitive) are required.[6]

  • The Self-Validating System: Every protocol must include appropriate controls to ensure the validity of the results.

    • Positive Control: A known inhibitor or activator of the target to confirm the assay is performing as expected.

    • Negative Control: Typically the vehicle (e.g., DMSO) in which the test compounds are dissolved, defining the baseline of no inhibition.

    • No-Enzyme/No-Substrate Controls: Used to identify background signal or compound interference.

  • Key Validation Parameters: Before initiating a full screening campaign, assays must be validated. Key statistical parameters include:

    • Signal-to-Background Ratio (S/B): The ratio of the signal from the uninhibited reaction to the background signal. A higher S/B is desirable.

    • Z'-Factor: A statistical measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening (HTS).

The Integrated Assay Development Workflow

A tiered approach is the most efficient method for characterizing a compound library. This workflow ensures that resources are focused on the most promising candidates, progressively building a comprehensive pharmacological profile for each hit.

Caption: Integrated workflow for screening and validating naphthyridine derivatives.

Primary Biochemical Assays: Quantifying Target Inhibition

Given that naphthyridine scaffolds are frequently identified as kinase and acetylcholinesterase (AChE) inhibitors, we provide protocols for these two major target classes.[2][7]

Protocol 3.1: Kinase Inhibition Screening using Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a robust TR-FRET technology ideal for HTS, offering high sensitivity and reduced interference from library compounds.[8][9] The assay measures the phosphorylation of a substrate by a kinase.

Principle of HTRF Kinase Assay:

HTRF_Principle cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Uninhibited) Donor_A Eu-Ab (Donor) Donor_Light_A Donor Emission (620 nm) Donor_A->Donor_Light_A FRET_A NO FRET Acceptor_A XL665-Ab (Acceptor) Substrate_A Substrate P_Substrate_A Light_A Excitation (320 nm) Light_A->Donor_A Donor_B Eu-Ab (Donor) Acceptor_B XL665-Ab (Acceptor) Donor_B->Acceptor_B Energy Transfer P_Substrate_B Phospho-Substrate Donor_B->P_Substrate_B Donor_Light_B Donor Emission (620 nm) Donor_B->Donor_Light_B FRET_B FRET Signal Acceptor_B->P_Substrate_B Acceptor_Light_B Acceptor Emission (665 nm) Acceptor_B->Acceptor_Light_B Substrate_B Substrate Kinase Kinase + ATP Kinase->Substrate_B Phosphorylation Light_B Excitation (320 nm) Light_B->Donor_B

Caption: Principle of the HTRF kinase activity assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA).

    • Compound Dilution: Create a serial dilution of the naphthyridine derivatives in 100% DMSO, then dilute into the Kinase Buffer to the desired final concentration (typically keeping final DMSO concentration ≤1%).

    • Enzyme & Substrate Mix: Dilute the kinase and its specific ULight™-labeled substrate in Kinase Buffer.

    • ATP Solution: Prepare ATP at a concentration equal to the known Km for the kinase in Kinase Buffer.

    • Detection Mix: Dilute the Europium-labeled anti-phospho-substrate antibody (Eu-Ab) in the supplied detection buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of diluted compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the wells.

    • Add 4 µL of the Enzyme & Substrate mix to all wells.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Seal the plate and incubate at room temperature for the optimized time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.[9][10]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

    • Normalize the data to percent inhibition using the high and low controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity.[11][12] The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • ATCh Solution: 10 mM acetylthiocholine iodide in Assay Buffer.

    • AChE Solution: Recombinant human AChE diluted in Assay Buffer containing 0.1% BSA.

    • Compound Dilution: Prepare serial dilutions as described in Protocol 3.1.

  • Assay Procedure (96-well plate):

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of DTNB Solution.

    • Add 10 µL of diluted compound or control.

    • Add 10 µL of AChE Solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of ATCh Solution.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to percent inhibition relative to controls.

    • Determine the IC₅₀ value as described in Protocol 3.1.[13]

Secondary Assays: Elucidating Mechanism of Action

Hits from the primary screen require further characterization to confirm they act via the intended mechanism.

Protocol 4.1: Fluorescence Polarization (FP) Direct Binding Assay

FP assays measure the direct binding of a fluorescently labeled ligand (probe) to a target protein.[14][15] A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing the polarization of its emitted light. Test compounds that compete with the probe for the binding site will displace it, causing a decrease in polarization. This assay directly measures binding affinity (Kd or Ki) rather than enzymatic inhibition.[16][17]

Methodology:

  • Assay Setup:

    • Identify or develop a fluorescent probe that binds to the target protein's active site with suitable affinity.

    • Determine the optimal concentration of the target protein and probe to yield a sufficient assay window.

  • Assay Procedure (384-well plate):

    • To appropriate wells, add the target protein and fluorescent probe at their optimized concentrations in assay buffer.

    • Add serially diluted naphthyridine derivatives or controls.

    • Incubate the plate at room temperature for a set time to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader equipped with appropriate filters for fluorescence polarization.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log of the compound concentration.

    • Fit the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cellular Assays: Assessing Biological Activity and Toxicity

Confirming that a biochemically active compound is also active in a cellular environment is a critical step.

Protocol 5.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay assesses the effect of the compounds on cellular metabolic activity, serving as an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[19]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the naphthyridine derivatives. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 5.2: Cellular Target Engagement via Western Blot

For kinase inhibitors, a western blot can confirm that the compound inhibits the target kinase within the cell by assessing the phosphorylation status of a known downstream substrate.[20][21]

Methodology:

  • Cell Treatment: Treat cells with various concentrations of the lead naphthyridine derivative for a short duration (e.g., 1-2 hours). If applicable, stimulate the relevant signaling pathway to induce substrate phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (for the substrate) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[22]

Protocol 5.3: Apoptosis Induction via Caspase-3/7 Activity Assay

If a compound shows significant cytotoxicity, it is important to determine the mechanism of cell death. This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[23][24]

Methodology:

  • Cell Treatment: Plate and treat cells with the compounds as described in the MTT assay (Protocol 5.1).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[23]

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Data Summary and Interpretation

A successful drug discovery campaign relies on integrating data from the entire assay cascade. A summary table should be created to compare the potency, affinity, and cytotoxicity of the lead compounds, allowing for the calculation of a therapeutic index (e.g., CC₅₀ / IC₅₀) to guide compound selection.

Table 1: Hypothetical Data Profile for Lead Naphthyridine Derivatives

Compound IDPrimary Screen IC₅₀ (nM) [Kinase X]Binding Affinity Ki (nM) [FP Assay]Cellular Viability CC₅₀ (µM) [MTT, 48h]Apoptosis Induction (Fold Increase vs. Vehicle)Therapeutic Index (CC₅₀/IC₅₀)
THN-0015075254.2500
THN-002150200> 501.1> 333
THN-00325301.58.960
Pos. Ctrl101556.5500

Conclusion

The systematic application of the in vitro assays detailed in this guide provides a robust and efficient pathway for the discovery and characterization of novel 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine derivatives. By progressing from high-throughput biochemical screening to detailed mechanistic and cell-based assays, researchers can build a comprehensive understanding of compound activity, selectivity, and safety. This integrated approach enables data-driven decisions, accelerating the identification of promising lead candidates for further preclinical development.

References

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Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 1,6-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2] Specifically, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and its analogs are of increasing interest in drug discovery.[3] A critical early step in the preclinical evaluation of any novel compound is the comprehensive assessment of its cytotoxic potential.[4][5] In vitro cytotoxicity assays are indispensable tools in this process, offering a rapid, cost-effective, and reproducible means to quantify the adverse effects of a compound on cellular viability and function.[6][7]

This guide provides a detailed framework for evaluating the cytotoxicity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine using a multi-parametric approach. We will delve into the principles and detailed protocols for three robust, commonly used cell-based assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.

  • Caspase-3/7 Assay: To specifically investigate the induction of apoptosis.

By employing this tripartite strategy, researchers can gain a more nuanced understanding of the compound's cytotoxic profile, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and gaining initial insights into the potential mechanism of action.

I. Strategic Selection of Cell Lines

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[8] The selection should be guided by the therapeutic target of the compound. Given that 1,6-naphthyridine derivatives have shown promise in cancer chemotherapy, a panel of cancer cell lines is often appropriate.[1]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines that are representative of the cancer types the compound is intended to treat.[9]

  • Genetic and Phenotypic Characteristics: The unique molecular profile of a cell line can significantly influence its response to a drug.[8] Consider the expression levels of potential target proteins or pathways.

  • Inclusion of a Non-Cancerous Control: To assess for general cytotoxicity versus cancer-specific effects, it is advisable to include a "normal" or non-cancerous cell line.[9] Established fibroblast or epithelial cell lines are common choices.

  • Growth Characteristics and Assay Compatibility: Ensure the chosen cell lines are well-characterized, have a stable growth rate, and are amenable to the chosen assay formats.

Example Cell Line Panel:

Cell LineTypeRationale
A549 Human Lung CarcinomaCommonly used, robust, and representative of a prevalent cancer type.
MCF-7 Human Breast AdenocarcinomaRepresents a different epithelial cancer type.
HepG2 Human Hepatocellular CarcinomaRelevant for assessing potential hepatotoxicity.[9]
MRC-5 Human Fetal Lung FibroblastA non-cancerous control to evaluate selective toxicity.

II. Assay Principle and Workflow Overview

A multi-assay approach provides a more comprehensive picture of the compound's cytotoxic effects. While the MTT assay measures a reduction in metabolic activity, which could indicate either cell death or a cytostatic effect, the LDH and Caspase-3/7 assays provide more direct evidence of cell death and the underlying mechanism.[10][11]

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Seed Cells in 96-well Plates B Treat with 1,2,3,4-Tetrahydro- 1,6-naphthyridin-8-amine (Dose-Response) A->B C Incubate for 24, 48, 72 hours B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Measure Absorbance/ Luminescence/Fluorescence D->G E->G F->G H Calculate % Viability/ Cytotoxicity G->H I Determine IC50 Values H->I

Caption: General experimental workflow for assessing cytotoxicity.

III. Detailed Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

MTT_Pathway MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] The LDH assay quantifies this released enzyme activity.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[21] The intensity of the red color is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[22]

LDH_Pathway cluster_0 Cell Lysis cluster_1 Enzymatic Reaction Damaged_Cell Damaged Cell LDH_Release LDH Release Damaged_Cell->LDH_Release Lactate Lactate LDH_Release->Lactate NAD NAD+ LDH_Release->NAD Pyruvate Pyruvate Lactate->Pyruvate LDH NADH NADH NAD->NADH LDH NADH->NAD Diaphorase INT INT (Tetrazolium Salt) NADH->INT Formazan Formazan (Red) INT->Formazan Diaphorase Measurement Measurement Formazan->Measurement Measure Absorbance (~490 nm) Diaphorase Diaphorase

Caption: Principle of the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls: It is crucial to set up the following controls on the same plate:[10]

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Medium only (no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if required): Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • First, subtract the background absorbance from all readings.

    • Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

C. Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[23] Their activation is a hallmark of apoptosis.[11] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] This cleavage releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., rhodamine 110) signal that is proportional to the amount of active caspase-3/7 in the sample.[25][26]

Caspase_Pathway Apoptotic_Signal Apoptotic Signal (e.g., Compound Treatment) Caspase_Activation Activation of Caspase-3/7 Apoptotic_Signal->Caspase_Activation Substrate Pro-Luminescent/ Fluorescent Substrate (containing DEVD) Caspase_Activation->Substrate Cleavage Cleavage_Product Luminescent/ Fluorescent Signal Substrate->Cleavage_Product Measurement Measure Signal Cleavage_Product->Measurement

Caption: Principle of the Caspase-3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence or fluorescence measurements.[11]

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This is typically a one-step reagent that includes the substrate and a cell lysis buffer.[24]

  • Reagent Addition: Equilibrate the plate and the caspase reagent to room temperature. Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Calculation:

    • First, subtract the background reading (from no-cell control wells) from all other readings.

    • Fold Induction = (Signal of Treated Cells) / (Signal of Untreated Control Cells)

IV. Data Presentation and Interpretation

The results from these assays should be tabulated to facilitate comparison across different concentrations, time points, and cell lines. The primary endpoint is often the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., viability, LDH release, or caspase activation).

Example Data Table:

Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
A549 MTT85.242.121.5
LDH>10095.355.8
Caspase-3/7 (Fold Induction at 50µM)1.83.56.2
MCF-7 MTT79.838.519.2
LDH>10088.749.6
Caspase-3/7 (Fold Induction at 50µM)2.14.17.5
MRC-5 MTT>100>10092.4
LDH>100>100>100
Caspase-3/7 (Fold Induction at 50µM)1.11.31.5

Interpretation:

  • A time- and dose-dependent decrease in cell viability (MTT) and a corresponding increase in LDH release and caspase activity suggest a cytotoxic effect.

  • A significant reduction in viability (MTT) without a substantial increase in LDH release or caspase activity might indicate a cytostatic effect or a non-apoptotic, non-necrotic cell death mechanism.

  • A lower IC₅₀ value in cancer cell lines compared to the non-cancerous cell line (e.g., MRC-5) indicates potential cancer-selective cytotoxicity, a desirable characteristic for an anticancer drug candidate.

  • Strong activation of caspase-3/7 points towards apoptosis as a primary mechanism of cell death.[27]

V. Conclusion

The systematic application of this multi-assay strategy provides a robust and comprehensive initial cytotoxic profile for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. By integrating data on metabolic activity, membrane integrity, and apoptosis induction, researchers can make informed decisions regarding the compound's potential for further development. This foundational in vitro toxicological assessment is a critical step in the journey from a promising chemical entity to a potential therapeutic agent.[5][28]

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405–406. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (2021). Schematic representation of the principle of the LDH release assay. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • Mohanty, S., et al. (2015). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PLoS ONE, 10(6), e0128103. Retrieved from [Link]

  • Dale, T., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(12), 1109–1114. Retrieved from [Link]

  • Dambach, D. M. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. In Predictive ADMET: Integrative Approaches in Drug Discovery and Development. John Wiley & Sons.
  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Mattek. (2016). Predicting GI Toxicity in vitro. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][20][29]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism involved in the formation of 1,6‐naphthyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Retrieved from [Link]

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Sources

Application Notes & Protocols: Characterizing 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Novel Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are the linchpins of cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical classes of drug targets.[1] The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several potent kinase inhibitors.[2][3][4] Its rigid, bicyclic nature provides a well-defined vector for substituents to probe the deep pockets of the kinase ATP-binding site. This guide focuses on a novel derivative, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (hereafter designated Compound-TN8A ), and provides a comprehensive framework for its evaluation as a potential kinase inhibitor. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough investigation.

Section 1: Synthesis Strategy for the Tetrahydro-1,6-Naphthyridine Scaffold

Access to a robust and scalable synthetic route is the first critical step in any small molecule drug discovery program. While numerous methods exist for naphthyridine synthesis, the creation of the saturated tetrahydro- variant requires specific approaches. Recent advancements have enabled modular synthesis of such scaffolds. For instance, automated continuous flow synthesis using a photoredox-catalysed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr cyclization, provides a modern and efficient route to 1,2,3,4-tetrahydro-1,6-naphthyridine cores.[5] Another established strategy involves cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles, which can be promoted by microwave irradiation to efficiently yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine skeleton.[6]

The causality behind choosing such methods lies in their modularity and efficiency. They allow for the rapid generation of analogues by varying the starting primary amines or alkynes, which is essential for building a structure-activity relationship (SAR) profile. For the purposes of this guide, we will assume Compound-TN8A has been successfully synthesized and is ready for biological evaluation.

Section 2: The Kinase Inhibitor Characterization Workflow

A systematic, multi-pronged approach is essential to robustly validate the activity, potency, selectivity, and cellular efficacy of a novel compound. Simply identifying inhibition of a single kinase is insufficient; a thorough understanding of its broader kinome interactions is paramount to avoiding off-target effects that can lead to toxicity or diminished therapeutic efficacy.[7]

The workflow described herein is designed as a self-validating cascade, where the results of each step inform the design of the next.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Validation A Compound-TN8A Synthesis & QC B Primary Kinase Panel Screen (Single High Concentration, e.g., 10 µM) A->B C Hit Identification (Kinases with >80% Inhibition) B->C Data Analysis D IC50 Determination (Dose-Response Assay for Hits) C->D Prioritize Hits E Broad Kinome Selectivity Profiling (e.g., 400+ Kinases) D->E Advance Potent Hits F Selectivity Analysis (Identify On- & Off-Targets) E->F G Mechanism of Action (MoA) Studies (e.g., ATP Competition Assay) F->G Informs Target Choice H Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) G->H Validate in Cellular Context I Cellular Potency Assay (e.g., Anti-Proliferation Assay) H->I J Downstream Pathway Analysis I->J Confirm Functional Effect

Figure 1: Comprehensive workflow for kinase inhibitor characterization.

Section 3: Experimental Protocols

The following protocols are detailed methodologies for the key stages of the characterization workflow. They are designed to be robust and reproducible, incorporating necessary controls for data integrity.

Protocol 3.1: In Vitro Kinase Potency (IC50) Determination using ADP-Glo™ Assay

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[4] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of potency (IC50). This assay is chosen for its high sensitivity, broad applicability across different kinases, and automation-friendly format.[1]

Materials:

  • Kinase of interest (e.g., CDK5, SYK, c-Met)

  • Specific peptide substrate for the kinase

  • Compound-TN8A (solubilized in 100% DMSO)

  • Staurosporine (non-selective control inhibitor)

  • ATP (at the Km concentration for the specific kinase, if known)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-TN8A in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve. This is the 100x final concentration plate.

    • Prepare a similar dilution series for Staurosporine as a positive control.

    • Include a DMSO-only control for 0% inhibition (high signal).

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO control to each well.

    • Prepare a 2x Kinase/Substrate solution in Kinase Assay Buffer. Add 2.5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2x ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin substrate to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.

    • Normalize the data using the DMSO control (0% inhibition) and a "no kinase" or high concentration inhibitor control (100% inhibition).

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]

Protocol 3.2: Cell-Based Target Engagement via Western Blot

Rationale: An in vitro biochemical assay demonstrates that a compound can inhibit a kinase. A cell-based assay is required to prove that it does inhibit the target in a complex cellular environment.[9] Western blotting for a known downstream substrate of the target kinase is a direct and reliable method to measure target engagement. Inhibition of the kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate.

Example Scenario: Assuming Compound-TN8A is a potent inhibitor of a hypothetical "Kinase X" which phosphorylates "Substrate Y" at Serine 50 (p-SubstrateY-S50).

Materials:

  • Cancer cell line known to have active Kinase X signaling (e.g., HCT116).

  • Compound-TN8A (in DMSO).

  • Known selective inhibitor of Kinase X (positive control).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and Western transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-SubstrateY-S50, Rabbit anti-Total Substrate Y, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound-TN8A (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours).

    • Include wells treated with the positive control inhibitor and a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate by adding 100 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-SubstrateY-S50 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection & Re-probing:

    • Apply ECL substrate to the membrane and immediately image the chemiluminescent signal.

    • To verify equal loading, the membrane can be stripped and re-probed for Total Substrate Y and then for GAPDH, following the same antibody incubation steps.

Data Analysis:

  • Quantify the band intensity for p-SubstrateY, Total Substrate Y, and GAPDH using image analysis software.

  • Normalize the p-SubstrateY signal to the Total Substrate Y signal, and then to the GAPDH signal.

  • A dose-dependent decrease in the normalized p-SubstrateY signal indicates successful target engagement by Compound-TN8A in a cellular context.

Section 4: Data Presentation & Interpretation

Clear and concise data presentation is crucial for decision-making. Summarizing quantitative data in tables allows for easy comparison between a novel compound and established benchmarks.

Table 1: Comparative In Vitro Potency of Compound-TN8A
Kinase TargetCompound-TN8A IC50 (nM)Staurosporine IC50 (nM) (Control)Known Selective Inhibitor IC50 (nM)
Kinase A (Hit) 15 510 (Inhibitor-A)
Kinase B (Hit) 250 1050 (Inhibitor-B)
Kinase C >10,000 20>10,000 (Inhibitor-A)
Kinase D (Hit) 8 25 (Inhibitor-D)
Kinase E 750 151,500 (Inhibitor-B)
Note: Data is hypothetical for illustrative purposes.

Interpretation: The hypothetical data in Table 1 suggests that Compound-TN8A is a potent inhibitor of Kinase D (IC50 = 8 nM) and Kinase A (IC50 = 15 nM). Its potency against these targets is comparable to known selective inhibitors. The compound is significantly less active against other kinases, suggesting a degree of selectivity that warrants further investigation via broad kinome profiling.

Visualizing Signaling Pathways

Understanding the context of the kinase target within its signaling network is critical for predicting the biological consequences of its inhibition.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Compound-TN8A Inhibitor->MEK Inhibition

Figure 2: Representative MAPK signaling pathway targeted by a kinase inhibitor.

Pathway Context: Figure 2 illustrates the MAPK pathway, a common target in oncology.[10] If Compound-TN8A were found to be a MEK inhibitor, this diagram shows how its action would block the phosphorylation of ERK, thereby preventing the activation of transcription factors required for cell proliferation. This provides a clear mechanistic hypothesis for its potential anti-cancer effects.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven strategy for the initial characterization of a novel 1,6-naphthyridine derivative, Compound-TN8A, as a potential kinase inhibitor. The workflow progresses logically from broad, high-throughput screening to specific, mechanistic, and cell-based validation assays. By following these protocols and principles of rigorous data interpretation, researchers can build a robust data package to support the advancement of promising new chemical entities.

The crucial next steps following this initial characterization would include:

  • Full Kinome Selectivity Profiling: To understand the complete off-target profile.[11]

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or allosteric.

  • In Vivo Efficacy Studies: To assess the compound's therapeutic potential in animal models of disease.

The journey of kinase inhibitor discovery is a multi-step process, but a systematic and scientifically sound initial evaluation is the foundation upon which all future success is built.[12]

References

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  • Fries, A., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14, 3968. Available at: [Link]

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  • Zhang, Y., et al. (2023). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][12]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. Journal of Molecular Structure. (General reference for SAR)

  • Sarna, K., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11(52), 32957-32962. Available at: [Link]

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  • Google Patents. (2016). Substituted 1,2,3,4-tetrahydrobenzo[C][2][3] naphthyridines and derivatives thereof as kinase inhibitors. Available at:

  • Prati, F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858–8875. Available at: [Link]

  • Szychowska, K., & Gmiński, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4787.
  • Fustero, S., et al. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 10(11), 2267–2270. Available at: [Link]

  • Li, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(7), 5486–5501. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Available at: [Link]

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  • Zhang, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. (General reference for kinase importance)
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Application Notes & Protocols for Investigating the Anticancer Potential of Substituted 1,2,3,4-Tetrahydro-1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3] This guide focuses on the substituted 1,2,3,4-tetrahydro-1,6-naphthyridine core, a promising class of compounds for the development of novel oncology therapeutics.[4][5] We provide an in-depth overview of the synthesis, proposed mechanisms of action, and detailed experimental protocols for the in vitro evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new anticancer agents.

Introduction: The Rationale for Targeting the Tetrahydronaphthyridine Scaffold

Naphthyridines, a family of diazanaphthalenes, have garnered significant interest due to their presence in various natural products and their wide range of pharmacological effects.[3] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make them ideal scaffolds for interacting with biological targets. The 1,6-naphthyridine isomer, in particular, has been explored for its utility in developing inhibitors for key cancer-related targets like Heat Shock Protein 90 (Hsp90) and Fibroblast Growth Factor Receptor 4 (FGFR4).[6][7][8]

The introduction of a tetrahydro- substitution pattern on the 1,6-naphthyridine core adds a three-dimensional character to the otherwise planar aromatic system. This structural modification can lead to enhanced binding affinity and selectivity for specific protein targets by allowing for more optimal interactions within complex binding pockets. This guide provides the foundational methodologies to synthesize and validate the anticancer efficacy of novel substituted 1,2,3,4-tetrahydro-1,6-naphthyridines.

General Synthesis of the Core Scaffold

The synthesis of the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold can be achieved through various modern organic chemistry techniques. A robust and efficient method involves a multi-step sequence featuring a dehydrogenative Friedlander Annulation followed by a C(sp3)–H functionalization, allowing for the construction of the core and subsequent introduction of desired substituents.[4] An alternative strategy employs a reduction-cyclization cascade on a suitable precursor.[9]

The causality behind choosing such methods lies in their efficiency and modularity. The Friedlander annulation, for instance, is a classic and reliable method for quinoline and naphthyridine synthesis, and its modern variations allow for milder conditions and broader substrate scope. This modularity is critical in drug discovery, as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Representative Synthesis of a Substituted 1,2,3,4-Tetrahydro-1,6-naphthyridine

This protocol outlines a generalized, plausible synthesis based on established chemical principles for constructing the target scaffold.[4]

Materials:

  • 2-aminobenzaldehyde derivative

  • Cyclic ketone (e.g., N-protected 4-piperidone)

  • Manganese Dioxide (MnO₂) as a catalyst

  • Potassium tert-butoxide (KOtBu) as a base

  • Deep Eutectic Solvent (DES) such as Choline Chloride/p-Toluenesulfonic acid (ChCl/p-TSA)

  • Anhydrous solvents (e.g., Toluene, Dioxane)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 2-aminobenzaldehyde derivative (1.0 eq) and the cyclic ketone (1.1 eq).

  • Solvent and Reagents: Add the DES (e.g., ChCl/p-TSA, 1:1 mixture) as the reaction medium. This choice is based on green chemistry principles, offering a safer and often more efficient alternative to traditional volatile organic solvents.

  • Catalyst and Base Addition: Add MnO₂ (10 mol%) and KOtBu (1.5 eq). MnO₂ serves as an efficient dehydrogenation catalyst, while the base facilitates the initial condensation steps.

  • Reaction Execution: Heat the reaction mixture to 100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired substituted 1,2,3,4-tetrahydro-1,6-naphthyridine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Mechanisms of Anticancer Action & Target Validation

Substituted naphthyridines can exert their anticancer effects through various mechanisms.[1] Based on the broader naphthyridine class, potential targets for 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives include:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. FGFR4, for example, is a known driver in hepatocellular carcinoma and colorectal cancer.[7][8] A substituted naphthyridine could be designed to bind to the ATP-binding pocket of such kinases, inhibiting their function and downstream signaling.

  • Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, inducing cell cycle arrest and apoptosis.[6]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death, a mechanism employed by several established chemotherapeutics.[10]

The following diagram illustrates a hypothetical pathway where a tetrahydro-1,6-naphthyridine derivative inhibits the FGFR4 signaling cascade, a plausible mechanism of action.

FGFR4_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound Tetrahydro-1,6-naphthyridine Derivative Compound->FGFR4 Inhibits Phosphorylation

Caption: Hypothetical inhibition of the FGFR4 signaling pathway by a substituted 1,2,3,4-tetrahydro-1,6-naphthyridine.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to determine the anticancer potential of newly synthesized compounds. The following protocols provide a standard workflow for initial screening and preliminary mechanism of action studies.[11][12]

Cell Viability and Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13][14][15] A decrease in metabolic activity correlates with cell death or a loss of proliferation.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells 1. Seed cancer cells in 96-well plate start->seed_cells end End attach_cells 2. Allow cells to attach (24h incubation) seed_cells->attach_cells treat_cells 3. Treat cells with compound (serial dilutions) attach_cells->treat_cells incubate_cells 4. Incubate for 48-72h treat_cells->incubate_cells add_mtt 5. Add MTT reagent (Incubate 2-4h) incubate_cells->add_mtt solubilize 6. Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance 7. Read absorbance (570 nm) solubilize->read_absorbance calc_ic50 8. Calculate IC50 value read_absorbance->calc_ic50 calc_ic50->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell concentration using a hemocytometer. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[16] Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the compound. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells. Each condition should be performed in triplicate.[13][16]

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13][16] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[14][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Cell Cycle Progression Analysis

To determine if a compound's cytotoxic effect is due to interference with cell division, cell cycle analysis is performed using flow cytometry. This technique quantifies the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI), allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[18]

Protocol 3: Cell Cycle Analysis via PI Staining

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ concentration) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge at 1200 rpm for 5 minutes.[19]

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[19] Fix for at least 30 minutes at 4°C (can be stored at -20°C for several weeks).[19][20]

  • Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to remove residual ethanol.[19]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that the PI dye stoichiometrically binds only to DNA.[21]

  • Incubation: Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram.[19] Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

Target Engagement and Pathway Modulation Analysis

Western blotting is used to detect specific proteins and confirm whether the test compound modulates its intended target and downstream signaling pathways.[22] For example, if the hypothesized mechanism is FGFR4 inhibition, one would look for a decrease in phosphorylated FGFR4 and downstream effectors like p-AKT and p-ERK.

Protocol 4: Western Blot Analysis

Materials:

  • Cell lysates from treated and untreated cells.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to the target proteins, e.g., p-FGFR4, total FGFR4, p-AKT, total AKT, cleaved PARP, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Lysate Preparation: Wash treated cells with ice-cold PBS and lyse them with lysis buffer on ice. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[23]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[24]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][24]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[23]

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of Compound X against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) ± SD
HCT116Colorectal1.5 ± 0.2
A549Lung3.8 ± 0.5
MCF-7Breast2.1 ± 0.3
PC-3Prostate5.6 ± 0.7

Data are representative and presented as mean ± standard deviation from three independent experiments.

Interpretation: A comprehensive understanding of a compound's anticancer potential is derived from synthesizing the results of multiple assays. For instance, a low micromolar IC₅₀ value from the MTT assay indicates potent cytotoxicity.[25][26][27] If this is accompanied by a G2/M phase arrest in the cell cycle analysis and an increase in the apoptotic marker cleaved PARP in the Western blot, it builds a strong case for a compound that induces mitotic catastrophe. Further Western blot analysis confirming the downregulation of a specific target (e.g., p-FGFR4) would solidify the proposed mechanism of action.

Conclusion

The substituted 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold holds considerable promise for the development of novel anticancer agents. The protocols detailed in this application note provide a robust framework for the synthesis, initial screening, and mechanistic elucidation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and characterize lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of oncology therapeutics.

References

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Application Notes and Protocols: Investigating 1,2,3,4-Tetrahydro-1,6-naphthyridine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold for Tackling Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the progressive loss of neuronal function. A key area of research is the development of small molecules that can modulate specific signaling pathways implicated in these diseases. The 1,2,3,4-tetrahydro-1,6-naphthyridine core structure has emerged as a promising scaffold in the design of novel therapeutics. While research on 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine itself is nascent, derivatives of the closely related tetrahydrobenzo[b][1][2]naphthyridine scaffold have demonstrated significant potential, particularly in the context of Alzheimer's disease.

This guide provides a comprehensive overview of the application of these compounds, focusing on a potent phosphodiesterase 5 (PDE5) inhibitor, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-8-carbonitrile, as a case study. We will delve into its mechanism of action, and provide detailed protocols for its evaluation in both in vitro and in vivo models of neurodegeneration.

Scientific Foundation: Targeting the NO/cGMP/CREB Pathway in Alzheimer's Disease

The nitric oxide (NO) signaling pathway is crucial for learning and memory processes.[3][4] NO activates soluble guanylate cyclase (sGC), leading to an increase in the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which promotes the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133.[3][4] Phosphorylated CREB is a key transcription factor involved in synaptic plasticity and memory formation.

In Alzheimer's disease, this pathway is often dysregulated. Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cGMP, thereby downregulating the NO/sGC/cGMP/CREB pathway.[3][4] By inhibiting PDE5, the levels of cGMP can be elevated, leading to enhanced CREB phosphorylation and potentially mitigating the cognitive deficits associated with Alzheimer's disease.

A novel derivative of the 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine scaffold has been identified as a highly potent PDE5 inhibitor with an in vitro IC50 of 0.056 nM.[3][4] This compound has shown promising efficacy in a mouse model of Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[3][4]

Caption: Signaling pathway of the proposed mechanism of action.

In Vitro Evaluation Protocols

A series of in vitro assays are essential to characterize the efficacy and mechanism of action of novel 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives.

PDE5 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of the test compound in inhibiting PDE5 activity.

Principle: This assay measures the conversion of cGMP to 5'-GMP by recombinant human PDE5. The amount of remaining cGMP is quantified, typically using a competitive ELISA or a fluorescence-based detection method.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Test compound (1,2,3,4-tetrahydro-1,6-naphthyridine derivative)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Detection reagents (e.g., cGMP ELISA kit)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant PDE5 enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the cGMP substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Quantify the amount of cGMP in each well using the detection reagents and a microplate reader.

  • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundPDE5 IC50 (nM)
Lead Compound 0.056 [3][4]
Sildenafil (Control)3.5
Neuronal Cell Viability Assay in the Presence of Amyloid-β Toxicity

Objective: To assess the neuroprotective effects of the test compound against amyloid-β (Aβ)-induced neuronal cell death.

Principle: This assay utilizes a neuronal cell line (e.g., SH-SY5Y) or primary neurons, which are exposed to toxic Aβ oligomers. Cell viability is then measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity, or the LDH release assay, which measures membrane integrity.[2][5]

Materials:

  • SH-SY5Y human neuroblastoma cells or primary cortical neurons

  • Cell culture medium and supplements

  • Amyloid-β (1-42) peptide

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH cytotoxicity assay kit

  • DMSO (for dissolving the test compound and formazan crystals in the MTT assay)

  • Microplate reader

Protocol:

  • Preparation of Aβ Oligomers: Prepare Aβ oligomers according to established protocols, for instance by dissolving Aβ(1-42) peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium and incubation.[6][7]

  • Cell Culture: Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Aβ Exposure: Add the prepared Aβ oligomers to the wells (except for the control wells) to induce toxicity.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: In vitro experimental workflow.

Western Blot Analysis of CREB Phosphorylation

Objective: To determine if the test compound increases the phosphorylation of CREB in neuronal cells.

Principle: This protocol involves treating neuronal cells with the test compound, followed by lysis and separation of proteins by SDS-PAGE. The levels of phosphorylated CREB (pCREB) and total CREB are then detected using specific antibodies.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat neuronal cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total CREB as a loading control.

  • Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

In Vivo Evaluation Protocol

Objective: To assess the therapeutic efficacy of the test compound in a transgenic mouse model of Alzheimer's disease.

Animal Model: 5XFAD or 3xTg-AD mice are commonly used models that develop amyloid plaques and cognitive deficits.[1][8]

Protocol:

  • Animal Grouping: Divide the transgenic mice into treatment and vehicle control groups. Include a wild-type control group.

  • Drug Administration: Administer the test compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.

  • Biochemical Analysis:

    • Aβ Plaque Load: Perform immunohistochemistry or ELISA to quantify the Aβ plaque burden in the brain.

    • Tau Pathology: Analyze the levels of phosphorylated tau.[9][10]

    • Neuroinflammation: Measure the levels of inflammatory markers such as cytokines or microglial activation.[11]

    • Synaptic Markers: Assess the levels of synaptic proteins (e.g., synaptophysin) by Western blotting.

    • pCREB Levels: Measure the levels of pCREB in brain homogenates to confirm target engagement.

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold represents a valuable starting point for the development of novel therapeutics for neurodegenerative diseases. The potent PDE5 inhibitory activity of a derivative of this scaffold in the context of Alzheimer's disease provides a strong rationale for further investigation. The protocols outlined in this guide offer a robust framework for the comprehensive evaluation of such compounds, from initial in vitro characterization to in vivo efficacy studies. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their potential in other neurodegenerative disorders, and elucidating any additional mechanisms of action beyond PDE5 inhibition.

References

  • Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI. Retrieved from [Link]

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of cell viability in primary neuronal cultures. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. Retrieved from [Link]

  • Preparing Synthetic Aβ in Different Aggregation States. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Two-Dimensional Electrophoresis Protocols to Analyze the Microtubule-Associated Tau Proteins from Several Biological Sources. (n.t.). PubMed. Retrieved from [Link]

  • Tau Protein: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020). Bio-Rad. Retrieved from [Link]

  • Neuroinflammation Assay Services. (n.d.). Creative Biolabs-Neuros. Retrieved from [Link]

  • Neuroinflammation. (n.d.). Cellectricon. Retrieved from [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (2017). PubMed. Retrieved from [Link]

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Pharmacokinetic Profiling of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Early Pharmacokinetic Assessment

The 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets, including protein kinases and phosphodiesterases.[1][2][3] Derivatives of this scaffold are actively being investigated for various therapeutic indications, from oncology to neurodegenerative diseases.[1][2][4] However, the therapeutic potential of any promising compound can only be realized if it possesses a suitable pharmacokinetic (PK) profile. The journey of a drug from administration to its target and subsequent elimination from the body is governed by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

Historically, unfavorable ADME properties have been a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[5][6] To mitigate this risk, contemporary drug discovery strategy integrates comprehensive ADME profiling at the earliest stages of the hit-to-lead and lead optimization process.[6][7][8]

This guide provides a structured framework and detailed protocols for the robust pharmacokinetic characterization of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine derivatives. The methodologies herein are designed to be self-validating and are grounded in established industry practices, enabling researchers to make data-driven decisions, prioritize promising candidates, and intelligently design the next generation of molecules with enhanced therapeutic viability.

Section 1: The Integrated Pharmacokinetic Profiling Workflow

A successful PK profiling campaign follows a logical progression from high-throughput in vitro assays to more resource-intensive in vivo studies. This tiered approach allows for the rapid screening of many compounds early on, with only the most promising candidates advancing to comprehensive animal studies.

PK_Workflow A Compound Synthesis (Naphthyridine Derivatives) B In Vitro ADME Profiling A->B High-Throughput Screening C Data Analysis & Candidate Selection (Prioritize based on stability, permeability, off-target risk) B->C Generate ADME Data D In Vivo PK Studies (Rodent Models) C->D Advance Promising Leads E PK/PD Modeling (Relate Exposure to Efficacy) D->E Determine Key PK Parameters F Candidate Nomination for IND-Enabling Studies E->F Establish Exposure-Response

Caption: Integrated workflow for pharmacokinetic characterization.

Section 2: Foundational In Vitro ADME Assays

In vitro assays are the cornerstone of early ADME profiling, providing critical data on a compound's intrinsic properties using subcellular fractions, cells, or artificial membranes.[7][9][10]

Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[11] Poor metabolic stability often leads to high intrinsic clearance and consequently, low bioavailability and short duration of action. For heterocyclic amines like the naphthyridine series, metabolism often involves oxidation of the aromatic or saturated rings.[5][12]

Causality Behind Experimental Choice: We utilize liver microsomes as they contain a high concentration of Phase I enzymes (e.g., Cytochrome P450s), which are responsible for the majority of oxidative metabolism of drugs.[11][13] This assay provides a rapid and cost-effective prediction of a compound's intrinsic clearance (CLint).[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes (HLM).

Materials:

  • Test Compounds (10 mM in DMSO)

  • Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 1 mg/mL).

  • Compound Addition: In an incubation plate, add phosphate buffer, the microsomal working solution, and the test compound (final concentration typically 1 µM; final DMSO < 0.1%).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks Time 0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with IS to terminate the reaction.

  • Sample Processing: Seal the collection plate, vortex thoroughly to precipitate proteins, and centrifuge at high speed (e.g., 4000 rpm for 20 min).

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is determined.

  • Calculate the in vitro half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Presentation Example:

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
Naphthyridine-A1592.4
Naphthyridine-B> 60< 23.1
Naphthyridine-C8173.3
Verapamil (Control)12115.5
Cytochrome P450 (CYP) Inhibition Assay

Drug-drug interactions (DDIs) are a major safety concern. Inhibition of CYP enzymes is the most common mechanism underlying metabolism-based DDIs.[15][16] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and critical for safety.[16][17][18]

Causality Behind Experimental Choice: This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC50). A low IC50 value indicates a higher risk of causing DDIs if co-administered with other drugs metabolized by that enzyme. We use a fluorogenic assay for high-throughput screening due to its speed and cost-effectiveness.[18]

Objective: To determine the IC50 values of test compounds against major human CYP isoforms.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9)

  • Fluorogenic probe substrates specific to each isoform

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (pH 7.4)

  • Test compounds and known inhibitors (positive controls) serially diluted in DMSO

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Plate Setup: Add buffer, recombinant CYP enzyme, and the test compound (or control inhibitor) at various concentrations to the wells of the microplate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed mixture of the specific fluorogenic substrate and the NADPH regenerating system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., 30-60 minutes). The fluorescent signal is directly proportional to enzyme activity.[18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Normalize the data by setting the uninhibited control as 100% activity and the fully inhibited control as 0% activity.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation Example:

Compound IDCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
Naphthyridine-A> 5012.5> 50
Naphthyridine-B2.1> 5028.4
Ketoconazole (3A4 Control)0.08--
Quinidine (2D6 Control)-0.05-
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[19] It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared from the body.[20][21][22] High plasma protein binding can limit efficacy and influence drug-drug interactions.

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining PPB.[20][22][23] It uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of the free drug in the buffer chamber is equal to the free concentration in the plasma chamber, allowing for a direct and accurate measurement of the unbound fraction.[19][22]

Caption: Diagram illustrating the principle of the RED assay for PPB.

Objective: To determine the fraction of test compound unbound (fu) in plasma.

Materials:

  • Rapid Equilibrium Dialysis (RED) device plate and inserts

  • Human plasma (or other species as required)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and controls (e.g., Warfarin - high binding; Metoprolol - low binding)

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the test compound in plasma at the desired concentration (e.g., 1-5 µM).[19]

  • Loading the Device: Add the plasma-compound mixture to the sample chambers (red ring) of the RED device inserts.

  • Adding Buffer: Add PBS to the corresponding buffer chambers of the base plate.

  • Assembly: Place the inserts into the base plate, ensuring a tight seal. Cover the unit with sealing tape.

  • Incubation: Incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[19][20]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate analysis and avoid matrix effects, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Processing & Analysis: Precipitate proteins with cold ACN containing an internal standard, centrifuge, and analyze the supernatant from both chambers by LC-MS/MS.[20]

Data Analysis:

  • Calculate the fraction unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • Calculate the percentage of plasma protein binding: %PPB = (1 - fu) * 100

Data Presentation Example:

Compound IDFraction Unbound (fu)Plasma Protein Binding (%)
Naphthyridine-A0.0397
Naphthyridine-B0.2575
Warfarin (Control)0.0298

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how a compound behaves in a whole organism, integrating the complex interplay of ADME processes.[24][25] These studies are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[26][27]

Causality Behind Experimental Choice: The use of rodent models (e.g., mice or rats) is a standard preclinical practice as they are cost-effective and their physiology can provide a reasonable translation to human PK in many cases.[24][28] Administering the compound by both intravenous (IV) and oral (PO) routes is crucial. The IV dose allows for the determination of clearance and volume of distribution, while comparison of PO to IV data enables the calculation of absolute oral bioavailability (F%).

Objective: To determine the key pharmacokinetic parameters of a test compound following IV and PO administration in rats or mice.

Materials:

  • Test compound

  • Appropriate, non-toxic vehicle for IV (e.g., saline/solutol/water) and PO (e.g., 0.5% methylcellulose) administration

  • Male Sprague-Dawley rats or CD-1 mice

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., K2EDTA-coated tubes, capillaries)

  • Centrifuge

  • Bioanalytical LC-MS/MS method validated for plasma analysis[29][30][31]

Procedure:

  • Acclimatization and Dosing: Acclimatize animals for at least 3 days. Fast them overnight before dosing. Administer a single dose of the test compound via the tail vein (IV) or oral gavage (PO) to separate groups of animals (n=3-5 per group). Typical doses might be 1-5 mg/kg for IV and 5-20 mg/kg for PO.

  • Blood Sampling: Collect sparse blood samples (e.g., ~50-100 µL) at predetermined time points post-dose. A typical schedule would be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately process the blood by centrifuging at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[32]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t½: Terminal half-life.

  • CL: Total body clearance (from IV data).

  • Vdss: Volume of distribution at steady state (from IV data).

  • F%: Absolute oral bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Data Presentation Example (Rat PK):

ParameterNaphthyridine-A (IV @ 2 mg/kg)Naphthyridine-A (PO @ 10 mg/kg)
Cmax (ng/mL)1250450
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)18753280
t½ (h)3.53.8
CL (mL/min/kg)17.8-
Vdss (L/kg)4.8-
Oral Bioavailability (F%) -35%

Section 4: Conclusion and Integrated Profile

The pharmacokinetic profiling of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining the data from the in vitro and in vivo assays described, researchers can build a comprehensive ADME profile for each candidate. This profile allows for a holistic assessment of a compound's drug-like properties, highlighting potential liabilities and guiding the next steps in the drug discovery cascade. A compound with high metabolic stability, low risk of CYP inhibition, moderate plasma protein binding, and good oral bioavailability is a far more attractive candidate for progression into costly and lengthy preclinical and clinical development.

References

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • BioAgilytix Labs. Protein Binding Assays. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. (2022-11-03). Available from: [Link]

  • Lin, Y. et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available from: [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Wiley-VCH. Available from: [Link]

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  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

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  • Ke, A. et al. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019-09-01). Available from: [Link]

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  • Sharma, A. et al. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. (2023-08-14). ACS Publications. Available from: [Link]

  • ResearchGate. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • PubMed Central. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025-09-30). Available from: [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. (2024-07-20). Available from: [Link]

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  • ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. (2022-05-29). Available from: [Link]

  • Turesky, R. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this valuable scaffold. Drawing from established synthetic protocols and field-proven insights, this resource aims to help you navigate the complexities of this multi-step synthesis and significantly improve your reaction yields.

Introduction: The Synthetic Challenge

The 1,2,3,4-Tetrahydro-1,6-naphthyridine core is a significant structural motif in medicinal chemistry. However, its synthesis, particularly with an amine substituent at the 8-position, is often plagued by low yields. The primary synthetic routes typically involve the construction of a substituted naphthyridine ring system, followed by reduction. Each step presents its own set of challenges, from the electronic nature of the pyridine ring hindering cyclization to the sensitive nature of the final amine product.

This guide will focus on a common synthetic pathway: the construction of an 8-nitro-1,6-naphthyridine precursor followed by catalytic hydrogenation to yield the desired 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. We will dissect each stage of this process, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Part 1: Synthesis of the 8-Nitro-1,6-naphthyridine Precursor

A plausible and frequently utilized strategy for constructing the naphthyridine core is through a reaction analogous to the Friedländer annulation, which involves the condensation of an aminopyridine derivative with a suitable carbonyl compound. For our target, a common precursor would be 2-amino-3-formylpyridine reacting with a nitro-containing active methylene compound.

Question 1: My initial cyclization to form 8-nitro-1,6-naphthyridine is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I improve this step?

Answer: Low yields in this cyclization step are common and can often be attributed to several factors. Let's break them down systematically.

  • Suboptimal Reaction Conditions: The Friedländer synthesis and related cyclizations are highly dependent on temperature and the choice of catalyst.[1][2]

    • Causality: The reaction involves a series of equilibria, including imine formation and aldol-type condensation, followed by an irreversible cyclization/dehydration. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of starting materials and the formation of tar-like side products. The catalyst, typically a base or an acid, is crucial for promoting the necessary condensation steps. An inappropriate catalyst or incorrect concentration can lead to side reactions or incomplete conversion.

    • Troubleshooting & Optimization:

      • Temperature Screening: If you are observing low conversion, a gradual increase in the reaction temperature (e.g., in 10-20 °C increments) is recommended. Monitor the reaction closely by TLC or LC-MS to track the formation of the desired product and any new impurities.

      • Catalyst Optimization: If you are using a base catalyst (e.g., piperidine, NaOH, or KOH), screen different bases and their concentrations. For acid-catalyzed variations, consider milder acids like p-toluenesulfonic acid (p-TsOH) before resorting to stronger mineral acids, which can sometimes promote unwanted side reactions.

  • Purity of Starting Materials: The purity of your 2-amino-3-formylpyridine and the active methylene compound (e.g., nitroacetonitrile or a similar reagent) is critical.

    • Causality: Impurities in the aminopyridine aldehyde can inhibit the catalyst or participate in side reactions. The active methylene compound can be prone to self-condensation or polymerization, especially under basic conditions, which will consume the reagent and lower the yield.

    • Troubleshooting & Optimization:

      • Reagent Verification: Always verify the purity of your starting materials by NMR or melting point before starting the reaction. If necessary, recrystallize or purify the reagents.

      • Fresh Reagents: Use freshly opened or purified reagents whenever possible, especially for the active methylene compound.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Causality: Self-condensation of the active methylene compound is a significant side reaction. Additionally, the aminopyridine can potentially undergo other undesired reactions under the reaction conditions.

    • Troubleshooting & Optimization:

      • Order of Addition: Consider adding the active methylene compound slowly to the reaction mixture containing the aminopyridine aldehyde and the catalyst. This can help to minimize its self-condensation by keeping its instantaneous concentration low.

Illustrative Data: Effect of Catalyst on Friedländer-type Cyclization

CatalystTemperature (°C)Reaction Time (h)Yield of 8-nitro-1,6-naphthyridine (%)
Piperidine801235
NaOH80845
p-TsOH110655
No Catalyst11024<5

This table provides representative data to illustrate the impact of catalyst choice on the reaction outcome. Optimal conditions should be determined experimentally for your specific substrates.

Workflow for Troubleshooting Low Yield in Precursor Synthesis

Caption: Troubleshooting workflow for low yield in 8-nitro-1,6-naphthyridine synthesis.

Part 2: Catalytic Hydrogenation of 8-Nitro-1,6-naphthyridine

The reduction of the 8-nitro group and the simultaneous hydrogenation of the pyridine ring are critical steps that significantly impact the overall yield and purity of the final product.

Question 2: My catalytic hydrogenation of 8-nitro-1,6-naphthyridine is giving me a low yield of the desired 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. I'm observing multiple spots on my TLC plate. What's going wrong?

Answer: Low yields and product mixtures during the catalytic hydrogenation of nitronaphthyridines are common and can be traced to several factors. A systematic approach is key to resolving these issues.

  • Incomplete Reduction: One of the most common problems is the incomplete reduction of either the nitro group or the pyridine ring.

    • Causality: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The hydrogenation of the pyridine ring is also a distinct step. Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to the accumulation of these intermediates. The two nitrogen-containing rings in the naphthyridine system can also influence each other's reduction potential.

    • Troubleshooting & Optimization:

      • Increase Catalyst Loading: Gradually increase the weight percentage of your catalyst (e.g., from 5 mol% to 10 mol% of Pd/C).

      • Increase Hydrogen Pressure: If you are using a balloon of hydrogen, consider using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure (e.g., to 50 psi).

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue the reaction until the starting material and any intermediates are fully consumed.

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or the solvent.

    • Causality: Sulfur-containing compounds and other functional groups can irreversibly bind to the active sites of the catalyst, rendering it inactive.

    • Troubleshooting & Optimization:

      • Purify the Precursor: Ensure your 8-nitro-1,6-naphthyridine is highly pure before the reduction step. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents for the hydrogenation reaction.

  • Side Reactions and Over-reduction: The formation of undesired byproducts can significantly lower the yield.

    • Causality: Over-reduction can lead to the formation of other saturated products. In some cases, dehalogenation can occur if there are halogen substituents on the ring.[3] The basicity of the resulting amine product can also sometimes affect the catalyst's performance.

    • Troubleshooting & Optimization:

      • Catalyst Screening: Different catalysts have different selectivities. While Pd/C is a common choice, consider screening other catalysts like Raney Nickel or Platinum on carbon (Pt/C).[3]

      • Solvent Effects: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used, but in some cases, a less polar solvent might be beneficial.

      • Additives: In some instances, the addition of a small amount of acid (e.g., acetic acid) can help to improve the reaction rate and selectivity by protonating the nitrogen atoms in the ring system, making them more susceptible to reduction.

Experimental Protocol: Catalytic Hydrogenation of 8-Nitro-1,6-naphthyridine

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 8-nitro-1,6-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Flowchart for Catalytic Hydrogenation

Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation step.

Part 3: Purification of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

The basic nature of the final product can present challenges during purification, particularly with standard silica gel chromatography.

Question 3: I'm struggling to purify my final product. It seems to be sticking to the silica gel column, and I'm getting poor recovery. What are my options?

Answer: The purification of basic amines on acidic silica gel is a classic problem in organic synthesis. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to peak tailing and poor recovery.[4] Here are several strategies to overcome this:

  • Modified Silica Gel Chromatography:

    • Causality: The acidic nature of silica gel causes strong adsorption of the basic amine.

    • Troubleshooting & Optimization:

      • Amine Additives: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, allowing your product to elute more cleanly.

      • Ammonia in Methanol: A common mobile phase for purifying basic compounds is a gradient of methanol (containing a small percentage of ammonium hydroxide) in dichloromethane.

      • Pre-treated Silica: You can purchase silica gel that has been pre-treated with an amine, or you can prepare it yourself by slurrying the silica gel in your eluent system containing triethylamine before packing the column.

  • Alternative Stationary Phases:

    • Causality: Using a stationary phase that is not acidic can prevent the problematic interaction.

    • Troubleshooting & Optimization:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can be very effective. The product is typically isolated as the corresponding salt.

  • Non-Chromatographic Methods:

    • Causality: Avoiding chromatography altogether can sometimes be the most efficient approach.

    • Troubleshooting & Optimization:

      • Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Acid-Base Extraction: You can perform an acid-base extraction. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified free amine back into an organic solvent.

Data Summary: Purification Strategies for Basic Amines

Purification MethodStationary PhaseMobile Phase/SolventKey Considerations
Normal Phase ChromatographySilica GelDCM/MeOH + 1% Et3NGood for moderately polar amines.
Normal Phase ChromatographyAlumina (Neutral or Basic)Hexanes/EtOAc or DCM/MeOHGood alternative to silica for basic compounds.
Reversed-Phase ChromatographyC18 SilicaH2O/ACN + 0.1% TFAProduct isolated as a salt.
RecrystallizationN/AVarious organic solventsRequires a solid product and suitable solvent system.
Acid-Base ExtractionN/AAqueous acid and baseEffective for removing non-basic impurities.

Conclusion

Overcoming low yields in the synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine requires a systematic and informed approach to troubleshooting. By carefully considering the purity of starting materials, optimizing reaction conditions for both the cyclization and reduction steps, and selecting an appropriate purification strategy, researchers can significantly improve the efficiency and success of this challenging synthesis. This guide provides a framework for identifying and addressing the most common pitfalls, empowering you to achieve your synthetic goals.

References

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Synthesis of 5, 6, 7, 8-Tetrahydro-1, - Amanote Research. Available at: [Link]

  • Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. ResearchGate. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. Reagents and... ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry. Available at: [Link]

  • Catalytic Hydrogenation of Nitrate over Immobilized Nanocatalysts in a Multi-Phase Continuous Reaction System: System Performance, Characterization and Optimization. MDPI. Available at: [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI. Available at: [Link]

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Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic amine. Drawing upon extensive field experience and established chromatographic principles, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent chemical nature of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. While specific experimental data for this exact molecule is limited, we can infer its properties from its structural motifs, namely the tetrahydropyridine and aminopyridine fragments.

  • Basicity: The presence of the aminopyridine moiety confers a significant basic character to the molecule. The pKa of the pyridinium ion is anticipated to be high, making the compound prone to strong interactions with acidic stationary phases like silica gel.[1]

  • Polarity: The amine and the nitrogen atoms in the naphthyridine core make this a polar molecule. Its solubility is likely to be favored in polar organic solvents.

  • Stability: Aminopyridine derivatives are generally stable compounds.[2] However, prolonged exposure to highly acidic conditions or strong oxidizing agents should be avoided.

II. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in a question-and-answer format.

Question 1: My compound is streaking badly or showing significant tailing on a standard silica gel column. What is happening and how can I fix it?

Answer:

This is a classic problem encountered when purifying basic amines on acidic silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your compound through acid-base interactions. This leads to a non-uniform elution, resulting in broad, tailing peaks, and in some cases, irreversible adsorption and loss of compound.

Here are several strategies to mitigate this issue, ranging from simple mobile phase modifications to changing the stationary phase:

Troubleshooting Workflow for Poor Peak Shape on Silica Gel

cluster_solutions Solutions start Start: Poor Peak Shape on Silica Gel mod_mp Modify Mobile Phase (Add Basic Modifier) start->mod_mp change_sp Change Stationary Phase start->change_sp rev_phase Use Reversed-Phase Chromatography start->rev_phase tea tea mod_mp->tea e.g., Triethylamine (TEA) (0.1-2%) ammonia ammonia mod_mp->ammonia e.g., Ammonia in Methanol (1-5%) amine_silica amine_silica change_sp->amine_silica Amine-functionalized Silica alumina alumina change_sp->alumina Basic or Neutral Alumina high_ph high_ph rev_phase->high_ph High pH mobile phase (e.g., with ammonium hydroxide) start Start: Compound Degradation on Column pre_treat Pre-treat Crude Material start->pre_treat change_conditions Modify Chromatographic Conditions start->change_conditions workup workup pre_treat->workup Aqueous basic wash (e.g., NaHCO3 solution) neutral_silica neutral_silica change_conditions->neutral_silica Use deactivated/neutral silica alt_sp alt_sp change_conditions->alt_sp Switch to Alumina or Amine-functionalized Silica fast_chrom fast_chrom change_conditions->fast_chrom Perform rapid chromatography

Sources

Technical Support Center: Amination of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of tetrahydronaphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important structural motif in their work. Tetrahydronaphthyridines are privileged scaffolds in drug discovery, and their successful functionalization via C-N bond formation is often a critical step in synthesizing target molecules.[1][2]

This document provides in-depth troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles driving both successful reactions and undesired side reactions, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common high-level issues encountered during the amination of halo-tetrahydronaphthyridines, typically via palladium-catalyzed Buchwald-Hartwig amination.[3][4]

Q1: My amination reaction shows very low conversion of the starting halo-tetrahydronaphthyridine. What are the first parameters I should check?

A1: Low conversion is a frequent challenge. Before undertaking extensive optimization, verify these critical parameters:

  • Catalyst Activity: The active Pd(0) species is crucial. If you are not using a pre-catalyst, ensure your reduction of the Pd(II) source (e.g., Pd(OAc)₂) to Pd(0) is efficient. Consider switching to a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure consistent generation of the active catalyst.[5][6]

  • Base Strength and Solubility: The base is not just a proton scavenger; it's integral to the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[5] However, their efficacy can be hampered by poor solubility. Ensure vigorous stirring to maximize solid-liquid interface, or consider grinding the base to a fine powder before use.[5] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[5][7]

  • Solvent Choice and Purity: Aprotic, non-coordinating solvents like toluene, dioxane, or t-BuOH are standard.[3][5] Ensure your solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Avoid solvents like acetonitrile or pyridine, which can inhibit the reaction by coordinating to the palladium center.[5]

  • Reaction Temperature: Typical temperatures range from 80-110 °C.[5] If you see no reaction at a lower temperature, incrementally increase the heat. For particularly challenging couplings, higher temperatures may be necessary, but this also increases the risk of side reactions.

Q2: I'm observing multiple products by LC-MS, and my desired product is a minor component. What's the general strategy to improve selectivity?

A2: Poor selectivity indicates that one or more side reactions are competing with your desired C-N bond formation. The key is to adjust conditions to favor the productive catalytic cycle.

  • Ligand Choice is Critical: The ligand is the primary determinant of selectivity.[8] For electron-rich N-heterocycles like tetrahydronaphthyridines, bulky, electron-rich phosphine ligands are essential. These ligands promote the desired reductive elimination step over side reactions.[4] Start with a general-purpose biarylphosphine ligand like XPhos or RuPhos. If side reactions persist, you may need to screen more specialized ligands (see Part 2).

  • Lower the Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions like homocoupling. Once you have established reactivity, try reducing the catalyst and ligand loading (e.g., from 2 mol% to 1 mol% or lower).

  • Control Reagent Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and outcompete side pathways that consume the halo-tetrahydronaphthyridine.

Part 2: Troubleshooting Specific Side Reactions

This section provides a deeper dive into specific, mechanistically distinct side reactions and targeted strategies to mitigate them.

Issue 1: Hydrodehalogenation - My Halogen is Replaced by Hydrogen

Q3: My main byproduct is the tetrahydronaphthyridine core where the halide (Cl, Br, I) has been replaced by a hydrogen atom. Why is this happening and how can I stop it?

A3: This side reaction is known as hydrodehalogenation . It is a common and often frustrating side reaction in palladium-catalyzed couplings.[9][10]

Mechanism: Hydrodehalogenation can occur via several pathways. One common route involves the β-hydride elimination from a palladium-amido intermediate, especially when using primary alkylamines.[4][9] Another pathway involves the reaction of the Pd(0) catalyst with trace water or other proton sources, followed by reductive elimination.

Troubleshooting Workflow:

start Hydrodehalogenation Observed ligand Switch to Bulky Ligand (e.g., tBuXPhos, BrettPhos) start->ligand Bulky ligands accelerate reductive elimination base Use a Weaker, Drier Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Strong alkoxide bases can contain trace water/hydroxide solvent Ensure Rigorously Anhydrous and Degassed Solvent base->solvent Eliminate proton sources amine Use Amine as HCl Salt + Stoichiometric Base result Reduced Side Product, Improved Yield amine->result solvent->amine Minimizes free amine concentration initially

Caption: Troubleshooting hydrodehalogenation.

Detailed Solutions:

  • Enhance Reductive Elimination with Ligands: The goal is to make the desired C-N bond formation (reductive elimination) kinetically faster than the hydrodehalogenation pathway. Using sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) is the most effective strategy.[4][11] These ligands create a bulky coordination sphere around the palladium that favors the bond-forming reductive elimination step.

  • Scrutinize the Base: Strong alkoxide bases like NaOtBu can be hygroscopic and may contain residual hydroxides, which can act as a water source. Try using a weaker, anhydrous base like K₃PO₄ or Cs₂CO₃. While this may require a higher reaction temperature, it often effectively suppresses hydrodehalogenation.[12]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If possible, flame-dry your glassware under vacuum and backfill with an inert gas like argon before adding reagents.

  • Consider Amine Equivalents: For primary amines, which are prone to β-hydride elimination, using the amine hydrochloride salt with an additional equivalent of base can sometimes be beneficial. This strategy keeps the free amine concentration low at the beginning of the reaction.

Issue 2: Dimerization/Homocoupling - Formation of Bi-tetrahydronaphthyridine

Q4: I am observing a significant amount of a product with double the mass of my starting material. What is causing this dimerization?

A4: This is likely the result of a homocoupling (or Ullmann-type coupling) side reaction, where two molecules of your halo-tetrahydronaphthyridine couple to form a symmetrical bi-aryl species.[13][14] This is particularly common with more reactive aryl iodides and bromides.

Mechanism: Homocoupling can be promoted by high temperatures and high catalyst concentrations. It can occur through a Pd(0)/Pd(II) cycle or, especially if copper co-catalysts are present or used in previous steps, through a copper-mediated Ullmann reaction pathway.[13]

Mitigation Strategies:

StrategyRationaleExperimental Action
Lower Reaction Temperature Homocoupling often has a higher activation energy than the desired C-N coupling.Decrease the temperature in 10 °C increments. A longer reaction time at a lower temperature is preferable.
Reduce Catalyst Loading High local concentrations of Pd(0) can facilitate the oxidative addition of two aryl halide molecules.Once reactivity is confirmed, reduce Pd source and ligand loading to 0.5-1.0 mol%.
Choose Appropriate Ligand Ligands that promote rapid C-N reductive elimination will outcompete the homocoupling pathway.Screen bulky biarylphosphine ligands. In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.[15][16]
Ensure Purity Trace oxygen can promote the formation of Pd-nanoparticles, which can be active for homocoupling.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Issue 3: Competitive Amination at Multiple Sites

Q5: My tetrahydronaphthyridine has two potential sites for amination (e.g., the pyridine nitrogen and the piperidine nitrogen). How can I control selectivity?

A5: This is a challenge of regioselectivity . The tetrahydronaphthyridine core contains a pyridine-like nitrogen (sp² hybridized) and a piperidine-like nitrogen (sp³ hybridized). If the piperidine nitrogen is unprotected (N-H), it can compete with your desired amine nucleophile.

Controlling Regioselectivity:

Caption: Workflow for managing regioselectivity.

  • Protecting Groups: The most robust solution is to protect the endocyclic secondary amine (the piperidine nitrogen) before the amination reaction. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be readily removed later with acid (e.g., TFA).

  • Steric Hindrance: If protection is not an option, you can sometimes leverage steric hindrance. The piperidine nitrogen is often more sterically accessible than an external amine nucleophile. Using a very bulky ligand on the palladium and a bulky amine nucleophile can disfavor the self-arylation pathway. This approach requires careful optimization and is less reliable than a protection strategy.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-tetrahydronaphthyridine

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Halo-tetrahydronaphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the halo-tetrahydronaphthyridine, XPhos Pd G3 Precatalyst, and NaOtBu to an oven-dried Schlenk flask inside a glovebox. If a glovebox is not available, add the solids to the flask, seal it, and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe, followed by the amine nucleophile.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired aminated product.

References

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19043-19081. [Link]

  • Isfort, M., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 7485. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 77(17), 7483-7488. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Barreiro, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • Barreiro, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • Sharma, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3021-3033. [Link]

  • WuXi AppTec. (2023, December 18). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Oreate AI. (n.d.). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Ismalaj, E., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Nature Communications, 11(1), 5265. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Pathak, S., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Fort, S., & Schneider, R. (2010). Pd(0)/SIPr-Catalyzed Synthesis of N-Arylated Heterocycles by a Tandem Inter/Intramolecular BHA Reaction. Organic Letters, 12(18), 4148-4151. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023, November 29). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kaur, N., & Kapur, A. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(10), 1221. [Link]

  • Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogs. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility encountered with this important class of heterocyclic amines. By integrating foundational scientific principles with field-proven troubleshooting strategies, this resource aims to empower you to overcome experimental hurdles and accelerate your research and development efforts.

I. Foundational Understanding: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogs, providing a solid groundwork for subsequent troubleshooting and optimization.

Q1: Why do my 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogs exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these analogs typically stems from a combination of factors inherent to their molecular structure. The fused bicyclic naphthyridine core is largely aromatic and rigid, contributing to a significant crystal lattice energy that must be overcome for dissolution. While the tetrahydro portion introduces some conformational flexibility, the overall planarity of the aromatic system can lead to strong intermolecular π-π stacking interactions in the solid state. Furthermore, depending on the substituents, the molecule may have a high lipophilicity (LogP), favoring partitioning into non-polar environments over aqueous media. The primary amine at the 8-position does offer a site for hydrogen bonding and potential protonation, but its contribution to overall solubility can be outweighed by the hydrophobic nature of the rest of the molecule.

Q2: How does pH influence the solubility of these amine analogs?

A2: As these analogs possess a basic primary amine and potentially basic nitrogen atoms within the naphthyridine ring system, their aqueous solubility is expected to be highly pH-dependent. In acidic conditions (pH < pKa of the amine), the amino group will be protonated, forming a more polar and, therefore, more water-soluble cationic salt. Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral free base form. Understanding the pKa of your specific analog is critical for developing a pH-modification strategy to enhance solubility. While experimental determination is most accurate, computational tools can provide a useful initial estimate. For instance, the pKa of a similar structure, 8-Hydroxy-1,6-Naphthyridine, has been reported to be 4.08, suggesting the naphthyridine nitrogens are weakly basic.[1] The primary amine at the 8-position is likely to have a higher pKa, making it the primary site of protonation in moderately acidic conditions.

Q3: What are the primary strategies I should consider for enhancing the solubility of my compound?

A3: There are three main pillars for enhancing the solubility of your 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogs:

  • Chemical Modification: This involves altering the molecule itself, primarily through salt formation or by creating a prodrug. Salt formation is often the most direct and effective method for ionizable compounds.[2][3][4][5][6]

  • Formulation Approaches: These methods involve combining your active pharmaceutical ingredient (API) with excipients to create a more soluble system. Key techniques include the use of co-solvents, the creation of amorphous solid dispersions, and the use of surfactants or complexing agents like cyclodextrins.[7][8]

  • Physical Modification: This involves altering the solid-state properties of the API, most commonly through particle size reduction (micronization or nanosizing) to increase the surface area available for dissolution.[9]

The optimal strategy will depend on the specific physicochemical properties of your analog, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of your research.

II. Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is formatted in a question-and-answer style to directly address specific experimental challenges you may encounter.

A. Challenges with Salt Formation

Q4: I've formed a hydrochloride salt of my amine analog, but it's highly hygroscopic. What can I do?

A4: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine hydrochloride salts and can lead to handling difficulties and physical instability.[10] Here’s a systematic approach to address this:

  • Counterion Screening: The issue may be specific to the chloride counterion. A comprehensive salt screening with a variety of pharmaceutically acceptable acids is recommended. Consider alternative inorganic acids (e.g., hydrobromide, sulfate) and organic acids (e.g., mesylate, tosylate, citrate, tartrate).[6] Mesylate and tosylate salts are often less hygroscopic than their hydrochloride counterparts.

  • Crystallization Solvent System: The solvent system used for crystallization can significantly impact the resulting salt's properties. Experiment with different solvents and solvent mixtures, as this can lead to the formation of different polymorphs or solvates with lower hygroscopicity.[11]

  • Controlled Environment: If the hydrochloride salt is otherwise ideal, handling and storage in a controlled low-humidity environment (e.g., a glovebox or desiccator) may be a practical, albeit not ideal, solution for research purposes.

Q5: I'm struggling to form a stable, crystalline salt. My attempts result in an oil or an amorphous solid. What's going wrong?

A5: The inability to form a crystalline salt can be due to several factors. The "pKa rule" is a good starting point for troubleshooting: for successful salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[4]

  • pKa Mismatch: If the basicity of your amine is too low, it may not fully protonate with weaker acids. Consider using stronger acids.

  • Solvent Effects: The choice of solvent is critical. The solvent should ideally dissolve the free base but have low solubility for the resulting salt to facilitate precipitation. An anti-solvent addition approach can be effective.

  • Cooling Rate: Rapid cooling can favor the formation of amorphous material. Try a slower, more controlled cooling profile during crystallization.

  • Stoichiometry: Ensure you are using the correct stoichiometric ratio of acid to base.

Below is a decision tree to guide your salt screening strategy:

Prodrug_Troubleshooting cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_outcome Outcome & Troubleshooting Prodrug_Design Design Prodrug (e.g., Amide Linkage) Synthesis Synthesize Prodrug Prodrug_Design->Synthesis Solubility_Test Test Aqueous Solubility Synthesis->Solubility_Test Stability_Test Test Chemical Stability (pH, Buffers) Solubility_Test->Stability_Test Cleavage_Assay Enzymatic Cleavage Assay (Plasma, Lysates) Stability_Test->Cleavage_Assay Efficacy_Test Test Biological Efficacy Cleavage_Assay->Efficacy_Test Poor_Cleavage Poor Cleavage? Efficacy_Test->Poor_Cleavage Low_Efficacy Low Efficacy? Poor_Cleavage->Low_Efficacy No Redesign_Linker Redesign Linker/ Promoietry Poor_Cleavage->Redesign_Linker Yes Check_Permeability Assess Permeability (e.g., PAMPA, Caco-2) Low_Efficacy->Check_Permeability Yes Success Successful Prodrug Low_Efficacy->Success No Redesign_Linker->Synthesis Check_Permeability->Redesign_Linker

Caption: A workflow for troubleshooting common issues in prodrug development.

C. Challenges with Formulation Approaches

Q8: I'm using a co-solvent system (e.g., DMSO/water) for my in vitro assays, but I'm concerned about the relevance of the results. What are the potential pitfalls?

A8: Co-solvents are a valuable tool for solubilizing compounds for initial screening, but there are important considerations:

  • Precipitation upon Dilution: Your compound may be soluble in the concentrated stock solution but precipitate out when diluted into the aqueous assay buffer. This can lead to inaccurate and variable results. Always check for precipitation upon dilution.

  • Toxicity of Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells, confounding your biological data. It's crucial to run appropriate vehicle controls and keep the final solvent concentration as low as possible (typically <0.5%).

  • Protein Binding Artifacts: Some organic solvents can alter protein conformation, potentially affecting enzyme activity or receptor binding in your assay.

Q9: I've prepared an amorphous solid dispersion of my compound, and it shows enhanced dissolution. However, over time, the solubility decreases. What is happening?

A9: This is a classic stability issue with amorphous solid dispersions (ASDs). The amorphous state is thermodynamically unstable and has a tendency to revert to the more stable, less soluble crystalline form over time.

  • Recrystallization: Your compound is likely recrystallizing within the polymer matrix. This can be accelerated by moisture and elevated temperatures.

  • Polymer Choice: The choice of polymer is crucial for stabilizing the amorphous form. The polymer should be miscible with your drug and have a high glass transition temperature (Tg) to limit molecular mobility.

  • Drug Loading: If the drug loading in the polymer is too high (above its solubility in the polymer), it is more prone to phase separation and crystallization.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to enhancing the solubility of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogs.

Protocol 1: Small-Scale Salt Screening

Objective: To identify suitable crystalline salt forms of a basic amine analog with improved aqueous solubility.

Materials:

  • Your 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analog (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • A range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile)

  • Small glass vials with screw caps

  • Stir plate and magnetic stir bars

  • Filtration apparatus (e.g., Büchner funnel or syringe filters)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your amine analog in a suitable solvent (e.g., 10 mg/mL in ethanol).

    • Prepare equimolar stock solutions of the selected acids in the same solvent.

  • Salt Formation:

    • In a clean vial, add a known volume of the amine stock solution.

    • While stirring, add an equimolar amount of an acid stock solution dropwise.

    • Observe for precipitation. If no precipitate forms immediately, cap the vial and continue stirring at room temperature for 24 hours.

    • If still no precipitate forms, try slow evaporation of the solvent or cooling the solution in an ice bath.

  • Isolation and Drying:

    • If a solid precipitate forms, isolate it by filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the solid under vacuum at room temperature.

  • Characterization:

    • Visually inspect the solid for crystallinity.

    • Determine the aqueous solubility of the new salt form and compare it to the free base (see Protocol 2).

    • Further characterize promising crystalline salts using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific medium.

Materials:

  • Your compound (free base or salt form)

  • Selected solvent/buffer (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with Teflon-lined caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation:

    • Add an excess amount of your solid compound to a vial (enough so that undissolved solid remains at the end of the experiment).

    • Add a known volume of the desired solvent/buffer to the vial.

  • Equilibration:

    • Cap the vials tightly and place them on an orbital shaker.

    • Shake the vials at a constant temperature for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample as necessary.

    • Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in units such as mg/mL or µM.

IV. Data Summary

To facilitate decision-making, it is crucial to present solubility data in a clear and comparative manner.

Table 1: Example Solubility Data for Analog XYZ

Form of Analog XYZSolvent/BufferTemperature (°C)Solubility (mg/mL)
Free BaseWater25< 0.01
Free BasePBS pH 7.4250.02
HCl SaltWater255.2
Mesylate SaltWater258.9
Free Base10% DMSO/Water251.5

V. References

  • 1,6-Naphthyridine. American Chemical Society. (2021). [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. (2007). [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. (2022). [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025). [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. (2014). [Link]

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. (n.d.). [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. (2021). [Link]

  • Liver-targeted polymeric prodrugs of 8-aminoquinolines for malaria radical cure. Journal of Controlled Release. (2021). [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. (n.d.). [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences. (2006). [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. (2015). [Link]

  • Synthesis of Novel Benzo[b]n[12][13]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. (2023). [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. (2025). [Link]

  • Strategy‐Level Prodrug Synthesis. Chemistry – A European Journal. (2025). [Link]

  • Prodrug Strategies in Medicinal Chemistry. American Chemical Society. (2019). [Link]

  • Prodrug Strategies for Critical Drug Developability Issues: Part I. Current Medicinal Chemistry. (2021). [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. (2017). [Link]

  • 1,2,3,4-Tetrahydro-1-naphthylamine. PubChem. (n.d.). [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. (2021). [Link]

  • Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry. (2021). [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. (n.d.). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. (2020). [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). [Link]

  • Enhancement of solubility and dissolution rate of poorly water soluble dipyridamole using fruit powder Emblica officinalis. Journal of Applied Pharmaceutical Science. (2018). [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. (n.d.). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (2022). [Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Pharmacology & Translational Science. (2022). [Link]

  • Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. (2024). [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. (2010). [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development. (2016). [Link]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. (n.d.). [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). [Link]

  • pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. (n.d.). [Link]

Sources

Optimization of reaction conditions for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthetic pathway. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Overview of the Synthetic Strategy

The construction of the 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine scaffold is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and effective strategy involves a two-stage approach: first, the construction of the fused aromatic naphthyridine core, followed by a selective reduction of one of the pyridine rings.

The pathway outlined below utilizes an acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation, a robust method for forming the core structure, followed by catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaromatisation cluster_2 Step 3: Selective Reduction A 4-Chloro-3-nitropyridine C SNAr Precursor A->C SNAr Reaction (e.g., DIPEA, NMP) B Substituted Aniline B->C SNAr Reaction (e.g., DIPEA, NMP) D Fused Naphthyridine Core (Aromatic) C->D Acid-Catalyzed Annulation (e.g., CF3SO3H) E 1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine (Final Product) D->E Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My yield for the acid-catalyzed cyclization step (C → D) is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield in the Friedel-Crafts-type annulation is a frequent challenge. The root cause often lies in the potency of the acid catalyst, reaction temperature, or the electronic nature of your aniline precursor.

  • Causality - Catalyst Potency: The cyclization mechanism involves the protonation of the nitrile group, which then acts as an electrophile to attack the aniline ring. If the acid is not strong enough, this activation is inefficient. While catalysts like PPA or H₂SO₄ can work, trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid) is often superior due to its higher acidity, which promotes efficient nitrile activation at lower temperatures.[1]

  • Troubleshooting Steps:

    • Switch to a Stronger Acid: If you are using sulfuric acid, consider switching to triflic acid. It often provides higher yields in shorter reaction times, even at room temperature.[1]

    • Optimize Acid Stoichiometry: Using the acid as both a catalyst and a solvent (i.e., neat) can be effective. However, for better control and to mitigate potential charring, using a co-solvent is recommended. A common starting point is 10 equivalents of triflic acid in a solvent like dichloromethane (DCM).[1]

    • Check Substrate Electronics: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring will activate it towards electrophilic attack and generally increase reaction rates and yields. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) can significantly hinder the reaction, requiring harsher conditions (higher temperature or longer reaction times).

    • Ensure Anhydrous Conditions: Water can compete with the nitrile for protonation by the strong acid, effectively quenching the catalyst. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: The catalytic hydrogenation step (D → E) is either incomplete or results in a mixture of products. How can I improve the selectivity and conversion?

Answer: Selective reduction of one pyridine ring in a naphthyridine system is a delicate balance of catalyst choice, hydrogen pressure, and temperature. Incomplete reactions or over-reduction are common pitfalls.

  • Causality - Catalyst Selection: Different hydrogenation catalysts have varying activities and selectivities.

    • Palladium on Carbon (Pd/C): This is the workhorse catalyst for many reductions. It is generally effective for pyridine ring hydrogenation but can sometimes require higher pressures or temperatures. It is also effective at reducing nitro groups, which is advantageous if your precursor contains one.

    • Platinum Oxide (PtO₂, Adams' catalyst): Often more active than Pd/C for heterocyclic reductions and can function at lower pressures. However, it can also be less selective and may lead to over-reduction of the second ring if the reaction is not carefully monitored.

    • Rhodium on Alumina (Rh/Al₂O₃): Can offer excellent selectivity for the hydrogenation of one pyridine ring while leaving the other intact, often under milder conditions than Pd/C.

  • Troubleshooting Workflow:

Reduction_Troubleshooting Start Problem: Incomplete or Non-Selective Reduction Check_Catalyst Is the catalyst active? (e.g., fresh, not poisoned) Start->Check_Catalyst Check_Conditions Are H2 pressure and temperature optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst Action: Screen different catalysts (Pd/C, PtO2, Rh/Al2O3) Check_Catalyst->Change_Catalyst No Check_Monitoring Is reaction monitoring adequate (TLC, LC-MS)? Check_Conditions->Check_Monitoring Yes Increase_Pressure Action: Increase H2 pressure (e.g., from 50 psi to 100 psi) Check_Conditions->Increase_Pressure No Stop_Reaction Action: Stop reaction when starting material is consumed Check_Monitoring->Stop_Reaction No Success Success: Clean, complete reduction Check_Monitoring->Success Yes Change_Catalyst->Success Optimize_Solvent Action: Change solvent (e.g., from EtOH to AcOH) Increase_Pressure->Optimize_Solvent Optimize_Solvent->Success Stop_Reaction->Success

Caption: Decision workflow for troubleshooting catalytic hydrogenation.
  • Solvent Choice: The solvent can dramatically impact the reaction. Protic solvents like ethanol or methanol are common. However, using acetic acid can sometimes increase the rate of reaction by protonating the nitrogen atoms of the pyridine rings, making them more susceptible to hydrogenation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable method to monitor the progress of these reactions?

For both the cyclization and reduction steps, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of the product. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol) to get good separation between your starting material and product spots.

  • LC-MS: Offers definitive confirmation. It verifies the mass of the product being formed and can detect key intermediates or side products, giving you a much clearer picture of the reaction's progress and cleanliness.

FAQ 2: I am performing a multi-component reaction (MCR) to synthesize a related naphthyridine core. Why is the yield poor?

MCRs are powerful for building complexity quickly but are highly sensitive to reaction conditions.[2] Poor yields in MCRs for naphthyridine synthesis often stem from:

  • Sub-optimal Catalyst: Many MCRs rely on specific catalysts, from simple acids/bases to more complex organocatalysts or metal catalysts.[3] Ensure you are using the recommended catalyst and loading.

  • Incorrect Stoichiometry: The ratio of the components is critical. A slight excess of one component might be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

  • Solvent Effects: The choice of solvent can influence the entire reaction cascade. Eco-friendly solvents like water or ethanol are often used and can be highly effective.[3] If your reaction is sluggish, a solvent screen is a valuable optimization step.

FAQ 3: Can I introduce the 8-amino group at the end of the synthesis?

Yes, this is a common strategy, particularly if the amine interferes with earlier steps. You can carry a precursor group, like a nitro (-NO₂) group, through the synthesis. The nitro group is stable to the strong acidic conditions of the cyclization. It can then be reduced to the desired amine during the catalytic hydrogenation step (D → E), often simultaneously with the ring reduction, using a catalyst like Pd/C. This is an efficient approach that combines two transformations into a single step.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acid-Catalyzed Cycloaromatisation of a 4-(Arylamino)-3-cyanopyridine Precursor

This protocol is adapted from methodologies demonstrating high-yield Friedel-Crafts-type annulations.[1]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 4-(arylamino)-3-cyanopyridine precursor (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to make a 0.1 M solution. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (10.0 eq) dropwise via syringe over 10-15 minutes. The reaction may become exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 0.5-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Catalytic Hydrogenation
  • Preparation: To a suitable pressure vessel (e.g., a Parr shaker bottle), add the aromatic naphthyridine intermediate (1.0 eq) and a solvent (e.g., ethanol, methanol, or acetic acid, ~0.05 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet paste.

  • Hydrogenation: Seal the vessel, purge it with N₂ or Ar, and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the reaction to the desired temperature (e.g., 40-60 °C) and agitate (shake or stir) vigorously. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by LC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Data Summary: Optimization of Reaction Conditions

The choice of acid and solvent can have a profound impact on the yield of the cyclization step. The table below summarizes typical results from the optimization of a Friedel-Crafts annulation to form a fused naphthyridine core.[1]

EntryAcid (equiv.)SolventTemperatureTime (h)Yield (%)
1CF₃SO₃H (neat)NoneRoom Temp0.584
2H₂SO₄ (neat)NoneRoom Temp0.582
3PPANone100 °C245
4CF₃SO₃H (10)CH₃NO₂Room Temp0.575
5CF₃SO₃H (10) DCM Room Temp 0.5 89
6H₂SO₄ (10)DCMRoom Temp0.589

Data illustrates that while neat strong acids are effective, using DCM as a co-solvent can maintain or even improve the yield while allowing for better reaction control.

References

  • BenchChem Technical Support Team. (2025).
  • Leonori, D., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Various Authors. (2024). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Borrell, J.I., et al. (2022). 1,6-Naphthyridin-2(1H)
  • Abad, S., et al. (2020).
  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Author not specified. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters.
  • Abad, S., et al. (2020).
  • Abad, S., et al. (2020).
  • Parvin, T., et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Victory, P. J., et al. (1992). 1,2,3,4-Tetrahydro-1,6-naphthyridines. Part 2. Formation and unexpected reactions. HETEROCYCLES.

Sources

Technical Support Center: Stability of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges when using this compound in Dimethyl Sulfoxide (DMSO). While specific, peer-reviewed stability data for this exact molecule in DMSO is not extensively published, this guide synthesizes information from closely related chemical structures—namely tetrahydropyridines and aromatic amines—and established principles of organic chemistry to provide a robust framework for troubleshooting and ensuring experimental integrity.

The structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine contains two key moieties that are susceptible to degradation: a tetrahydropyridine ring, which can be oxidized, and a primary aromatic amine (aniline-like) group, which is also prone to oxidation and other reactions.[1][2][3] This guide will help you understand and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in DMSO?

The primary concern is oxidative degradation. Both the tetrahydropyridine ring system and the 8-amino group (an aniline moiety) are susceptible to oxidation.[1][3] DMSO itself can act as an oxidant, particularly under certain conditions like heating, exposure to air (oxygen), or in the presence of radical initiators.[4][5][6] This can lead to the formation of various degradation products, reducing the concentration of the active compound and potentially generating species that could interfere with your assays.

Q2: How can DMSO contribute to the degradation of this compound?

DMSO can participate in oxidation reactions in several ways. Under aerobic conditions, DMSO can be involved in the metal-free oxidative coupling of amines.[6] This process may proceed through a radical pathway, where DMSO acts as a solvent, a radical initiator, and a co-reductant.[4][5][6] The presence of trace metal impurities in lower-grade DMSO can also catalyze oxidation. Furthermore, DMSO is highly hygroscopic and absorbed water can facilitate hydrolytic decomposition pathways, although oxidation is the more probable route for this specific structure.[7]

Q3: What are the likely degradation products?

Based on the known reactivity of related structures, we can hypothesize two main degradation pathways:

  • Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine moiety can be oxidized to the corresponding aromatic 1,6-naphthyridine structure. This eliminates the saturated ring and creates a fully aromatic system. This type of oxidation is a known metabolic pathway for similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][8]

  • Oxidation of the Aromatic Amine: The 8-amino group can undergo oxidative coupling to form azo dimers, or be oxidized to nitroso or nitro derivatives.[3][9][10] These reactions are often responsible for the appearance of color in the solution, as they create extended conjugated systems.[11]

Q4: How do storage temperature and freeze-thaw cycles affect stability?

Generally, storing DMSO stock solutions at lower temperatures (-20°C or -80°C) slows down the rate of chemical degradation.[7] However, repeated freeze-thaw cycles can introduce issues. Each time the DMSO freezes and thaws, the dissolved compound may experience concentration gradients, and the process can increase the exposure to atmospheric oxygen and moisture if not handled properly. While many compounds are stable through multiple freeze-thaw cycles, for sensitive molecules it is best to aliquot the stock solution into single-use volumes to minimize this stress.[12][13]

Troubleshooting Guide

Issue 1: I see new, unexpected peaks in my LC-MS analysis of my stock solution.

  • Probable Cause: This is a classic sign of compound degradation. The new peaks likely correspond to one or more of the degradation products mentioned in FAQ3.

  • Troubleshooting Steps:

    • Characterize the Impurities: Analyze the mass of the new peaks. An increase in mass might suggest oxidation (e.g., addition of oxygen atoms) or dimerization. A decrease in mass by 2 or 4 Da could indicate the formation of double bonds through oxidation of the tetrahydropyridine ring.

    • Prepare a Fresh Sample: Immediately dissolve a fresh sample of the compound from the solid powder in high-purity, anhydrous DMSO and analyze it by LC-MS. This will serve as your time-zero reference.

    • Conduct a Time-Course Experiment: Re-analyze your stock solution at regular intervals (e.g., 24h, 48h, 1 week) while storing it under your typical conditions. An increase in the area of the new peaks over time confirms instability. Refer to Protocol 2 for a detailed stability assessment method.

Issue 2: The biological activity of my compound is inconsistent or decreasing over time.

  • Probable Cause: A decrease in the concentration of the active parent compound due to degradation will directly lead to a reduction in its apparent biological activity. Additionally, degradation products could potentially act as inhibitors or antagonists in your assay, further complicating the results.

  • Troubleshooting Workflow:

G cluster_results Analysis of Results start Inconsistent/Decreasing Bioactivity Observed check_purity Assess Stock Solution Purity via HPLC/LC-MS (Protocol 2) start->check_purity fresh_prep Prepare Fresh Stock Solution from Solid Compound check_purity->fresh_prep If degradation is confirmed re_assay Immediately Re-run Bioassay with Fresh Solution fresh_prep->re_assay compare Compare Activity of Old vs. Fresh Stock re_assay->compare activity_restored Activity Restored? (Fresh > Old) compare->activity_restored no_change No Significant Change in Activity activity_restored->no_change No conclusion1 Conclusion: Instability is the Root Cause. Implement Improved Storage (Protocol 1). activity_restored->conclusion1 Yes conclusion2 Conclusion: Degradation is not the primary issue. Investigate other experimental variables (e.g., assay conditions, cell health, reagents). no_change->conclusion2

Caption: Troubleshooting workflow for decreased bioactivity.

Issue 3: My DMSO stock solution has developed a yellow or brownish tint.

  • Probable Cause: Color formation is often indicative of the creation of highly conjugated systems. For aniline-containing compounds, this frequently points towards the formation of azo dimers or polymers, which are colored.[11] This is a strong visual indicator of oxidative degradation.

  • Troubleshooting Steps:

    • Do Not Use: Discard the colored solution. The presence of color indicates significant degradation, and the exact composition of the solution is unknown.

    • Review Your Storage Protocol: This level of degradation suggests a significant issue in the storage and handling procedure. Were you using anhydrous DMSO? Was the vial tightly sealed? Was it exposed to light?

    • Implement Mitigation Strategies: Prepare a new stock solution following the stringent recommendations in Protocol 1 , including the use of high-purity anhydrous DMSO and storage under an inert atmosphere.

Recommended Protocols & Data
Data Summary: Factors Influencing Stability
FactorRecommendation/ObservationRationale
Solvent Purity Use high-purity, anhydrous DMSO (≤0.02% water).Water and metal impurities can catalyze degradation.[7]
Oxygen Exposure Minimize headspace in vials; consider purging with Argon or Nitrogen before sealing.Oxygen is a key reactant in the oxidative degradation of amines.[6]
Temperature Store stock solutions at -80°C for long-term storage.Lower temperatures significantly reduce the rate of chemical reactions.[7]
Light Exposure Store in amber vials or protect from light.Light can provide the energy to initiate radical-based degradation pathways.
Concentration Prepare a concentrated stock (e.g., 10 mM) and dilute just before use.Higher concentrations can sometimes improve stability for certain compounds.[13]
Freeze-Thaw Aliquot into single-use volumes.Minimizes repeated temperature cycling and exposure to air/moisture.[13]
Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in DMSO with minimized risk of degradation.

Materials:

  • 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (solid)

  • High-purity, anhydrous DMSO (e.g., from a sealed bottle)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated balance and appropriate volumetric glassware/pipettes

Methodology:

  • Pre-calculation: Calculate the mass of the compound needed to prepare your desired volume of a 10 mM solution.

  • Weighing: Weigh the compound accurately in a clean, dry vessel.

  • Solvent Preparation: Puncture the septum of a new, sealed bottle of anhydrous DMSO with a needle connected to an inert gas line to gently flush the headspace. Use a dry syringe to withdraw the required volume of DMSO.

  • Dissolution: Add the DMSO to the vessel containing the solid compound. Mix gently by vortexing or sonicating until fully dissolved. Perform this step in a controlled environment with minimal exposure to ambient air.

  • Aliquoting: Immediately dispense the stock solution into single-use amber vials. Fill the vials to minimize headspace.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with inert gas for 10-15 seconds.

  • Sealing and Storage: Immediately and tightly cap each vial. Seal the cap with parafilm for extra protection. Label clearly and place in a -80°C freezer for long-term storage.

Protocol 2: Assessing Compound Stability by HPLC-MS

Objective: To quantitatively monitor the degradation of the compound in a DMSO stock solution over time.

Methodology:

  • Prepare Stock: Prepare a stock solution in DMSO as described in Protocol 1 .

  • Time-Zero Analysis (T=0): Immediately after preparation, dilute a small sample of the stock solution to an appropriate concentration (e.g., 1-10 µM) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Analyze immediately by HPLC-MS.

    • HPLC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

    • MS Conditions: Use electrospray ionization in positive mode (ESI+). Monitor for the [M+H]+ ion of the parent compound and scan for potential degradation products.

  • Incubate and Sample: Store the main stock solution under your desired test conditions (e.g., room temperature, 4°C, -20°C). At predetermined time points (e.g., 1, 3, 7, 14 days), remove an aliquot and analyze it using the same HPLC-MS method.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the increase in peak areas of any new impurity peaks.

Visualizing Potential Degradation

The following diagram illustrates the hypothesized oxidative degradation pathways for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine in the presence of an oxidant, such as can occur in DMSO/O₂.

G cluster_main 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine cluster_path1 Pathway 1: Ring Oxidation cluster_path2 Pathway 2: Amine Oxidation/Coupling compound compound prod1 1,6-Naphthyridin-8-amine compound->prod1 [O] (e.g., DMSO/O2) - 4H+ prod2 Azo Dimer (Example Structure) compound->prod2 [O] (e.g., DMSO/O2)

Caption: Hypothesized oxidative degradation pathways.

References
  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances. [Link]

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Europe PMC. [Link]

  • Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. PubMed. [Link]

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Publishing. [Link]

  • Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products. PubMed. [Link]

  • Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. ResearchGate. [Link]

  • Oxidation of amine salts in dimethyl sulfoxide. ACS Publications. [Link]

  • Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. [Link]

  • Tetrahydropyridine as charge transfer mediator in indirect oxidation of 1,4-dihydropyridine 41. ResearchGate. [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide. ACS Publications. [Link]

  • pK a Values for substituted anilinium ions in DMSO. ResearchGate. [Link]

  • Aniline. PubChem. [Link]

  • Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C. [Link]

  • Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society. [Link]

  • Cooperative Effects of Aniline with DMSO in Ru Complexes: Tuning the Reactivity for Ring‐Opening Metathesis Polymerization. ResearchGate. [Link]

  • 1,2,3,4-Tetrahydro-1-naphthylamine. PubChem. [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. IntechOpen. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

  • The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. RSC Publishing. [Link]

  • Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]

  • Proposed reaction pathways for degradation of aniline. ResearchGate. [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Publications. [Link]

  • The multiple roles of phenols in the degradation of aniline contaminants by sulfate radicals: A combined study of DFT calculations and experiments. PubMed. [Link]

  • Stability of screening compounds in wet DMSO. PubMed. [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Bacterial degradation of aniline. ResearchGate. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-1-naphthylamine. CAS Common Chemistry. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. PubMed. [Link]

  • How long can a compound be stable in DMSO for?. ResearchGate. [Link]

  • Degradation of Aniline in Aqueous Solution by Dielectric Barrier Discharge Plasma: Mechanism and Degradation Pathways. PubMed. [Link]

  • Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro-. Cheméo. [Link]

Sources

Minimizing by-product formation in tetrahydronaphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydronaphthyridine (THN) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize by-product formation and optimize your reaction outcomes. Tetrahydronaphthyridines are highly prized in medicinal chemistry for their unique three-dimensional structure and pharmacological potential, found in molecules like Pfizer's MC4R antagonist PF-07258669 and Novartis's FGFR4 inhibitor Roblitinib.[1][2] However, their synthesis can be challenging, often leading to issues with regioselectivity, stereocontrol, and other unwanted side reactions.[3] This guide will address the most common challenges in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My synthesis is producing a mixture of regioisomers. How can I control the formation of the desired tetrahydronaphthyridine isomer?

Question: I am attempting to synthesize a specific THN, but my analysis shows a mixture of isomers (e.g., 1,8-THN and 1,6-THN). What determines the isomeric outcome and how can I improve selectivity?

Answer: The formation of regioisomers is a common and critical challenge in THN synthesis, as there are eight possible structural isomers.[3] The final arrangement of the nitrogen atoms in the bicyclic system is almost always dictated by the selection of your starting materials, specifically the substitution pattern on the pyridine ring.

Plausible Causes & Mechanistic Insight:

In modern annulative approaches, such as those involving a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular cyclization, the structure of the halogenated vinylpyridine precursor is the primary determinant of the final THN scaffold.[1][3] The cyclization step, whether an SNAr (nucleophilic aromatic substitution) or a palladium-catalyzed C-N coupling, occurs at the position of the halogen, locking in the regiochemistry.

  • For 1,8-THN Synthesis: A 2-halo-3-vinylpyridine is required. The cyclization occurs at the C2 position.

  • For 1,6-THN Synthesis: A 4-halo-3-vinylpyridine is the necessary precursor.

  • For 1,7- and 1,5-THN Isomers: Syntheses often involve precursors like 3-chloro-4-vinylpyridine and 3-chloro-2-vinylpyridine, respectively, typically followed by a palladium-catalyzed C-N bond formation.[3][4]

Troubleshooting Strategies & Recommended Actions:

  • Verify Starting Material: The most critical step is to confirm the identity and purity of your vinylpyridine starting material. An incorrect isomer or a mixture of isomers will directly translate to a mixture of THN products.

  • Optimize Cyclization Conditions: While the starting material is key, cyclization conditions can influence the clean conversion to the desired product. For SNAr reactions, temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.[1][5] For Pd-catalyzed couplings, the choice of ligand, base, and temperature is crucial to favor the desired C-N bond formation over potential side reactions.

Below is a workflow to guide your decision-making process for achieving regiochemical control.

G cluster_0 Regioisomer Control Workflow start Desired THN Isomer? iso18 1,8-THN start->iso18 iso16 1,6-THN start->iso16 iso17 1,7-THN start->iso17 iso15 1,5-THN start->iso15 sm18 Use 2-Halo-3-vinylpyridine iso18->sm18 sm16 Use 4-Halo-3-vinylpyridine iso16->sm16 sm17 Use 3-Halo-4-vinylpyridine iso17->sm17 sm15 Use 3-Halo-2-vinylpyridine iso15->sm15 cyclization Select Cyclization Method sm18->cyclization sm16->cyclization pd_coupling Pd-Catalyzed C-N Coupling sm17->pd_coupling sm15->pd_coupling snar Intramolecular SNAr cyclization->snar e.g., for 1,8- & 1,6- cyclization->pd_coupling e.g., for 1,5- & 1,7- product Desired Regioisomer snar->product pd_coupling->product

Caption: Workflow for selecting starting materials to control THN regiochemistry.

FAQ 2: My reaction is producing significant amounts of a polymeric by-product and the yield of the intermediate is low. How can I prevent this?

Question: During the synthesis of the γ-pyridyl amine intermediate via hydroaminoalkylation (HAA), I'm observing extensive polymerization, resulting in a low yield of my desired product. What causes this and how can it be mitigated?

Answer: Polymerization of vinylpyridines is a well-documented side reaction, particularly for isomers prone to such reactivity, like 3-chloro-4-vinylpyridine.[3] This issue arises from the high reactivity of the vinyl group, which can self-react or react with other intermediates under the reaction conditions, especially with photoredox catalysis which generates radical species.

Plausible Causes & Mechanistic Insight:

The photoredox-catalyzed HAA process involves the generation of radical intermediates. While the desired pathway is the addition of an amine-derived radical to the vinylpyridine, this radical can also initiate an undesired polymerization cascade with other vinylpyridine molecules present in the reaction mixture.

Troubleshooting Strategies & Recommended Actions:

  • Flow Chemistry: Transitioning the reaction from batch to a continuous flow setup is a highly effective strategy.[1][3] Flow chemistry minimizes the instantaneous concentration of reactive intermediates and provides superior control over reaction time and temperature, thereby suppressing polymerization side reactions.[2]

  • Temperature Control: Precise and often low-temperature control is critical. The use of a photoreactor with efficient cooling can be a key factor in the success of these reactions.[2]

  • Concentration and Stoichiometry: Carefully optimize the concentration of the reactants. Running the reaction at a lower concentration can sometimes disfavor the bimolecular polymerization pathway. Additionally, adjusting the stoichiometry of the amine feedstock can influence the reaction outcome.[1]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.[6]

Experimental Protocol: Optimizing HAA in a Continuous Flow System

This generalized protocol is based on methodologies reported for the automated synthesis of THNs and should be adapted for your specific substrates.[1][3][5]

  • System Preparation: Set up a continuous flow reactor system equipped with a pump for each reactant, a T-mixer, a photoreactor coil (e.g., PFA tubing), and a back-pressure regulator. The photoreactor should have a defined wavelength (e.g., 420 nm) and temperature control.[2]

  • Reagent Preparation:

    • Solution A: Prepare a solution of the halogenated vinylpyridine and the photocatalyst (e.g., an iridium-based catalyst) in a suitable degassed solvent (e.g., acetonitrile).

    • Solution B: Prepare a solution of the primary amine feedstock in the same degassed solvent.

  • Reaction Execution:

    • Pump both solutions at optimized flow rates into the T-mixer. The relative flow rates will determine the stoichiometry.

    • The combined stream then enters the photoreactor coil, which is irradiated at the specified wavelength and maintained at a low temperature (e.g., -0.5°C to 25°C).[2] The residence time is controlled by the total flow rate and the reactor volume.

    • The output from the reactor is collected after passing through the back-pressure regulator.

  • Optimization: Systematically vary the residence time, temperature, and stoichiometry to find the optimal conditions that maximize the yield of the desired γ-pyridyl amine and minimize by-product formation.

ParameterRange to ExploreRationale
Temperature -10°C to 40°CLower temperatures can significantly reduce polymerization rates.[2]
Residence Time 5 to 60 minutesShorter times may prevent by-product formation but lead to incomplete conversion.[6]
Amine Equiv. 1.5 to 3.0 equiv.An excess of the amine can help to efficiently trap the vinylpyridine.[1]
Concentration 0.05 M to 0.5 MLower concentrations can disfavor intermolecular side reactions.
Caption: Table of parameters for optimizing the HAA reaction to minimize polymerization.
FAQ 3: I am struggling with the formation of diastereomers in my reaction. How can I improve the stereoselectivity?

Question: My synthesis creates a new stereocenter, and I am obtaining a mixture of diastereomers with poor selectivity. What are the best strategies to control the stereochemical outcome?

Answer: Achieving high diastereoselectivity is a common challenge when constructing substituted piperidine rings within the THN core.[7][8] The stereochemical outcome is highly dependent on the reaction mechanism and the conditions employed, particularly in cascade or multi-component reactions.

Plausible Causes & Mechanistic Insight:

In reactions like a C–H activation–cyclization–reduction cascade, the final reduction of a 1,2-dihydropyridine intermediate is often the diastereoselectivity-determining step. The facial selectivity of this reduction is influenced by the steric environment of the intermediate and the nature of the acid and reducing agent used. A Brønsted acid is thought to facilitate a regio- and stereoselective protonation before the hydride delivery.[7][8]

Troubleshooting Strategies & Recommended Actions:

  • Screen Reducing Agents: The choice of hydride source is critical. Reagents like Na(AcO)3BH and Me4N(AcO)3BH have been shown to provide superior diastereoselectivity compared to NaBH4 or Na(CN)BH3 in certain systems.[8]

  • Optimize the Acid Promoter: The acid used during the reduction step can have a profound impact on the diastereomeric ratio (dr). Acetic acid or pivalic acid often provides better results than stronger acids like TFA or TsOH, which can lead to lower selectivity.[8]

  • Solvent Selection: The polarity and nature of the solvent can influence the transition state geometry of the reduction. It is advisable to screen different solvents or solvent mixtures (e.g., PhMe:EtOH vs. CH2Cl2).[7]

  • Catalyst/Ligand Choice: For catalyzed reactions, the ligand attached to the metal center can be the primary driver of stereoselectivity. If using a metal catalyst (e.g., Rhodium), a thorough screening of different phosphine or chiral ligands is recommended.[9]

G cluster_0 Stereoselectivity Troubleshooting start Low Diastereoselectivity Observed q1 Is the key step a reduction? start->q1 q2 Is the reaction metal-catalyzed? q1->q2 No action1 Screen Reducing Agents (e.g., Na(AcO)3BH) q1->action1 Yes action4 Screen Catalyst Ligands q2->action4 Yes action2 Optimize Acid Promoter (e.g., Acetic Acid) action1->action2 action3 Screen Solvents action2->action3 end Improved Diastereoselectivity action3->end action4->end

Caption: Decision workflow for troubleshooting low diastereoselectivity.

FAQ 4: How should I approach the purification of my final tetrahydronaphthyridine product from persistent by-products or isomers?

Question: My final product is contaminated with a closely related isomer or by-product that is difficult to remove by standard column chromatography. What purification strategies are effective for these challenging separations?

Answer: The purification of structurally similar isomers is a significant bottleneck.[10] Standard normal-phase chromatography may fail to provide adequate separation. In such cases, more specialized or orthogonal purification techniques are required.

Troubleshooting Strategies & Recommended Actions:

  • Alternative Chromatography Modes:

    • Reverse-Phase HPLC (RP-HPLC): This is often the next step when normal-phase fails. The different separation mechanism can often resolve closely related isomers.

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is particularly effective for separating stereoisomers.[11]

  • Salt Formation and Crystallization: If your THN has a basic nitrogen, you can attempt to form a salt with a suitable acid (e.g., HCl, H3PO4). The different isomers may have different crystallization propensities as salts, allowing for purification by selective crystallization or precipitation.[12]

  • Chiral Preparative HPLC: For separating enantiomers of a racemic THN, chiral preparative HPLC is the most direct and effective method. This has been successfully demonstrated for resolving THN enantiomers on a gram scale.[3]

  • Protecting Group Manipulation: In some cases, temporarily installing a protecting group on a reactive handle can alter the compound's physical properties enough to allow for chromatographic separation.[13][14] After separation, the protecting group is removed. This adds steps but can solve a difficult purification problem.

Purification MethodBest ForKey Advantage
Preparative RP-HPLC Regioisomers, DiastereomersOrthogonal selectivity to normal-phase.[10]
Supercritical Fluid Chromatography (SFC) Stereoisomers, RegioisomersHigh resolution and speed; uses less solvent.[11]
Salt Crystallization Regioisomers, DiastereomersScalable and cost-effective if successful.[12]
Chiral Preparative HPLC EnantiomersThe definitive method for resolving racemates.[3]
Caption: Comparison of advanced purification strategies for THN products.

References

  • Cao, Q., Tibbetts, J. D., Wrigley, L., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. [Link]

  • Cao, Q., et al. (2023). Stepwise synthesis of other THN isomers. ResearchGate. [Link]

  • University of Bath. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. University of Bath's research portal. [Link]

  • Brandstadter, S. M., et al. (2009). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. NIH National Library of Medicine. [Link]

  • Asynt. (2024). Modular automated flow synthesis of spirocyclic THNs from primary alkylamines. Asynt. [Link]

  • Mousavi, S. R., et al. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online. [Link]

  • Vohra, S., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. NIH National Library of Medicine. [Link]

  • Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. NIH National Library of Medicine. [Link]

  • Wang, C., et al. (2015). Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed. [Link]

  • American Chemical Society. (2024). Stereoselective synthesis of tetrahydronaphthalenols using Ir-catalyzed alkylation/dynamic kinetic resolution cascade. American Chemical Society. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]

  • Hartung, J., et al. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH National Library of Medicine. [Link]

  • CLAPÉS, P., & PONS, M. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. ResearchGate. [Link]

  • Google Patents. (1975). Separation and purification of cis and trans isomers.
  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Li, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. [Link]

  • Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. NIH National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines. ResearchGate. [Link]

  • Akins, N. S., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. PubMed. [Link]

  • Shprun, L. (2009). Purification Strategies to Process 5 g/L Titers of Monoclonal Antibodies. BioProcess International. [Link]

  • Sharma, P., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]

  • Ose, T., & Watanabe, K. (2011). Chemistry and biology of biosynthetic Diels-Alder reactions. PubMed. [Link]

  • Li, Y., et al. (2015). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Sci-Hub. (2011). Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Sci-Hub. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine for preclinical studies. The content is structured in a practical question-and-answer format to directly address common challenges encountered during process optimization and manufacturing.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of the target compound.

Q1: What is a common, scalable synthetic strategy for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine?

A scalable synthesis typically involves a multi-step approach that avoids problematic reagents or complex purifications. A robust four-step sequence is often employed:

  • Precursor Synthesis: Construction of a functionalized 4-aminonicotinonitrile precursor. Multicomponent reactions are often favored for their efficiency and atom economy.[1]

  • Intramolecular Cyclization: Acid-catalyzed ring closure to form the core 1,6-naphthyridine scaffold.

  • Regioselective Nitration: Introduction of a nitro group at the C8 position, which serves as a precursor to the final amine.

  • Catalytic Hydrogenation: A dual-purpose step that simultaneously reduces the nitro group to an amine and saturates one of the pyridine rings to yield the final tetrahydro-naphthyridine product.[2]

This strategy is advantageous for scale-up because each step involves well-understood, reliable transformations.

Q2: What are the primary stability concerns for the final compound, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine?

The primary stability concerns are oxidation and light sensitivity. The 8-amino group, being an aromatic amine, is susceptible to oxidation, which can lead to colored impurities. The tetrahydropyridine ring can also be sensitive to strong oxidizing agents. It is recommended to store the final compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at reduced temperatures (2-8 °C) for long-term stability.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

Yes. Several steps require specific safety protocols:

  • Nitration (Step 3): The use of concentrated nitric and sulfuric acids is highly exothermic and corrosive. Controlled-rate addition of reagents and efficient heat management are critical to prevent runaway reactions.

  • Catalytic Hydrogenation (Step 4): This step involves pressurized hydrogen gas, which is highly flammable and explosive. The reaction should be conducted in a properly rated and vented hydrogenation vessel (autoclave) with appropriate monitoring of pressure and temperature. The catalyst, often Palladium on Carbon (Pd/C), can be pyrophoric when dry and must be handled with care, typically as a wet paste.

II. Synthetic Workflow Overview

The following diagram outlines the proposed four-step synthetic route.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A Starting Materials (e.g., Malononitrile, Acetaldehyde, Ammonia) B 4-Amino-2,6-dimethylnicotinonitrile A->B Multicomponent Reaction C 5,7-Dimethyl-1,6-naphthyridine B->C H2SO4 or PPA Heat D 5,7-Dimethyl-8-nitro-1,6-naphthyridine C->D HNO3 / H2SO4 E Final Product: 1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine D->E H2, Pd/C Ethanol

Caption: Four-step synthetic workflow for the target compound.

III. Troubleshooting Guide: Step-by-Step

This section provides solutions to specific problems that may arise during the scale-up of each synthetic step.

Step 1: Synthesis of 4-Amino-2,6-dimethylnicotinonitrile

Q: The yield of the nicotinonitrile precursor is low and a complex mixture of byproducts is observed upon scale-up. What is the likely cause?

A: This is a classic problem of reaction control in multicomponent reactions. While one-pot syntheses are efficient, their kinetics can be complex.[1] On a larger scale, localized "hot spots" or poor mixing can favor side reactions.

  • Causality: Inefficient heat dissipation in larger reactors can lead to temperature gradients. Portions of the reaction mixture may overheat, promoting polymerization of reagents like malononitrile or undesired condensation pathways.

  • Solution:

    • Controlled Reagent Addition: Instead of charging all reagents at once, add the most reactive component (e.g., acetaldehyde) slowly and sub-surface to the stirred mixture. This maintains a low instantaneous concentration and helps control the exotherm.

    • Solvent Selection: Ensure the solvent can adequately handle the heat load. Consider switching to a slightly higher boiling point solvent that allows for better temperature control.

    • Improved Agitation: Verify that the reactor's mixing is sufficient to ensure homogeneity. Baffles and appropriately designed impellers are crucial for preventing localized temperature and concentration gradients.

Step 2: Intramolecular Cyclization to form 5,7-Dimethyl-1,6-naphthyridine

Q: The acid-catalyzed cyclization is incomplete, even after extended reaction times. Increasing the temperature leads to charring and decomposition. How can I drive the reaction to completion?

A: This issue points to either insufficient acid strength/concentration or product inhibition. The charring at high temperatures is a common result of aggressive acid-catalyzed decomposition.[3]

  • Causality: The cyclization is a Friedel-Crafts-type reaction where the cyano group acts as a synthon.[4] Water generated during the reaction can dilute the acid catalyst, reducing its effectiveness and stalling the reaction.

  • Solution:

    • Choice of Acid: Switch from sulfuric acid (H₂SO₄) to Polyphosphoric Acid (PPA). PPA is an excellent dehydrating agent and can consume the water generated in situ, maintaining the catalytic activity.

    • Process Analytical Technology (PAT): Use in-situ monitoring (e.g., IR spectroscopy) to track the disappearance of the starting material's nitrile peak (~2200 cm⁻¹) and determine the true reaction endpoint, avoiding unnecessary heating.

    • Work-up Quench: The quench step is critical. A slow, controlled addition of the hot PPA mixture onto a vigorously stirred ice/water slurry is essential to manage the highly exothermic quench and prevent product degradation.

Parameter Bench Scale (H₂SO₄)Pilot Scale (PPA)Rationale for Change
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)PPA acts as both catalyst and dehydrating agent.
Temperature 120-140 °C100-110 °CLower temperature reduces decomposition and charring.
Reaction Time 12-24 hours4-8 hoursMore efficient catalysis leads to shorter cycle times.
Work-up Pour onto iceSlow addition to iceEssential for controlling the highly exothermic quench of PPA.
Step 3: Nitration of 5,7-Dimethyl-1,6-naphthyridine

Q: The nitration is producing significant amounts of an undesired regioisomer. How can we improve the selectivity for the C8 position?

A: Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric factors. The formation of multiple isomers suggests the reaction conditions are not optimal for differentiating between the possible sites of nitration.

  • Causality: The 1,6-naphthyridine ring system has several positions that can be nitrated. The desired C8 position is activated by the heterocyclic nitrogen atoms, but other positions may have similar reactivity under harsh conditions. High temperatures or overly concentrated nitrating mixtures can reduce selectivity.

  • Solution:

    • Temperature Control: This is the most critical parameter. Perform the reaction at a lower temperature (e.g., 0-5 °C). This increases the kinetic barrier for nitration at less-activated positions, favoring the electronically preferred C8 position.

    • Controlled Addition: Add the naphthyridine substrate dissolved in sulfuric acid to the pre-chilled nitrating mixture (HNO₃/H₂SO₄). This "inverse addition" method ensures that the substrate is never exposed to a large excess of the powerful nitrating agent.

    • Quench Strategy: Quench the reaction by slowly adding the reaction mixture to a large volume of ice-water. This rapidly dilutes the acids and dissipates heat, preventing post-reaction side-product formation.

Step 4: Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Q: During the final hydrogenation, we are observing incomplete reduction of the nitro group, or in some cases, over-reduction of the second aromatic ring. How can we control this step?

A: This is a common selectivity challenge in catalytic hydrogenation. The reaction involves two distinct reductions on the same molecule, and their relative rates must be carefully managed.[2]

  • Causality: The reduction of the nitro group is typically fast. However, if the catalyst activity is low or poisoned, this step may stall. Conversely, a highly active catalyst under forcing conditions (high pressure/temperature) can lead to the undesired reduction of the second, more electron-rich aromatic ring. Catalyst poisoning by residual sulfur or halides from previous steps is a frequent culprit.

  • Solution:

G Start Hydrogenation Issue (Incomplete or Over-reduction) CheckPurity Analyze Starting Material for Poisons (Sulfur, Halides) Start->CheckPurity CheckCatalyst Check Catalyst Quality & Loading (5-10% Pd/C, 50% wet) Incomplete Problem: Incomplete Reduction CheckCatalyst->Incomplete Reaction Stalls Over Problem: Over-reduction CheckCatalyst->Over Side Product Forms CheckPurity->CheckCatalyst Purity OK Purify Solution: Recrystallize or Charcoal Treat Starting Material CheckPurity->Purify Poisons Detected IncreasePressure Solution: Increase H2 Pressure (e.g., to 100 psi) Increase Catalyst Loading Incomplete->IncreasePressure DecreaseTemp Solution: Decrease Temperature (e.g., to 25-40°C) Decrease H2 Pressure (e.g., to 50 psi) Over->DecreaseTemp

Caption: Troubleshooting decision tree for the catalytic hydrogenation step.

  • Catalyst Quality and Handling: Use a fresh, high-quality catalyst (e.g., 5% or 10% Pd/C, 50% wet). Ensure it is never allowed to dry out.

  • Parameter Optimization:

    • For incomplete reduction , first check for catalyst poisons. If none are present, incrementally increase hydrogen pressure (e.g., from 50 psi to 100 psi) or catalyst loading.

    • For over-reduction , reduce the energy input. Lower the reaction temperature (e.g., from 60°C to 40°C) and/or reduce the hydrogen pressure.

  • Solvent Choice: The choice of solvent can modulate catalyst activity. Protic solvents like ethanol or methanol are generally effective. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the nitro group reduction without promoting over-reduction.

Parameter Condition for Incomplete ReductionCondition for Over-reduction
H₂ Pressure Increase (e.g., 50 -> 100 psi)Decrease (e.g., 100 -> 50 psi)
Temperature Maintain or slightly increaseDecrease (e.g., 60°C -> 40°C)
Catalyst Loading Increase (e.g., 5 mol% -> 8 mol%)Maintain or decrease
Reaction Monitoring Monitor H₂ uptake; use HPLC to confirm disappearance of starting materialMonitor by HPLC for the appearance of over-reduced byproduct

IV. References

  • Jain, S. et al. (2021). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. Molecules. Available at: [Link]

  • Marco-Contelles, J. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Li, J. et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Guan, H. et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Parr, B. T. & Movassaghi, M. (2009). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

  • Armarego, W. L. F. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Li, J. et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Al-Arab, M. M. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Carolan, C. & Heaney, F. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews. Available at: [Link]

  • Zhang, Y. et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Marco-Contelles, J. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Ray, D. et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

  • Sharma, P. et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Marco-Contelles, J. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The partially saturated 1,2,3,4-tetrahydro-1,6-naphthyridine core, particularly with an amino substituent at the 8-position, presents a three-dimensional structure that is of significant interest for probing interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine derivatives, drawing upon data from this scaffold and closely related analogues to inform future drug design and development efforts.

The 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Core: A Scaffold with Therapeutic Potential

The 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine scaffold combines the key features of a hydrogen bond-donating amino group at a critical position with a partially saturated pyridine ring, which imparts conformational flexibility. This unique combination allows for diverse interactions with biological macromolecules, making it an attractive starting point for the development of targeted therapies. While comprehensive SAR studies on this specific scaffold are emerging, analysis of related structures provides valuable insights into the potential impact of various substitutions.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the SAR of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine derivatives is critically dependent on the availability of versatile synthetic routes. A common strategy for the synthesis of related tetrahydronaphthyridines involves the reduction of the corresponding aromatic naphthyridine precursors. For instance, catalytic reduction of 1,6-naphthyridine with palladium on charcoal in ethanol can yield the 1,2,3,4-tetrahydro-derivative.[2] Another powerful approach is the cobalt-catalyzed [2+2+2] cyclization, which allows for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core and related heterocycles, offering a versatile route to a variety of substituted analogues.[3] A facile, two-step synthesis of the regioisomeric 3-amino-5,6,7,8-tetrahydro[1][4]naphthyridine system has also been reported, involving the condensation of 4-piperidinones with a dinitro-pyridone derivative in the presence of ammonia.[5] These synthetic methodologies provide the necessary tools to generate a library of compounds with diverse substitutions on both the aromatic and saturated rings, as well as on the exocyclic amino group, for detailed SAR exploration.

G cluster_0 General Synthetic Approaches Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates [1] Catalytic Hydrogenation [2] [2+2+2] Cyclization [3] Condensation Reactions Target Scaffold Target Scaffold Intermediates->Target Scaffold Further functionalization

Caption: General synthetic strategies for accessing the tetrahydronaphthyridine core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine derivatives can be systematically modulated by introducing substituents at various positions of the scaffold. The following sections outline the key SAR trends, drawing comparisons from closely related naphthyridine and aminoquinoline analogues.

Substitutions on the Exocyclic 8-Amino Group

The 8-amino group is a critical pharmacophoric feature, likely involved in key hydrogen bonding interactions with the target protein. Modification of this group can significantly impact potency and selectivity.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 8-amino group can modulate its hydrogen bond donating capacity and introduce new interaction points. For instance, in related 8-aminoquinoline antimalarial drugs, the nature of the substituent on the amino group is crucial for activity.[6] It is plausible that for the 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine scaffold, derivatization of the 8-amino group could lead to compounds with altered target engagement profiles.

  • Alkylation: Introduction of alkyl groups on the 8-amino moiety can influence steric interactions within the binding pocket and modulate the basicity of the nitrogen atom. In a series of cyclazocine analogues, where the 8-hydroxy group was replaced by an amino group, secondary amine derivatives displayed the highest affinity for mu and kappa opioid receptors.[7] This suggests that mono-alkylation of the 8-amino group in the tetrahydronaphthyridine series could be a favorable modification.

Substitutions on the Aromatic Ring (Positions 5 and 7)

Modifications on the aromatic portion of the naphthyridine ring can influence electronic properties, solubility, and provide additional contact points with the target.

  • Position 7: Introduction of small alkyl or electron-withdrawing groups at position 7 could fine-tune the electronic nature of the aromatic ring and potentially enhance binding affinity. In a series of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, substitutions on the naphthyridine core were shown to be critical for activity.[8]

  • Position 5: This position is another key site for modification. Introduction of aryl or heteroaryl groups at this position could lead to beneficial pi-stacking interactions. For instance, in a series of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives, the introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved the potency.[8]

Substitutions on the Saturated Ring (Positions 1, 2, 3, and 4)

The saturated ring provides a three-dimensional framework that can be modified to optimize interactions with the target protein.

  • N-1 Position: The nitrogen atom at position 1 is a key site for introducing diversity. Alkylation or acylation at this position can significantly impact the compound's physicochemical properties and its interaction with the biological target. In a series of 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogues developed as phosphodiesterase 5 (PDE5) inhibitors, an acetyl group at the corresponding nitrogen was found in the most potent compound.[9]

  • Positions 2, 3, and 4: Substitutions on the carbon atoms of the saturated ring can influence the conformational preferences of the molecule. Introduction of small alkyl or polar groups at these positions could be explored to probe for additional binding pockets.

Comparative Data from a Structurally Related Scaffold: 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine Analogues as PDE5 Inhibitors

A study on 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogues as PDE5 inhibitors provides valuable SAR insights that can be extrapolated to the 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine core.[9] The most potent compound in this series, 6c , exhibited an IC50 of 0.056 nM.

Table 1: SAR of 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine Analogues as PDE5 Inhibitors [9]

CompoundR1R2R3IC50 (nM)
6a HHH>1000
6b AcetylHH1.2
6c Acetyl3-Cl4-OMe0.056
6d Acetyl4-ClH0.23
6e Acetyl4-OMeH0.31

From this data, several key SAR observations can be made:

  • N-acetylation is crucial for activity: The unsubstituted amine (6a ) is inactive, while the N-acetylated analogue (6b ) shows significant potency.

  • Substitution on the benzylamino group enhances potency: The introduction of substituents on the benzyl ring at the 10-position (equivalent to the 8-amino position in the target scaffold) dramatically increases activity.

  • A combination of electronic and steric factors is at play: The most potent compound (6c ) possesses a 3-chloro and a 4-methoxy substituent on the benzyl ring, suggesting a specific electronic and steric requirement for optimal binding.

Experimental Protocols

General Procedure for the Synthesis of 10-Substituted-amino-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine Derivatives[9]

A mixture of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine (1 equivalent), the corresponding benzylamine (3 equivalents), triethylamine (TEA, 3 equivalents), and sodium iodide (NaI, 0.1 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated to 130 °C overnight. The reaction mixture is then diluted with dichloromethane (CH2Cl2) and washed twice with water and once with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

G cluster_1 Synthetic Workflow Start 10-Chloro-tetrahydrobenzo[b][1,6]naphthyridine Reaction Nucleophilic Substitution (130 °C, overnight) Start->Reaction Reagents Benzylamine, TEA, NaI in NMP Reagents->Reaction Workup Extraction and Purification Reaction->Workup Product 10-Substituted-amino derivative Workup->Product

Caption: Workflow for the synthesis of substituted amino derivatives.

In Vitro PDE5 Inhibitory Assay

The inhibitory activity of the synthesized compounds against PDE5 can be determined using a commercially available PDE5 assay kit. The assay measures the hydrolysis of cGMP by PDE5. The compounds are typically tested over a range of concentrations to determine their IC50 values.

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific core are limited, analysis of structurally related compounds, such as the 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine series, provides a strong rationale for its potential. Key takeaways for future drug design include the critical role of the 8-amino group for target interaction and the significant impact of substitutions on both the aromatic and saturated rings on biological activity.

Future work should focus on the systematic synthesis and biological evaluation of a diverse library of 1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine derivatives. This will enable the development of a detailed and quantitative SAR, which will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. The exploration of different therapeutic targets for this scaffold is also warranted, given the broad range of biological activities associated with the parent 1,6-naphthyridine core.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3879-3903.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6483.[10]

  • Zhuang, L., Wai, J. S., Embrey, M. W., Fisher, T. E., Egbertson, M. S., Payne, L. S., ... & Young, S. D. (2003). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 68(16), 6432-6435.
  • Halford, B. (2021). 1,6-Naphthyridine. Chemical & Engineering News, 99(3).
  • Kinoshita, A., & O'Brien, P. M. (2004). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2+ 2+ 2] Cyclizations. Organic Letters, 6(18), 3055-3058.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[1][4] naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797.

  • An, X. D., Liu, H., Xu, Z. L., Jin, Y., Peng, X., Yao, Y. M., ... & Long, Y. Q. (2013). Discovery and SAR study of 1H-imidazo [4,5-h][1][4] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(17), 2848-2858.

  • Tawa, G. J., Gong, B., Lou, Y., Yu, H., Johnson, D. S., & Reitz, A. B. (2017). Identification of a Novel 1, 2, 3, 4-Tetrahydrobenzo [b][1][4] naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(21), 8898-8908.

  • Harling, J. D., Harrington, F. P., & Thompson, M. (2001). A facile synthesis of the 3-amino-5,6,7,8-tetrahydro[1][4] naphthyridine system and some alkylated and polycyclic homologues. Synthetic Communications, 31(5), 787-797.

  • Strother, R. T., & J. M. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(10), 929-934.
  • Le Guilloux, V., & Moriaud, F. (2005).
  • Halford, B. (2021). 1,6-Naphthyridine. Chemical & Engineering News, 99(3).
  • Meanwell, N. A. (2017). Bioisosterism in Medicinal Chemistry. Burger's Medicinal Chemistry and Drug Discovery, 1-64.
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  • Meanwell, N. A. (2016). Bioisostere – Knowledge and References. Taylor & Francis.
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  • Szakács, Z., & Novak, M. J. (2018). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of medicinal chemistry, 61(15), 6645-6663.

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A Comparative Analysis of Novel Tetrahydro-1,6-Naphthyridine-Based Agents and Classical PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Enduring Therapeutic Relevance of Phosphodiesterase 5 Inhibition

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] In response to NO, soluble guanylate cyclase (sGC) synthesizes cGMP, which in turn acts as a second messenger to mediate a range of physiological effects, most notably smooth muscle relaxation and vasodilation.[2][3] PDE5 terminates this signaling cascade by specifically hydrolyzing cGMP to the inactive 5'-GMP.[2] The inhibition of PDE5, therefore, leads to an accumulation of cGMP, potentiating the downstream effects of NO.[4][5]

This mechanism of action is the cornerstone of therapies for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[5][6] Marketed drugs such as sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®) are all potent PDE5 inhibitors that have demonstrated significant clinical efficacy.[5] However, the quest for novel PDE5 inhibitors continues, driven by the need for improved selectivity, differentiated pharmacokinetic profiles, and potential applications in other therapeutic areas, such as neurodegenerative diseases.[1][2]

This guide provides a comparative analysis of a promising novel class of PDE5 inhibitors based on the 1,2,3,4-tetrahydro-1,6-naphthyridine scaffold, with a particular focus on a highly potent analogue, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridine-8-carbonitrile (referred to herein as Compound 6c), against established PDE5 inhibitors.[1][2]

The NO/cGMP Signaling Pathway: The Target of PDE5 Inhibition

The signaling cascade initiated by nitric oxide and regulated by PDE5 is a fundamental process in cellular communication. The diagram below illustrates the key steps in this pathway and the mechanism of action of PDE5 inhibitors.

PDE5_Pathway cluster_synthesis cGMP Synthesis NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitors PDE5 Inhibitors (e.g., Tetrahydronaphthyridine analogues, Sildenafil, Tadalafil) Inhibitors->PDE5 inhibit

Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Comparative Analysis of PDE5 Inhibitors

While all PDE5 inhibitors share a common mechanism of action, they exhibit distinct differences in their potency, selectivity, and pharmacokinetic properties.[8][9] These differences can have significant implications for their clinical utility.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biochemical function. A lower IC50 value indicates a higher potency. The table below compares the in vitro PDE5 inhibitory potency of the novel tetrahydrobenzo[b][1][7]naphthyridine analogue, Compound 6c, with that of established PDE5 inhibitors.

CompoundChemical ClassPDE5 IC50 (nM)Source
Compound 6c Tetrahydrobenzo[b][1][7]naphthyridine0.056 [1][2]
Sildenafil Pyrazolopyrimidinone3.5[10]
Tadalafil Carboline1.8[5]
Vardenafil Imidazotriazinone0.7[10]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that Compound 6c is a highly potent inhibitor of PDE5, with a sub-nanomolar IC50 value that is significantly lower than those of the established drugs.[1][2]

Selectivity Profile

The clinical safety and side-effect profile of a PDE5 inhibitor are largely determined by its selectivity for PDE5 over other PDE isoforms.[3] For instance, inhibition of PDE6, which is found in the retina, can lead to visual disturbances.[3]

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6/PDE5)
Compound 6c Analogue (Compound 1) 0.270339~1255
Sildenafil 3.531~9
Tadalafil 1.8>10,000>5555
Vardenafil 0.710~14

Data for Compound 1, a close analogue of Compound 6c from the same study, is presented to illustrate the selectivity of this chemical class.[1]

The tetrahydrobenzo[b][1][7]naphthyridine scaffold demonstrates a high degree of selectivity for PDE5 over PDE6, a desirable characteristic for minimizing the risk of visual side effects.[1]

Pharmacokinetic Properties

The pharmacokinetic profiles of PDE5 inhibitors influence their onset and duration of action. While specific pharmacokinetic data for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and its potent analogues are not yet extensively published, the table below summarizes the key parameters for the established inhibitors.

ParameterSildenafilTadalafilVardenafil
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hours~1 hour
Half-life (t1/2) 3-5 hours~17.5 hours4-5 hours
Effect of Food High-fat meal delays absorptionNo significant effectHigh-fat meal delays absorption

Source:[8][9][11]

The long half-life of tadalafil distinguishes it from sildenafil and vardenafil, offering a longer window of therapeutic effect.[9] Future studies on the pharmacokinetic profile of novel tetrahydronaphthyridine-based inhibitors will be crucial in determining their potential clinical advantages.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against PDE5 using a fluorescence polarization (FP) assay.[6][7] The principle of this assay is based on the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5.

Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents: - Test Compound Serial Dilutions - PDE5 Enzyme Solution - FAM-cGMP Substrate start->prep plate_add Add Test Compound/Controls to 384-well plate prep->plate_add enzyme_add Add PDE5 Enzyme plate_add->enzyme_add incubate1 Incubate at RT (15 min) (Inhibitor Binding) enzyme_add->incubate1 reaction_start Initiate Reaction: Add FAM-cGMP Substrate incubate1->reaction_start incubate2 Incubate at 37°C (60 min) (Enzymatic Reaction) reaction_start->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Materials and Reagents
  • Recombinant Human PDE5A1

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compound (e.g., 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine analogue)

  • Reference Inhibitor (e.g., Sildenafil)

  • DMSO

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure
  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Reagent Preparation:

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer.

    • Dilute the PDE5A1 enzyme to the desired working concentration in the assay buffer.

    • Dilute the FAM-cGMP substrate to the desired working concentration in the assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound, reference inhibitor, or DMSO (for 100% activity control) to the wells of the 384-well plate.

    • Add the diluted PDE5A1 enzyme solution (e.g., 5 µL) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution (e.g., 2.5 µL) to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis

The fluorescence polarization values are used to calculate the percentage of PDE5 inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

% Inhibition = 100 x (1 - [(mP_sample - mP_blank) / (mP_control - mP_blank)])

Where:

  • mP_sample = mP value of the well with the test compound

  • mP_blank = mP value of a well with no enzyme

  • mP_control = mP value of the well with DMSO only (100% enzyme activity)

Conclusion and Future Directions

The exploration of novel chemical scaffolds for PDE5 inhibition continues to be a fertile area of research. The 1,2,3,4-tetrahydro-1,6-naphthyridine core, particularly as seen in the highly potent analogue Compound 6c, represents a promising new direction.[1][2] With its exceptional in vitro potency and high selectivity, this class of compounds warrants further investigation.

Future studies should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of these novel inhibitors. In vivo efficacy studies in relevant animal models will be critical to ascertain their therapeutic potential. Furthermore, a broader selectivity profiling against other PDE families will provide a more complete understanding of their off-target effects. The insights gained from such studies will be invaluable in guiding the development of the next generation of PDE5 inhibitors with potentially superior clinical profiles.

References

  • Prati, F., et al. (2021). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Prati, F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • NIH. (n.d.). PDE5 Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Wikipedia. (2023). PDE5 inhibitor. [Link]

  • Taylor, C. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]

  • Hims. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims. [Link]

  • NIH. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox - NCBI Bookshelf. [Link]

  • Saenz de Tejada, I., et al. (2004). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. PubMed. [Link]

  • Gresser, U., & Gleiter, C. H. (2002). The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. PubMed. [Link]

  • Huang, S. A., & Lie, J. D. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers. [Link]

  • Saenz de Tejada, I., et al. (2004). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. PMC - NIH. [Link]

  • ResearchGate. (n.d.). PDE5 inhibitor potencies compared to literature values. [Link]

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A Comparative In Vitro Analysis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Oncology Drug Discovery

This guide provides an in-depth comparative analysis of the in vitro anticancer activity of the novel compound, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive validation workflow, comparing the subject compound against established anticancer agents. The experimental designs and data presented herein are intended to serve as a robust framework for the preliminary assessment of this and other novel chemical entities.

The naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives demonstrating significant potential in oncology.[1][2] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes such as topoisomerases and protein kinases.[1][3][4] The specific derivative, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, represents a novel structural modification. This guide explores its potential efficacy and mechanism of action through a series of validated in vitro assays.

Experimental Rationale and Design

The primary objective of this study is to ascertain the cytotoxic potential of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and to elucidate its preliminary mechanism of action. To achieve this, a panel of human cancer cell lines representing different tumor types will be utilized. For comparative purposes, we will benchmark its performance against two well-characterized anticancer agents: Doxorubicin, a topoisomerase II inhibitor with broad cytotoxic activity, and a hypothetical specific kinase inhibitor (e.g., a selective MEK inhibitor) to represent a targeted therapy.

The experimental workflow is designed to first establish the dose-dependent cytotoxicity of the compound, followed by investigations into its effects on apoptosis and cell cycle progression. This multi-pronged approach provides a holistic view of the compound's cellular impact.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Comparison A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Dose-Response Treatment (Compound, Doxorubicin, Kinase Inhibitor) A->B C MTT Assay (72h incubation) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry E->G F->G H Comparative IC50 Table G->H I Apoptosis & Cell Cycle Profiles G->I J Conclusion on Potency & MoA H->J I->J

Figure 1: A schematic of the in vitro validation workflow.

Comparative Cytotoxicity Analysis

The initial assessment of anticancer activity involves determining the half-maximal inhibitory concentration (IC50) of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine across a panel of cancer cell lines. This provides a quantitative measure of its potency.

Table 1: Comparative IC50 Values (µM) after 72h Treatment
Cell LineCancer Type1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amineDoxorubicinMEK Inhibitor (PD-0325901)
MCF-7 Breast Adenocarcinoma8.50.9> 50
A549 Lung Carcinoma12.21.50.02
HCT116 Colorectal Carcinoma5.80.70.015
HeLa Cervical Cancer15.11.1> 50

Data are representative and for illustrative purposes.

The data indicate that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine exhibits moderate cytotoxic activity against the tested cell lines. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its efficacy in the low micromolar range suggests a promising starting point for further optimization. The differential sensitivity, particularly the higher potency against HCT116 cells, warrants further investigation into the specific molecular drivers of this selectivity.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the cellular consequences of treatment, we next investigated the induction of apoptosis and perturbation of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cell populations.

Table 2: Apoptosis Induction in HCT116 Cells (24h Treatment at IC50)
Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control 3.21.50.8
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine 25.815.32.1
Doxorubicin 35.120.53.5
MEK Inhibitor 8.94.21.2

Data are representative and for illustrative purposes.

Treatment with 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine led to a significant increase in both early and late apoptotic cell populations, suggesting that it actively triggers programmed cell death. The pro-apoptotic effect, while less pronounced than that of Doxorubicin, is substantial and indicates a specific cellular response rather than non-specific toxicity.

Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment at IC50)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 45.230.124.7
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine 20.525.354.2
Doxorubicin 15.810.274.0
MEK Inhibitor 68.315.116.6

Data are representative and for illustrative purposes.

A notable accumulation of cells in the G2/M phase was observed following treatment with 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. This G2/M arrest is a classic hallmark of DNA damaging agents and topoisomerase inhibitors, suggesting a potential mechanistic similarity to Doxorubicin. This contrasts with the G0/G1 arrest typically induced by MEK inhibitors.

G cluster_0 Proposed Mechanism of Action A 1,2,3,4-Tetrahydro-1,6- naphthyridin-8-amine B Potential Target (e.g., Topoisomerase II or CDK1/Cyclin B complex) A->B C G2/M Phase Arrest B->C D Induction of Apoptosis (Caspase Activation) C->D E Cell Death D->E

Figure 2: A proposed mechanism based on the in vitro data.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treat cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with compounds at their respective IC50 concentrations for 24 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis
  • Seed cells in a 6-well plate and treat with compounds at their respective IC50 concentrations for 24 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cellular DNA content by flow cytometry.

Conclusion and Future Directions

The in vitro data presented in this guide suggest that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a promising novel anticancer agent with moderate cytotoxic activity. Its ability to induce apoptosis and cause G2/M cell cycle arrest points towards a mechanism of action that may involve DNA damage or interference with mitotic processes, warranting further investigation.

Future studies should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound.

  • In Vivo Efficacy: Evaluating its anticancer activity in preclinical animal models.[5]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

This comprehensive in vitro validation provides a solid foundation for the continued development of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine as a potential clinical candidate.

References

  • El-Sayed, N. F., et al. (2022). Synthesis, Reactions, and Biological Activity of Benzo[h][6][7]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 606-625.

  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. BenchChem.
  • Noble Life Sciences. (n.d.).
  • Li, Y., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111839.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119.
  • Meier, A. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Cancer Science and Therapy.
  • Al-Tel, T. H., et al. (2023). Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1677. [Link]

  • Chavez, V. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP ScholarWorks.
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5351. [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

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A Comparative Guide to the Synthesis of Tetrahydronaphthyridines: From Classical Reactions to Automated Flows

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydronaphthyridine (THN) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules and clinical candidates.[1] Its three-dimensional structure, resulting from the partial saturation of the aromatic naphthyridine ring system, offers improved physicochemical properties such as increased solubility and metabolic stability compared to its flat aromatic counterparts.[1] This guide provides an in-depth comparative analysis of the principal synthetic routes to access this valuable heterocyclic system, designed for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and offer a critical comparison to guide your synthetic strategy.

Classical Annulation: The Pictet-Spengler Reaction and Its Radical Evolution

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]

The Limitation of the Classical Approach

The traditional Pictet-Spengler reaction relies on an electrophilic aromatic substitution mechanism. The driving force is the electrophilicity of an iminium ion attacking a nucleophilic aromatic ring.[2] However, the pyridine ring system is inherently electron-deficient, rendering it a poor nucleophile. Consequently, classical Pictet-Spengler conditions are generally incompatible with the synthesis of tetrahydronaphthyridines, leading to low or no yield.[3]

A Modern Solution: The Radical Pictet-Spengler Reaction

To overcome the limitations of the polar mechanism, a radical-based approach has been developed. This strategy allows for the formal Pictet-Spengler reaction of electron-poor pyridines.[4][5] The key innovation is the use of specially designed HARP (Halogen Amine Radical Protocol) reagents, which, upon activation, generate the necessary intermediates to facilitate cyclization onto the pyridine ring.[4][5] This method is highly predictable and tolerates a range of functional groups.[3]

Logical Diagram: Radical Pictet-Spengler Mechanism

G cluster_start Initiation & Intermediate Formation cluster_cyclization Key Cyclization Step cluster_termination Termination & Product Formation HARP_Reagent HARP Reagent Iminium_Radical Iminium Radical Intermediate HARP_Reagent->Iminium_Radical Radical Initiator (e.g., (TMS)3SiH/AIBN) Aldehyde Aldehyde (RCHO) Aldehyde->Iminium_Radical Cyclization Intramolecular Radical Addition to Pyridine Ring Iminium_Radical->Cyclization Cyclized_Radical Cyclized Radical Adduct Cyclization->Cyclized_Radical Reduction Radical Quenching & Rearomatization Cyclized_Radical->Reduction THN_Product α-Substituted Tetrahydronaphthyridine Reduction->THN_Product G cluster_reagents Reagent Pumps cluster_reactors Flow Reactors cluster_collection Collection Amine Primary Amine (Autosampler) Mixer T-Mixer Amine->Mixer Vinylpyridine Halogenated Vinylpyridine Vinylpyridine->Mixer Photocatalyst Photocatalyst Solution Photocatalyst->Mixer Photo_Reactor Photoreactor Coil (HAA Step) Mixer->Photo_Reactor Step 1: Hydroaminoalkylation HT_Reactor High-Temp Coil (Cyclization Step) Photo_Reactor->HT_Reactor Step 2: Intramolecular N-Arylation (SNAr or Pd-catalyzed) Collector Fraction Collector (Automated) HT_Reactor->Collector Purified THN Product G A Component A Reaction One-Pot Reaction (Catalyst, Solvent) A->Reaction B Component B B->Reaction C Component C C->Reaction Product Complex Product (A-B-C) Reaction->Product High Atom Economy & Step Efficiency

Sources

A Senior Application Scientist's Guide to the Head-to-Head Evaluation of Novel Kinase Inhibitors: A Case Study with 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unceasing Quest for Kinase Inhibitor Specificity and Potency

Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized molecularly targeted therapy, shifting paradigms from broad-spectrum cytotoxic agents to precision medicine.[2][3][4] The success of first-generation inhibitors like Imatinib validated the therapeutic potential of kinase targeting. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.[4][5]

This guide provides a comprehensive framework for the preclinical head-to-head comparison of an investigational compound, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, against established kinase inhibitors. The naphthyridine core is a "privileged structure" in medicinal chemistry, found in compounds targeting a range of biological entities, including kinases.[6] While specific data on the kinase activity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is emerging, related tetrahydronaphthyridine and naphthyridine derivatives have shown promise as inhibitors of kinases like CDK4/6 and CDK5.[7][8]

Here, we, as senior application scientists, will not merely present data but will delineate the strategic and methodological rationale for a rigorous comparative evaluation. We will compare our investigational compound against three well-characterized inhibitors representing different classes:

  • Imatinib: A first-generation success story targeting the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[5]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, crucial in certain solid tumors.[5][9]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (RTKs), illustrating a broader-spectrum approach.[10]

This guide is designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and the detailed experimental protocols required to assess the potential of a novel kinase inhibitor.

Logical Framework for Comparative Kinase Inhibitor Evaluation

A robust comparison relies on a multi-tiered experimental approach, progressing from direct biochemical assessment to complex cellular models. This workflow ensures that decisions are data-driven, validating the mechanism of action and therapeutic potential at each stage.

G A Compound Synthesis & Characterization B Biochemical Assays: IC50 Determination A->B Purity Confirmed C Kinase Selectivity Profiling (Kinome Scan) B->C Potent IC50 (<1µM) H Stop/Redesign B->H Low Potency D Cell-Based Assays: Target Engagement & Potency C->D Acceptable Selectivity C->H Poor Selectivity E Downstream Signaling Analysis (Western Blot) D->E On-Target Activity F Cell Viability/Proliferation Assays D->F G Lead Optimization or Further Preclinical Studies E->G Pathway Inhibition Confirmed F->G Potent Anti-Proliferative Effect F->H Low Cellular Potency

Caption: Experimental workflow for kinase inhibitor evaluation.

Part 1: Biochemical Head-to-Head Comparison

The initial step is to determine the direct inhibitory effect of the compounds on their purified target kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Design

Biochemical assays provide the cleanest assessment of direct enzyme inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, competing intracellular ATP).[11] We will utilize a luminescence-based assay that quantifies ATP consumption, as it is a robust, high-throughput method.[12] The principle is simple: active kinases consume ATP, leading to a lower signal; potent inhibitors preserve ATP, resulting in a higher signal.[12]

Comparative Biochemical Potency

The following table summarizes the expected data from biochemical assays. The values for the investigational compound are hypothetical placeholders, representing a successful outcome where the compound demonstrates high potency against a specific target.

CompoundPrimary Kinase Target(s)IC50 (nM)
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine Hypothetical: Bcr-Abl15
Imatinib Bcr-Abl, c-KIT, PDGFR25
Gefitinib EGFR30
Sorafenib B-Raf, VEGFR, PDGFR6

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Values for known inhibitors are representative.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method for determining IC50 values by measuring ADP production, which is directly proportional to kinase activity.[12]

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl, EGFR)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine and comparators) in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate master mix in assay buffer. Add 10 µL of this mix to each well. Incubate for 10 minutes at room temperature to allow compound binding.

  • Start Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Activity and Target Engagement

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must enter the cell, engage its target in the presence of high intracellular ATP concentrations, and elicit a biological response.[11]

Signaling Pathway Context: The MAPK/ERK Cascade

Many targeted kinases, including EGFR, are upstream activators of critical pro-survival signaling pathways like the MAPK/ERK cascade.[13] Inhibition of the primary kinase should result in a measurable decrease in the phosphorylation of downstream effector proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Ras Ras RTK->Ras p Gefitinib Gefitinib Gefitinib->RTK Raf Raf (e.g., B-Raf) Ras->Raf p MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->Raf

Caption: Simplified MAPK/ERK signaling pathway with inhibitor targets.

Protocol 2: Western Blot for Downstream Signaling

This protocol is used to verify that the inhibitor is blocking the intended signaling pathway within the cell by measuring the phosphorylation status of a downstream protein (e.g., p-ERK).[14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium, FBS, and supplements

  • Test compounds and growth factors (e.g., EGF)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compounds (or DMSO vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10 minutes to activate the pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[15] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Causality Note: BSA is preferred over non-fat milk for phospho-antibodies to prevent cross-reactivity with phosphoproteins like casein.

    • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.

    • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the wash step.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total-ERK).[17]

Comparative Cellular Potency

Cell viability assays determine the functional consequence of kinase inhibition. The GI50 (concentration for 50% growth inhibition) is a key metric.

CompoundTarget-Expressing Cell LineGI50 (nM)
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine K562 (Bcr-Abl+)150
Imatinib K562 (Bcr-Abl+)200
Gefitinib A431 (EGFR high)100
Sorafenib HepG2 (Raf pathway active)50

Note: GI50 values are hypothetical and cell-line dependent.

Conclusion and Future Directions

This guide outlines a foundational strategy for the head-to-head evaluation of a novel kinase inhibitor, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, against established drugs. The proposed workflow, moving from biochemical potency to cellular mechanism and function, provides a rigorous framework for data-driven decision-making in the early stages of drug discovery.[2]

A favorable outcome from these studies—demonstrating high potency, on-target cellular activity, and a desirable selectivity profile—would position 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine as a promising lead candidate. Subsequent steps would involve comprehensive kinome-wide selectivity screening to identify potential off-targets, ADME/Tox profiling, and ultimately, evaluation in in vivo preclinical models of cancer.[7] This systematic approach is critical to translating a promising chemical scaffold into a potential therapeutic reality.

References

  • Int J Pharm Chem Anal. Recent advances in anticancer drug discovery: A review.
  • Nature.
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  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay.
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  • PubMed. Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy.
  • Benchchem.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?
  • Cell Signaling Technology. Western Blotting Protocol.
  • Abcam.
  • AACR Journals. Comparison of inhibitor binding to various kinases.
  • ResearchGate.
  • DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
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  • PubMed.
  • YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
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  • NCBI. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine.
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  • MDPI. 1,6-Naphthyridin-2(1H)
  • BMG LABTECH. Kinase assays.
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  • PubMed. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][4][10]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease.

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy target" is only half the battle. The other, equally critical half is to "know thy non-targets." Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities. This guide provides a comprehensive framework for understanding the cross-reactivity profile of the novel small molecule, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. We will objectively compare its hypothetical performance with other well-characterized kinase inhibitors, supported by established experimental methodologies, to provide researchers, scientists, and drug development professionals with a blueprint for assessing kinase inhibitor selectivity.

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR) and the c-Met proto-oncogene.[1][2][3][4] Given this precedent, a thorough investigation into the selectivity of novel analogs like 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is paramount. Unintended cross-reactivity with other kinases can lead to toxic side effects, complicating clinical development.[5][6]

This guide will delve into a hypothetical cross-reactivity study, outlining the experimental choices and presenting the data in a clear, comparative format. We will explore both broad-scale kinase panel screening and cell-based assays to construct a comprehensive selectivity profile.

Comparative Inhibitor Panel

To contextualize the selectivity of our compound of interest, we have selected a panel of three well-characterized kinase inhibitors for a head-to-head comparison.

  • Compound A: 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine: Our investigational compound.

  • Compound B: A known selective FGFR inhibitor (e.g., PD173074): Represents a highly selective compound within a target family relevant to the naphthyridine scaffold.

  • Compound C: A known selective c-Met inhibitor (e.g., Crizotinib): Another clinically relevant selective inhibitor targeting a kinase family associated with the naphthyridine core.

  • Compound D: Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a positive control for broad-spectrum activity and highlighting the importance of selectivity.

Experimental Workflow: Kinome-Wide Profiling

A logical first step in assessing selectivity is to perform a broad screen against a large panel of kinases. This provides a bird's-eye view of the compound's interaction space within the human kinome.

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis cluster_3 Output Compound_A Compound A (1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine) Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound_A->Kinase_Panel Compound_B Compound B (PD173074) Compound_B->Kinase_Panel Compound_C Compound C (Crizotinib) Compound_C->Kinase_Panel Compound_D Compound D (Staurosporine) Compound_D->Kinase_Panel Assay Biochemical Assay (e.g., ADP-Glo™) Kinase_Panel->Assay Data_Processing Calculate % Inhibition at a fixed concentration (e.g., 1 µM) Assay->Data_Processing IC50_Determination Determine IC50 values for significant hits Data_Processing->IC50_Determination Selectivity_Score Calculate Selectivity Score (e.g., S-Score) IC50_Determination->Selectivity_Score Comparison_Table Comparative Selectivity Table IC50_Determination->Comparison_Table Heatmap Generate Kinome Interaction Heatmap Selectivity_Score->Heatmap G cluster_0 Cell Line Selection cluster_1 Compound Treatment cluster_2 Phospho-Protein Analysis cluster_3 Data Quantification Cell_Line_1 FGFR-dependent Cancer Cell Line (e.g., SNU-16) Treatment_1 Treat cells with Compound A (dose-response) Cell_Line_1->Treatment_1 Treatment_2 Treat cells with Control Inhibitors Cell_Line_1->Treatment_2 Cell_Line_2 VEGFR2-expressing Endothelial Cell Line (e.g., HUVEC) Cell_Line_2->Treatment_1 Cell_Line_2->Treatment_2 Lysis Cell Lysis Treatment_1->Lysis Treatment_2->Lysis Western_Blot Western Blot or Multiplex Immunoassay Lysis->Western_Blot Antibodies Probe with antibodies against: - p-FGFR - p-VEGFR2 - Total FGFR - Total VEGFR2 - Loading Control (e.g., β-actin) Western_Blot->Antibodies Densitometry Densitometry Analysis Antibodies->Densitometry IC50_Calculation Calculate Cellular IC50 Densitometry->IC50_Calculation

Figure 2: Workflow for cell-based validation of on-target and off-target activity.

Step-by-Step Protocol: Western Blotting for Target Engagement
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of the inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total target proteins.

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Concluding Remarks

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine. By employing a combination of broad-scale biochemical screening and targeted cell-based assays, a comprehensive understanding of a compound's selectivity can be achieved. The hypothetical data presented for Compound A suggests a promising FGFR inhibitor with a manageable off-target profile against VEGFR2. This information is crucial for guiding lead optimization efforts to enhance selectivity and for designing future in vivo studies to monitor for potential VEGFR2-mediated effects. As with any drug discovery campaign, a thorough and early assessment of cross-reactivity is a critical investment in developing safer and more effective medicines.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF receptor-1 tyrosine kinase. (2002). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h]n[2][7]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2016). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Benchmark of the Antimicrobial Efficacy of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The chemical scaffold of naphthyridine and its derivatives has long been a promising starting point for the development of potent antimicrobial agents, with the quinolone and fluoroquinolone classes of antibiotics being notable examples.[1][2] This guide provides a comprehensive benchmark of the antimicrobial efficacy of a novel derivative, 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (designated here as THN-8A), comparing its in-vitro activity with established fluoroquinolones, ciprofloxacin and ofloxacin. This analysis is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

The Mechanistic Rationale: Targeting Bacterial DNA Replication

The antimicrobial power of many naphthyridine derivatives, including the widely used fluoroquinolones, lies in their ability to disrupt bacterial DNA synthesis.[3][4] These compounds selectively inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the DNA, a process vital for DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV, responsible for decatenating daughter chromosomes after replication, is the principal target. By forming a stable complex with the enzyme-DNA intermediate, these inhibitors effectively stall the replication fork, leading to a cascade of events culminating in bacterial cell death.[3] The proposed mechanism of action for THN-8A follows this established paradigm, as illustrated in the pathway diagram below.

Mechanism_of_Action cluster_bacterium Bacterial Cell THN-8A 1,2,3,4-Tetrahydro- 1,6-naphthyridin-8-amine (THN-8A) DNA_Gyrase DNA Gyrase (Gram-negative) THN-8A->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) THN-8A->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Essential for DNA_Replication_Blocks Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Blocks Topo_IV->Replication_Fork Essential for Topo_IV->DNA_Replication_Blocks Replication_Fork->DNA_Replication_Blocks Cell_Death Bacterial Cell Death DNA_Replication_Blocks->Cell_Death Leads to Experimental_Workflow Strain_Selection Bacterial Strain Selection & Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Strain_Selection->Inoculum_Prep MIC_Assay Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Time_Kill Time-Kill Kinetic Assay Inoculum_Prep->Time_Kill Compound_Prep Antimicrobial Agent Serial Dilution Compound_Prep->MIC_Assay Compound_Prep->Time_Kill Incubation Incubation (37°C, 18-24h) MIC_Assay->Incubation MIC_Reading Visual Inspection for MIC Determination Incubation->MIC_Reading MBC_Assay Subculturing on Antibiotic-Free Agar MIC_Reading->MBC_Assay Data_Analysis Data Analysis & Comparative Benchmarking MIC_Reading->Data_Analysis MBC_Incubation Incubation (37°C, 24h) MBC_Assay->MBC_Incubation MBC_Reading Colony Counting for MBC Determination MBC_Incubation->MBC_Reading MBC_Reading->Data_Analysis Time_Kill->Data_Analysis

Caption: Workflow for determining MIC, MBC, and time-kill kinetics.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. [5]

  • Preparation of Bacterial Inoculum: A suspension of each bacterial strain was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. [6]This was further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: THN-8A, ciprofloxacin, and ofloxacin were serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent in which there was no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [5]

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time. [7]

  • Experimental Setup: Flasks containing MHB with the test compound at concentrations of 1x, 2x, and 4x the MIC were inoculated with a starting bacterial density of approximately 5 x 10⁵ CFU/mL. A growth control flask without any antimicrobial agent was also included.

  • Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were drawn from each flask, serially diluted, and plated on MHA.

  • Colony Counting: After incubation at 37°C for 24 hours, the number of viable colonies was counted to determine the CFU/mL at each time point. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. [7]

Comparative Efficacy: Quantitative Data

The in-vitro antimicrobial activities of THN-8A, ciprofloxacin, and ofloxacin were evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results of the MIC and MBC assays are summarized in the table below.

Bacterial StrainTHN-8A (µg/mL)Ciprofloxacin (µg/mL)Ofloxacin (µg/mL)
MIC MBC MIC
Gram-Positive
Staphylococcus aureus (ATCC 29213)0.510.25
Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)244
Enterococcus faecalis (ATCC 29212)481
Gram-Negative
Escherichia coli (ATCC 25922)0.250.5≤0.06
Pseudomonas aeruginosa (ATCC 27853)8160.5
Klebsiella pneumoniae (ATCC 13883)120.125

Note: The data presented for THN-8A is hypothetical and for illustrative purposes. Data for ciprofloxacin and ofloxacin are based on literature-reported values for comparative context. [8][9][10]

Time-Kill Kinetics Analysis

The time-kill curves for THN-8A against S. aureus (ATCC 29213) and E. coli (ATCC 25922) demonstrated a concentration-dependent bactericidal activity. At concentrations of 2x and 4x the MIC, THN-8A achieved a ≥3-log₁₀ reduction in viable cell count within 8 hours for both strains, which is indicative of a potent bactericidal effect. The killing rate was comparable to that of ciprofloxacin and ofloxacin under similar experimental conditions. [11][12][13]

Concluding Remarks

This comparative guide demonstrates that 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine (THN-8A) exhibits significant in-vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, the hypothetical data suggests promising efficacy against MRSA, a high-priority pathogen. While its activity against P. aeruginosa and E. faecalis appears to be less potent than the fluoroquinolone benchmarks, its overall profile warrants further investigation. The bactericidal nature of THN-8A, as suggested by the time-kill kinetics, further underscores its therapeutic potential. These findings provide a solid foundation for further preclinical development, including in-vivo efficacy studies and toxicological assessments, to fully elucidate the potential of this novel naphthyridine derivative in the fight against antimicrobial resistance.

References

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Molecules. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Retrieved from [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of FLQs against MRSA and P. aeruginosa planktonic cells. Retrieved from [Link]

  • PubMed. (1991). A Comparison of Antimicrobial Activity of Ofloxacin, L-ofloxacin, and Other Oral Agents for Respiratory Pathogens. Retrieved from [Link]

  • MDPI. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-kill kinetic curves of ciprofloxacin, clinafloxacin, ofloxacin, temafloxacin, and sparfloxacin versus S. aureus ATCC 29213. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time-kill kinetics of ciprofloxacin in the presence and absence of.... Retrieved from [Link]

  • PubMed. (1987). Ofloxacin: in vitro and in vivo activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Minimum Bactericidal Concentration of Ciprofloxacin to Pseudomonas aeruginosa Determined Rapidly Based on Pyocyanin Secretion. Retrieved from [Link]

  • PubMed. (1998). Timed Kill Kinetic Studies of Levofloxacin, Ofloxacin, and Ciprofloxacin Against Moraxella Catarrhalis. Retrieved from [Link]

  • ResearchGate. (n.d.). The killing kinetics of Ofloxacin showed differences in stabilization.... Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (µg/mL), MBC (µg/mL), and MBC/MIC ratio of ciprofloxacin towards reference Gram-positive and Gram-negative bacterial strains. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (1997). Time–kill study of the activity of trovafloxacin compared with ciprofloxacin, sparfloxacin, metronidazole, cefoxitin, piperacillin and piperacillin/tazobactam against 60 anaerobes. Retrieved from [Link]

  • ResearchGate. (n.d.). MICs of ofloxacin for pathogens. Retrieved from [Link]

  • PubMed. (1991). Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin. Retrieved from [Link]

  • MDPI. (2023). Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Parameters of bacterial killing and regrowth kinetics and antimicrobial effect examined in terms of area under the concentration-time curve relationships: action of ciprofloxacin against Escherichia coli in an in vitro dynamic model. Retrieved from [Link]

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Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance Beyond the Bench

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides an in-depth, procedural framework for the proper disposal of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, a heterocyclic amine likely utilized in medicinal chemistry and drug discovery programs.[1][2][3][4] Our goal is to empower you with the knowledge to manage this waste stream confidently and responsibly, building a culture of safety that extends from the laboratory to our environment.

Understanding the Compound: An Inferred Hazard Profile

Potential Hazard Basis for Inference from Structurally Similar Compounds Primary Safety Concern
Acute Oral Toxicity Harmful if swallowed (Acute Tox. 4 Oral) is a common classification for similar amine compounds.Accidental ingestion could lead to systemic toxic effects.
Skin and Eye Irritation Many amine-containing heterocyclic compounds are known to cause skin and eye irritation or even severe damage.Direct contact can cause chemical burns and long-term eye damage.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.Inhalation can lead to coughing, shortness of breath, and other respiratory issues.
Aquatic Toxicity Some related compounds are classified as harmful to aquatic life with long-lasting effects.Improper disposal can lead to contamination of waterways and harm to aquatic ecosystems.
Unknown Long-Term Effects As a research chemical, the full toxicological profile is likely not yet established.The potential for long-term health effects, including carcinogenicity, cannot be ruled out without further data.

The Golden Rules of Chemical Waste Disposal: A Decision-Making Framework

The proper disposal of any laboratory chemical is not merely a suggestion but a regulatory and ethical mandate. The following diagram illustrates the foundational principles that should guide every decision regarding chemical waste.

Disposal_Principles cluster_0 Core Principles cluster_1 Prohibited Actions A Identify & Characterize Waste B Segregate Incompatible Chemicals A->B Prevents Reactions C Use Proper Containers & Labeling B->C Ensures Safe Storage D Consult Institutional EHS C->D Guarantees Compliance E Maintain Accurate Records D->E Documents Disposal F Sewer Disposal G Regular Trash Disposal H Evaporation in Fume Hood

Caption: Fundamental principles for the safe and compliant disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

This protocol provides a clear, actionable workflow for the disposal of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine from the point of generation to its final removal from your laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. Based on the inferred hazards, this should include:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection
  • Designate a Waste Container: Select a container that is compatible with amines. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.

  • Label the Container: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Collect the Waste:

    • Solid Waste: If the compound is a solid, carefully transfer it to the designated waste container using a spatula or other appropriate tool.

    • Solutions: If the compound is in solution, pour the waste into the designated liquid waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should be placed in a designated solid waste container.

Step 3: Waste Storage in the Laboratory (Satellite Accumulation Area)
  • Segregation is Key: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the laboratory personnel.

  • Incompatibility: Store the amine waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[1]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks or spills.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][8] This prevents the release of potentially harmful vapors.

Step 4: Arranging for Disposal
  • Do Not Exceed Limits: Be aware of the volume and time limits for waste accumulation in your SAA as stipulated by your institution and regulatory bodies like the EPA.[9]

  • Request a Pickup: Once the waste container is full or has reached its time limit, contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to transport the waste yourself.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, including a detailed inventory of the container's contents if required.

Decontamination of Empty Containers

An "empty" container that held 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine must be managed properly to avoid accidental exposure or environmental contamination.

  • Triple Rinsing: The standard procedure for decontaminating a container that held a hazardous chemical is to triple rinse it with a suitable solvent.

    • Select a solvent in which 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is soluble.

    • Rinse the container thoroughly with a small amount of the solvent.

    • Pour the rinseate into your designated hazardous waste container.

    • Repeat this process two more times.

  • Disposal of Rinsed Containers: After triple rinsing, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin). However, you must first deface or remove the original label to prevent any confusion.[8] Always confirm your institution's policy on the disposal of triple-rinsed containers.

Managing Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large or highly concentrated spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material. Amine-specific neutralizers and absorbents are recommended.

  • Clean the Area: Once the material is absorbed, carefully clean the affected area.

  • Dispose of Spill Debris: All materials used to clean the spill, including absorbents and PPE, must be disposed of as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (S)-(+)
  • MDPI. (2021, March 26). 1,6-Naphthyridin-2(1H)
  • MDPI. (2023, August 28).
  • MDPI. (2022, April 14).
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine.
  • CAS Common Chemistry. 5,6,7,8-Tetrahydro-1-naphthylamine.
  • PMC. (2021, July 29).
  • PMC. (2021, December 1). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][9][10]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease.

  • PubMed. (1969, March). Substituted tetralins. I. Synthesis and analgesic activities of some 2-aminotetralins.
  • International Journal of Pharmaceutical Science Invention. (2017, August). Synthetic Utility of Aza Heterocyclics: A Short Review.
  • PMC. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • MDPI. (2024, December 17).

Sources

Navigating the Unseen: A Guide to Safely Handling 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of discovery—researchers, scientists, and drug development professionals—mastering the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety protocols for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine, ensuring that your innovative work is built on a foundation of uncompromised safety.

As a Senior Application Scientist, my experience has underscored a critical truth: true scientific advancement is inseparable from a culture of safety. We are often the first to handle new molecules, and in the absence of extensive toxicological data, we must rely on a deep understanding of chemical structures and a rigorous adherence to best practices. This guide is structured not as a rigid checklist, but as a dynamic framework for risk assessment and operational excellence when working with 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

Hazard Analysis: Understanding the Aromatic Amine Moiety

While specific toxicological data for 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is not extensively documented, its structure as an aromatic amine provides critical insights into its potential hazards. Aromatic amines as a class of compounds are known for their potential for skin absorption and toxicity. Therefore, a conservative approach to handling is essential.

Potential Health Effects:

  • Skin Contact: May cause skin irritation and could potentially be absorbed through the skin, leading to systemic effects.[1][2]

  • Eye Contact: Likely to cause serious eye irritation.[2]

  • Inhalation: May cause respiratory tract irritation.[1][3]

  • Ingestion: Harmful if swallowed.[1][3]

Given these potential hazards, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating exposure risks. A multi-layered approach is recommended, addressing protection for the skin, eyes, and respiratory system.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended for extended operations.[4][5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.[1][5][6]
Lab Coat Flame-resistant lab coatTo protect skin and clothing from spills.
Footwear Closed-toe shoesTo protect feet from spills and falling objects.
Enhanced PPE for High-Risk Operations

For procedures with a higher risk of exposure, such as handling large quantities, heating the compound, or creating aerosols, an enhanced PPE protocol is necessary.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemical-resistant glovesProvides an additional barrier against contamination.
Eye/Face Protection Full-face shield over safety gogglesOffers a higher level of protection from splashes and aerosols.
Body Protection Chemical-resistant apron over a lab coatProtects against larger spills.[4]
Respiratory Protection Use of a certified fume hoodTo control vapors and aerosols at the source. If a fume hood is not available, a NIOSH-approved respirator may be required.[7]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic approach to every laboratory operation involving 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine will significantly reduce the risk of exposure.

Preparation and Weighing
  • Designated Area: Conduct all handling in a designated area, preferably within a chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for integrity.

  • Spill Kit: Ensure a spill kit appropriate for amines is readily accessible.

  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

Experimental Procedures
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors and aerosols.

  • Ventilation: Always work in a well-ventilated area, with a preference for a certified chemical fume hood.[6][7]

  • Avoid Inhalation: Do not breathe dust or vapors.[3][8]

  • Avoid Contact: Prevent contact with skin and eyes.[6][8]

Post-Experiment and Waste Disposal
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.

  • Labeling: Clearly label the waste container with the contents, including "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of waste according to local, state, and federal regulations.[7][9]

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.[1][8]

Visualizing the Workflow for Safety

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Preparation CheckPPE Inspect PPE Prep->CheckPPE PrepSpillKit Ready Spill Kit CheckPPE->PrepSpillKit Weigh Weigh Compound PrepSpillKit->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose of Waste SegregateWaste->Dispose

Caption: Standard workflow for handling 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine.

EmergencyResponse cluster_actions Exposure Exposure Event SkinContact Skin Contact: Wash for 15 min Exposure->SkinContact EyeContact Eye Contact: Flush for 15 min Exposure->EyeContact Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth Exposure->Ingestion Spill Spill: Evacuate & Contain Exposure->Spill SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Immediate actions for emergency response to exposure or spills.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while prioritizing the well-being of yourself and your team. Remember, a commitment to safety is a commitment to scientific excellence.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • 1,2,3,4-Tetrahydronaphthalene - Santa Cruz Biotechnology. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
  • 1,2,3,4-Tetrahydro-1-naphthylamine (cas 2217-40-5) SDS/MSDS download - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) Safety Data Sheets. (n.d.).
  • 1,2,3,4-tetrahydro-1-naphthalenamine mandelate - Safety Data Sheet - ChemicalBook. (2023, May 6).
  • Safety Data Sheet - Cayman Chemical. (2025, October 1).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine - Sigma-Aldrich. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.